Cathepsin L-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C41H49N7O4S |
|---|---|
分子量 |
735.9 g/mol |
IUPAC名 |
(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[(2S)-1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)/t34-,35+,36+/m1/s1 |
InChIキー |
UYRQVAFRIYOHSH-SBPNQFBHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Tripeptide Cathepsin L Inhibitors
Disclaimer: Publicly available scientific literature and technical datasheets lack specific quantitative data and detailed experimental protocols for the compound designated as "Cathepsin L-IN-3" (CAS No. 478164-48-6). It is described as a tripeptide-sized Cathepsin L inhibitor.[1][2] To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized and structurally related tripeptide Cathepsin L inhibitor, Z-Phe-Tyr(tBu)-diazomethylketone , as a representative example of this inhibitor class. The principles of action and experimental methodologies described herein are fundamental to understanding how such inhibitors function.
Introduction to Cathepsin L and Its Inhibition
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[3][4][5] Its enzymatic activity is implicated in a variety of physiological and pathological processes, including antigen presentation, bone resorption, and tumor metastasis.[3][4][5] The dysregulation of Cathepsin L activity is associated with several diseases, making it a significant target for therapeutic intervention.
Tripeptide-based inhibitors are designed to mimic the natural substrates of Cathepsin L, thereby binding to its active site and blocking its proteolytic function. These inhibitors can be broadly categorized into two main types: reversible and irreversible. Z-Phe-Tyr(tBu)-diazomethylketone is an example of an irreversible inhibitor that forms a covalent bond with the active site cysteine residue of Cathepsin L.[6][7]
Mechanism of Action: Z-Phe-Tyr(tBu)-diazomethylketone
The mechanism of action for Z-Phe-Tyr(tBu)-diazomethylketone involves the irreversible covalent modification of the active site of Cathepsin L. The inhibitor is designed with a peptide-like backbone that directs it to the enzyme's active site. The diazomethylketone functional group acts as a "warhead." Once the inhibitor is bound in the active site, the catalytic cysteine residue (Cys25) of Cathepsin L attacks the diazomethylketone, leading to the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme.
Caption: Irreversible inhibition of Cathepsin L by Z-Phe-Tyr(tBu)-diazomethylketone.
Quantitative Data for Cathepsin L Inhibition
The potency and selectivity of Cathepsin L inhibitors are determined through kinetic assays. The key parameters include the second-order rate constant of inactivation (k_inact) for irreversible inhibitors and the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for reversible inhibitors.
| Inhibitor | Target | Parameter | Value | Reference |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | k_inact | 200,000 M⁻¹s⁻¹ | [8] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin S | k_inact | 30 M⁻¹s⁻¹ | [8] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin B | k_inact | 10.3 M⁻¹s⁻¹ | [8] |
| Tripeptide Inhibitor 4 (Ac-Trp-Cys(Bzl)-Phe-NH₂) | Cathepsin L | Ki | 0.0026 µM | |
| Tripeptide Inhibitor 5 (Ac-Trp-Mcy(Bzl)-Phe-NH₂) | Cathepsin L | Ki | 0.0048 µM | |
| Cathepsin L Inhibitor I (Z-Phe-Phe-FMK) | Cathepsin L | - | - | [9] |
| Cathepsin L Inhibitor (SB 412515) | Cathepsin L | IC50 | 0.85 nM | [10] |
Experimental Protocols
Cathepsin L Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against recombinant human Cathepsin L.
Materials:
-
Recombinant Human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Test Inhibitor (e.g., Z-Phe-Tyr(tBu)-diazomethylketone) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin L in the assay buffer for 15 minutes at 37°C.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the wells of the microplate. Include a DMSO control (vehicle).
-
Enzyme Addition: Add the activated Cathepsin L to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding and enzyme inactivation.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control. For irreversible inhibitors, the second-order rate constant (k_inact) can be determined by plotting the observed rate constant (k_obs) against the inhibitor concentration. For reversible inhibitors, the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro Cathepsin L enzymatic inhibition assay.
Cell-Based Assay for Cathepsin L Activity
This protocol provides a general method to assess the effect of an inhibitor on intracellular Cathepsin L activity.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Test Inhibitor
-
Live-cell Cathepsin L substrate (e.g., a cell-permeable fluorogenic substrate)
-
Lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specific duration (e.g., 2-24 hours). Include a vehicle control.
-
Substrate Loading: Wash the cells and incubate them with the live-cell Cathepsin L substrate according to the manufacturer's instructions.
-
Measurement:
-
For fluorometer: Lyse the cells and measure the fluorescence of the lysate.
-
For fluorescence microscope: Image the cells directly to visualize the intracellular Cathepsin L activity.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or total protein concentration. Determine the extent of inhibition at different inhibitor concentrations.
Signaling Pathways and Cellular Roles of Cathepsin L
Cathepsin L is involved in numerous cellular signaling pathways. Its proteolytic activity can lead to the activation or degradation of various downstream targets, influencing processes like cell growth, differentiation, and apoptosis. Inhibition of Cathepsin L can, therefore, have significant effects on these pathways. For instance, in some cancer models, Cathepsin L promotes tumor invasion by degrading components of the extracellular matrix. Inhibiting Cathepsin L can thus block this process.
Caption: Role of Cathepsin L in tumor invasion and its inhibition.
Conclusion
Tripeptide-based inhibitors of Cathepsin L, such as Z-Phe-Tyr(tBu)-diazomethylketone, are powerful tools for studying the function of this enzyme and hold therapeutic potential. Their mechanism of action, whether reversible or irreversible, involves binding to the active site and preventing substrate proteolysis. The quantitative assessment of their potency and selectivity, through well-defined experimental protocols, is crucial for their development as research tools and potential drug candidates. While specific data for "this compound" is limited, the principles outlined in this guide provide a solid foundation for understanding its likely mechanism of action and for designing experiments to characterize its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Cathepsin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cathepsin L Inhibitor I | C27H27FN2O4 | CID 16760359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
A Technical Guide to a Novel Thiocarbazate-Based Cathepsin L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in a myriad of physiological processes, including protein degradation, antigen presentation, and hormone processing. Its dysregulation has been implicated in a range of pathologies such as cancer, rheumatoid arthritis, and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of a potent and selective thiocarbazate-based inhibitor of Cathepsin L, herein referred to by its experimental designation from foundational studies. While the specific designation "Cathepsin L-IN-3" did not yield a singular, well-defined chemical entity in the scientific literature, this document focuses on a representative and thoroughly characterized member of a novel class of thiocarbazate inhibitors.
Chemical Structure and Properties
The representative thiocarbazate inhibitor possesses a unique chemical scaffold that deviates from traditional cysteine protease inhibitors. Its structure is characterized by a central thiocarbazate core, which is crucial for its inhibitory activity.
Table 1: Physicochemical Properties of the Representative Thiocarbazate Inhibitor
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₃S |
| Molecular Weight | 414.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Chirality | Exists as enantiomers, with the (-)-enantiomer showing significantly higher potency. |
Synthesis
The synthesis of this novel thiocarbazate inhibitor is achieved through a multi-step process, which involves the key formation of the thiocarbazate core. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of the Thiocarbazate Inhibitor
A detailed, multi-step synthesis was developed to produce the thiocarbazate inhibitor.[1][2][3] The process begins with commercially available starting materials and proceeds through several key intermediates. A crucial step involves the coupling of a hydrazide with a thioisocyanate derivative to form the central thiocarbazate moiety.[1][2][3] The final product is then purified using chromatographic techniques to yield the desired compound with high purity.
Workflow for the Synthesis of the Thiocarbazate Inhibitor
References
- 1. Identification and Synthesis of a Unique Thiocarbazate Cathepsin L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of a unique thiocarbazate cathepsin L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Cathepsin L-IN-3: A Selective CTSL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a pivotal role in various physiological and pathological processes, including protein turnover, antigen presentation, and tumor metastasis. Its dysregulation is implicated in a range of diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Cathepsin L-IN-3, a selective inhibitor of CTSL. While commercially available and described as a tripeptide-sized inhibitor, publicly accessible data regarding its specific structure, quantitative inhibitory activity, and detailed experimental protocols remain limited and present some inconsistencies. This guide aims to synthesize the available information, present it in a structured format for researchers, and provide detailed experimental methodologies for analogous compounds to facilitate further investigation into CTSL inhibition.
Introduction to Cathepsin L and Its Inhibition
Cathepsin L is a member of the papain superfamily of cysteine proteases primarily located in lysosomes, where it contributes to the degradation of intracellular and endocytosed proteins.[1] Beyond its housekeeping functions, CTSL is involved in specific biological processes such as the processing of prohormones and the degradation of the invariant chain (Ii) associated with MHC class II molecules, a crucial step in antigen presentation.[2][3] Dysregulated CTSL activity has been linked to various pathologies, including cancer progression and metastasis, through the degradation of extracellular matrix components.[4][5]
The development of selective CTSL inhibitors is a key strategy for studying its biological functions and for developing potential therapeutics. These inhibitors can be broadly categorized into covalent and non-covalent binders. Covalent inhibitors, often containing an electrophilic "warhead," form an irreversible or reversible covalent bond with the active site cysteine residue (Cys25). Non-covalent inhibitors, on the other hand, bind to the active site through non-covalent interactions, offering a different modality for achieving selectivity and potency.
This compound: An Enigmatic Inhibitor
This compound is commercially available and marketed as a tripeptide-sized inhibitor of Cathepsin L.[2] However, a significant discrepancy exists in the publicly available information regarding its precise chemical identity.
Several chemical suppliers associate this compound with the CAS number 478164-48-6 . The chemical name corresponding to this CAS number is 4-Biphenylac-Cys(Me)-D-Arg-Phe-(2-phenylethyl)amide , with a molecular formula of C41H49N7O4S.[6] This structure is a more complex tetrapeptide derivative and not a simple tripeptide. This inconsistency presents a challenge in definitively characterizing this compound based on current public data.
Due to this ambiguity, this guide will present the available information while also drawing upon relevant data from well-characterised tripeptide-sized, non-covalent inhibitors of Cathepsin L as described in the scientific literature. A seminal paper by Zerbe et al. (2002) details the design and synthesis of potent and selective tripeptide inhibitors of Cathepsin L, which serve as a valuable reference for understanding the principles of small molecule inhibition of this enzyme.
Quantitative Data on Tripeptide Cathepsin L Inhibitors
The following table summarizes the inhibitory constants (Ki) for a series of optimized tripeptide, non-covalent inhibitors of human Cathepsin L, as reported by Zerbe et al. (2002). These compounds provide a benchmark for the potency and selectivity that can be achieved with this class of inhibitors.
| Compound ID (Zerbe et al., 2002) | Structure | Ki (nM) for human Cathepsin L | Selectivity (Ki Cathepsin K / Ki Cathepsin L) |
| 1 | Ac-Asn(Ind)-Trp-Phe-NH2 | 2.4 | 120 |
| 2 | Ac-Cys(Bzl)-Trp-Phe-NH2 | 0.011 | 310 |
| 3 | Ac-Mcy(Bzl)-Trp-Phe-NH2 | 0.0044 | 230 |
| 4 | Ac-Cys(Bzl)-Trp-N-(2-phenylethyl)amide | 0.021 | - |
| 5 | Ac-Mcy(Bzl)-Trp-N-(2-phenylethyl)amide | 0.019 | - |
Ac = Acetyl; Asn(Ind) = β-(3-indolyl)-D,L-asparagine; Cys(Bzl) = S-benzyl-L-cysteine; Mcy(Bzl) = S-benzyl-β,β-dimethyl-L-cysteine; Trp = L-tryptophan; Phe = L-phenylalanine.
Experimental Protocols
The following protocols are based on the methodologies described by Zerbe et al. (2002) for the synthesis and enzymatic evaluation of tripeptide Cathepsin L inhibitors. These can serve as a template for researchers working with this compound or similar compounds.
Synthesis of Tripeptide Inhibitors (General Procedure)
The synthesis of the tripeptide amides can be carried out using standard solid-phase peptide synthesis (SPPS) protocols.
-
Resin Preparation: Start with a Rink amide resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Phe-OH) to the deprotected resin using a suitable coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the subsequent amino acids in the sequence (e.g., Fmoc-Trp(Boc)-OH and Fmoc-Cys(Bzl)-OH).
-
N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Cathepsin L Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of compounds against human Cathepsin L.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (DTT), pH 5.5.
-
Enzyme: Recombinant human Cathepsin L.
-
Substrate: Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).
-
Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Activate the pro-Cathepsin L to its mature form by incubation in the assay buffer at 40°C for 15 minutes.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add the activated Cathepsin L to each well.
-
Add the inhibitor dilutions to the respective wells and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate Z-Phe-Arg-AMC to all wells.
-
Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km) for Cathepsin L.
-
Signaling Pathways and Experimental Workflows
Cathepsin L is implicated in several key signaling pathways. Understanding its role in these pathways is crucial for elucidating the biological consequences of its inhibition.
MHC Class II Antigen Presentation Pathway
Cathepsin L is involved in the degradation of the invariant chain (Ii), which is a critical step for the loading of antigenic peptides onto MHC class II molecules in antigen-presenting cells (APCs).[2][3]
Caption: Role of Cathepsin L in the MHC Class II antigen presentation pathway.
TGF-β Signaling Pathway and Extracellular Matrix Remodeling
Cathepsin L can be secreted into the extracellular space, particularly in the tumor microenvironment, where it can degrade components of the extracellular matrix (ECM) and activate growth factors like Transforming Growth Factor-beta (TGF-β), promoting tumor invasion and metastasis.[4][7]
Caption: Cathepsin L's role in TGF-β activation and ECM degradation.
Experimental Workflow for Inhibitor Characterization
The following workflow outlines the key steps in the preclinical characterization of a novel Cathepsin L inhibitor.
Caption: Preclinical workflow for Cathepsin L inhibitor characterization.
Conclusion
This compound represents a commercially available tool for the study of CTSL. However, the conflicting information regarding its precise chemical structure underscores the importance of rigorous characterization of research compounds. The data and protocols presented in this guide, drawn from the literature on well-defined tripeptide inhibitors, provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of Cathepsin L in health and disease. Further investigation is warranted to definitively resolve the identity of this compound and to fully elucidate its potential as a selective probe and therapeutic lead. Researchers are encouraged to independently verify the structure and activity of any commercial inhibitor before embarking on extensive studies.
References
- 1. Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides | CymitQuimica [cymitquimica.com]
- 7. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of the Novel Thiocarbazate-Based Cathepsin L Inhibitor: Compound (-)-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of a potent and novel thiocarbazate-based inhibitor of human Cathepsin L, herein referred to as Compound (-)-1. Initially identified through a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository (MLSMR) by the Penn Center for Molecular Discovery (PCMD), this non-peptidic small molecule represents a unique chemotype for cysteine protease inhibition. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory activity, and detailed experimental protocols for its synthesis and characterization, serving as a valuable resource for researchers in the fields of enzymology and drug discovery.
Introduction to Cathepsin L and Its Therapeutic Potential
Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily. It plays a crucial role in intracellular protein degradation and turnover.[1] Dysregulation of Cathepsin L activity has been implicated in a variety of pathological conditions, including cancer, rheumatoid arthritis, and osteoporosis.[1][2] Furthermore, Cathepsin L is utilized by various infectious agents, such as Ebola and SARS viruses, for cellular entry and replication, making it a compelling target for therapeutic intervention.[1][3] The development of potent and selective small molecule inhibitors of Cathepsin L is therefore of significant interest for both basic research and drug development.[3]
Discovery of a Novel Thiocarbazate Inhibitor
Compound (-)-1 was discovered through a high-throughput screen for inhibitors of human liver Cathepsin L.[4] Initial hits from the screen pointed towards a series of 2,5-disubstituted oxadiazoles.[3][5] However, upon synthesis and purification, these oxadiazoles were found to be inactive.[3][5] Further investigation revealed that the inhibitory activity was due to an impurity, a thiocarbazate, which was likely formed by the ring-opening of the oxadiazole scaffold.[3][5] This serendipitous discovery led to the identification and synthesis of a novel class of thiocarbazate-based Cathepsin L inhibitors, with Compound (-)-1 being a lead compound from this series.[5]
Physicochemical Properties and Structure
Compound (-)-1 (also reported as (-)-11(S)) is a non-peptidic, thiocarbazate-containing small molecule.[1][3]
-
Chemical Structure:
-
Molecular Formula: C29H32N4O4S
-
Molecular Weight: 548.66 g/mol
Quantitative Inhibitory Activity
Compound (-)-1 is a potent inhibitor of human Cathepsin L. The inhibitory activity has been quantified through in vitro enzymatic assays.
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Conditions |
| Human Cathepsin L | Compound (-)-1 | 56 | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5 |
| Human Cathepsin L | (+)-1 (R-enantiomer) | 34,000 | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5 |
Table 1: In vitro inhibitory potency of Compound (-)-1 and its enantiomer against human Cathepsin L.[3][4]
Mechanism of Action
Compound (-)-1 acts as a slowly reversible inhibitor of Cathepsin L.[1] Docking studies using a papain model, which shares high sequence homology with Cathepsin L, suggest that the inhibitor occupies the S2, S3, and S1' subsites of the enzyme's active site.[1]
-
The indole side-chain occupies the hydrophobic S2 subsite.[1]
-
The -NHBoc group makes hydrophobic contacts within the S3 subsite.[1]
-
The 2-ethylphenyl anilide moiety occupies the S1' subsite.[1]
A critical hydrogen bond is observed between the Gly66 backbone NH of the enzyme and the amino acid-derived carbonyl of the inhibitor's diacyl hydrazine group.[1] The thiocarbazate carbonyl is positioned in close proximity to the active site Cys25, allowing for nucleophilic attack by the thiolate.[1] However, studies have shown that a stable acyl-enzyme adduct is not formed, which is consistent with a reversible inhibition mechanism.[1]
Experimental Protocols
Synthesis of Thiocarbazate Inhibitor (-)-1
The synthesis of Compound (-)-1 is achieved through a multi-step process starting from the corresponding hydrazide.[1]
Materials:
-
Appropriate starting hydrazide
-
Carbonyl sulfide gas
-
Suitable electrophile (e.g., R2-Br)
-
Solvents (e.g., ethanol)
-
Preparative reverse-phase HPLC system for purification
Procedure:
-
In a one-pot reaction, dissolve the starting hydrazide in ethanol.
-
Bubble carbonyl sulfide gas through the solution.
-
Add the appropriate electrophile to the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using preparative reverse-phase HPLC to yield the final thiocarbazate inhibitor.[1]
In Vitro Cathepsin L Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the IC50 value of inhibitors against human Cathepsin L.
Materials:
-
Human liver Cathepsin L (e.g., from Calbiochem)
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Compound (-)-1 (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Activate human liver Cathepsin L by incubating it with the Assay Buffer for 30 minutes at room temperature.[3]
-
Inhibitor Preparation: Prepare serial dilutions of Compound (-)-1 in DMSO. Transfer the diluted inhibitor solutions to the wells of the 96-well plate.[3]
-
Enzyme and Inhibitor Incubation: Add the activated Cathepsin L solution to the wells containing the inhibitor. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cathepsin L Proteolytic Pathway
Cathepsin L, as a lysosomal protease, is integral to the protein degradation pathway.
Caption: General overview of the Cathepsin L proteolytic pathway within the cell.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel inhibitor like Compound (-)-1 follows a structured workflow.
Caption: Experimental workflow for the discovery and characterization of Compound (-)-1.
Conclusion
Compound (-)-1 represents a significant advancement in the development of Cathepsin L inhibitors. Its novel thiocarbazate scaffold provides a new chemical entity for probing the biological functions of Cathepsin L and for the development of potential therapeutics for a range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate this promising inhibitor and the broader class of thiocarbazates. Further studies are warranted to explore the selectivity profile of Compound (-)-1 against a wider range of proteases and to evaluate its efficacy in cell-based and in vivo models of disease.
References
- 1. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B and L inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Synthesis of a Unique Thiocarbazate Cathepsin L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and synthesis of a unique thiocarbazate cathepsin L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Cathepsin L Inhibitors: A Technical Guide
Disclaimer: No specific public data is available for a compound designated "Cathepsin L-IN-3". This technical guide will therefore focus on the biological activity of well-characterized, potent, and selective inhibitors of Cathepsin L, such as 1-Naphthalenesulfonyl-Ile-Trp-CHO (also known as Cathepsin L-IN-4) and KGP94 , which serve as representative examples to illustrate the therapeutic potential and mechanism of action of this class of compounds.
Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a critical role in various physiological processes, including intracellular protein degradation, antigen presentation, and hormone processing.[1] However, its dysregulation, particularly its overexpression and secretion, is strongly implicated in numerous pathologies, most notably cancer progression, invasion, and metastasis.[1][2][3] This has made Cathepsin L an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the biological activity of selective Cathepsin L inhibitors, presenting key quantitative data, experimental methodologies, and the signaling pathways they modulate.
Quantitative Data on Cathepsin L Inhibitors
The efficacy of Cathepsin L inhibitors is determined through various in vitro and cellular assays. The data below summarizes the inhibitory potency and cellular effects of representative compounds.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Ki (pM) | Selectivity | Citation |
| 1-Naphthalenesulfonyl-Ile-Trp-CHO | Cathepsin L | 1.9 | - | Reversible inhibitor | [4] |
| KGP94 | Cathepsin L | 189 | - | Selective over other cathepsins | [5] |
| Cathepsin L Inhibitor (SB 412515) | Cathepsin L | 0.85 | - | Selective over Calpain II (IC50=184 nM) and Cathepsin B (IC50=85.1 nM) | [6] |
| Sialostatin L | Cathepsin L | 4.68 | 95 | Physiological inhibitor | [7] |
| Calpain Inhibitor XII | Cathepsin L | - | <10 | Also inhibits Calpains | [8] |
Table 2: Cellular and In Vivo Activity
| Compound | Cell Line / Model | Effect | Concentration / Dose | Citation |
| KGP94 | PC-3ML (Prostate Cancer), MDA-MB-231 (Breast Cancer) | Suppressed secreted CTSL activity by 94% and 92% respectively; Impaired invasive capacity by 53% and 88% respectively. | 25 µM | [5] |
| KGP94 | Bone Marrow-Derived Macrophages | Reduced expression of M2 macrophage markers (Arginase-1, CD206). | 10-20 µM | [5] |
| KGP94 | Prostate Cancer Bone Metastasis Model (in vivo) | Reduced metastatic tumor burden by 65% and tumor angiogenesis by 58%. | 20 mg/kg (i.p.) | [5] |
| 1-Naphthalenesulfonyl-Ile-Trp-CHO | Ovariectomized Mice (in vivo) | Prevents bone loss. | ~50 mg/kg | [4] |
| Cathepsin L Inhibitor (SB 412515) | Bovine Cortical Bone Slices | Completely suppressed osteoclastic pit formation. | 1 µg/ml | [6] |
Signaling Pathways and Mechanisms of Action
Cathepsin L inhibitors exert their effects by modulating several critical signaling pathways involved in cancer progression. By blocking the proteolytic activity of Cathepsin L, these inhibitors can prevent the degradation of the extracellular matrix (ECM), suppress epithelial-mesenchymal transition (EMT), and inhibit angiogenesis.
Inhibition of ECM Degradation and Tumor Invasion
Extracellular Cathepsin L is a potent protease that degrades key components of the ECM, such as collagen and laminin, facilitating cancer cell invasion and metastasis.[9] Inhibitors block this activity, thereby maintaining the structural integrity of the tissue matrix and preventing tumor cell dissemination.
References
- 1. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 1-Naphthalenesulfonyl-Ile-Trp-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-depth Technical Guide: Cathepsin L-IN-3 for the Study of Lysosomal Proteases
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L, a lysosomal cysteine protease, plays a pivotal role in intracellular protein degradation and has been implicated in a variety of physiological and pathological processes, including tumor metastasis and bone resorption. The study of its function and the development of therapeutic interventions often rely on the use of specific inhibitors. This technical guide focuses on Cathepsin L-IN-3, also known as Cathepsin L Inhibitor VI, a potent and selective tool for investigating the roles of Cathepsin L.
This compound is an end-protected tripeptide that acts as a highly selective, potent, and reversible inhibitor of human recombinant Cathepsin L. Its chemical name is [N-(4-Biphenylacetyl)-S-methylcysteine-(D)-Arg-Phe-β-phenethylamide]. This guide provides a summary of its known quantitative data, detailed experimental protocols for its use, and a visualization of its place in the broader context of Cathepsin L inhibition.
Data Presentation
The inhibitory activity of this compound has been characterized, demonstrating its high potency and selectivity for Cathepsin L over other related cysteine proteases. The available quantitative data is summarized in the table below for easy comparison.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound (Cathepsin L Inhibitor VI) | Human Recombinant Cathepsin L | 19 nM | |
| Cathepsin K | 5.9 µM | ||
| Cathepsin B | - |
Table 1: Inhibitory Potency and Selectivity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study Cathepsin L activity. These protocols are based on established techniques and can be adapted for specific research needs.
In Vitro Cathepsin L Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified Cathepsin L.
Materials:
-
Human Recombinant Cathepsin L
-
This compound (Cathepsin L Inhibitor VI)
-
Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add 50 µL of the diluted this compound solutions to each well. Include wells with Assay Buffer and DMSO as vehicle controls.
-
Add 25 µL of a pre-diluted solution of human recombinant Cathepsin L in Assay Buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration typically 10-20 µM) to each well.
-
Immediately begin monitoring the fluorescence intensity at 360 nm excitation and 460 nm emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell-Based Cathepsin L Activity Assay
This protocol outlines a method to assess the effect of this compound on endogenous Cathepsin L activity within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (without cysteine protease inhibitors)
-
Cathepsin L activity assay kit (containing a cell-permeable fluorogenic substrate)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well clear-bottom black plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) in a complete cell culture medium for the desired period (e.g., 2, 6, 12, or 24 hours).
-
Following treatment, wash the cells twice with PBS.
-
Add the cell-permeable fluorogenic Cathepsin L substrate, prepared according to the manufacturer's instructions, to each well.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize the fluorescent signal in the cells using a fluorescence microscope.
-
Normalize the fluorescence signal to cell number or protein concentration to determine the effect of this compound on intracellular Cathepsin L activity.
Mandatory Visualizations
Signaling and Functional Relationships of Cathepsin L
The following diagram illustrates the central role of Cathepsin L in various cellular processes and highlights its inhibition as a key research tool.
Caption: Functional roles and inhibition of Cathepsin L.
Experimental Workflow for Cathepsin L Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing Cathepsin L inhibitors like this compound.
Caption: Workflow for Cathepsin L inhibitor discovery.
The Role of Cathepsin L Inhibition in Modulating Autophagic Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Cathepsin L, a lysosomal cysteine protease, is a key enzyme in the final stages of the autophagic pathway, responsible for the degradation of autophagosomal cargo. As such, it has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Cathepsin L inhibition on autophagy, with a focus on the underlying mechanisms, experimental validation, and quantitative analysis. While a specific inhibitor designated "Cathepsin L-IN-3" was not identified in the current literature, this document will focus on well-characterized inhibitors of Cathepsin L to elucidate the broader impact of targeting this enzyme.
Core Concept: Cathepsin L in the Autophagic Pathway
Autophagy is a multi-step process that begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the engulfed material is degraded by lysosomal hydrolases, including Cathepsin L. Cathepsin L is crucial for the breakdown of proteins and other macromolecules within the autolysosome, thus completing the autophagic process and recycling essential cellular building blocks.
Inhibition of Cathepsin L disrupts this final degradative step, leading to a blockage of autophagic flux. This results in the accumulation of autophagosomes and autolysosomes within the cell, a hallmark of impaired autophagy. This accumulation can be visualized and quantified through various experimental techniques, providing a measure of the inhibitory effect on the pathway.
Quantitative Data on Cathepsin L Inhibitors
The efficacy of Cathepsin L inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for some commonly studied Cathepsin L inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-Based Assay Observations | Reference |
| Z-FY-CHO | Cathepsin L | 0.5 nM | Increases LC3-II levels, decreases p62 accumulation, indicating enhanced autophagic activity before the degradation block. | [1] |
| CAA0225 | Cathepsin L | 1.9 nM | Effectively inhibits the degradation of LC3-II and GABARAP. | |
| SID 26681509 | Cathepsin L | 1.0 ± 0.5 nM (after 4h preincubation) | Demonstrates slow-binding inhibition. | [2] |
| siRNA | Cathepsin L mRNA | Not Applicable | Knockdown impairs autophagy and enhances apoptosis in certain cancer cells. | [3][4] |
Note: While specific fold-change data for autophagy markers like LC3-II and p62 upon treatment with these inhibitors are reported in various studies, a standardized, comparative table is challenging to compile due to variations in experimental conditions, cell lines, and treatment durations. Researchers are encouraged to consult the primary literature for detailed quantitative data relevant to their specific experimental setup.
Signaling Pathways
The regulation of autophagy is complex, involving multiple signaling pathways. Cathepsin L's role in autophagy is intertwined with these pathways. One of the key pathways implicated is the Wnt/β-catenin signaling pathway.
Cathepsin L and the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation. Emerging evidence suggests a crosstalk between Wnt/β-catenin signaling and autophagy.[5][6][7][8] Specifically, activation of the Wnt/β-catenin pathway has been shown to suppress autophagy. Cathepsin L and Cathepsin S have been implicated in the regulation of the Wnt/β-catenin pathway, which in turn can modulate autophagic activity.[9] Inhibition of Cathepsin L can, therefore, indirectly influence autophagy by modulating Wnt/β-catenin signaling.
Caption: Wnt/β-catenin signaling pathway and its interaction with autophagy, modulated by Cathepsin L.
Experimental Protocols
To investigate the effect of Cathepsin L inhibition on autophagy, a combination of molecular and cellular biology techniques is employed.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, such as HeLa, MCF-7, or specific cancer cell lines relevant to the research question.
-
Inhibitor Preparation: Prepare stock solutions of Cathepsin L inhibitors (e.g., Z-FY-CHO) in a suitable solvent (e.g., DMSO) at a high concentration.
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the Cathepsin L inhibitor at various concentrations and for different time points. Include a vehicle control (DMSO) in all experiments.
Western Blotting for Autophagy Markers
Western blotting is a standard method to quantify the levels of key autophagy-related proteins.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. The ratio of LC3-II to the loading control is a key indicator of autophagosome accumulation.
Immunofluorescence for Autophagosome Visualization
Immunofluorescence allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment and Fixation: Treat the cells with the Cathepsin L inhibitor as described above. After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and then block with a blocking solution (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. The number of LC3 puncta per cell can be quantified using image analysis software.
Autophagic Flux Assay
To confirm that the accumulation of autophagosomes is due to a block in degradation rather than an increase in formation, an autophagic flux assay is essential.
-
Principle: This assay typically involves the use of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, in combination with the experimental treatment. If the Cathepsin L inhibitor is blocking degradation, the addition of another lysosomal inhibitor will not cause a further significant increase in LC3-II levels.
-
Procedure: Treat cells with the Cathepsin L inhibitor in the presence or absence of Bafilomycin A1 for the final few hours of the experiment.
-
Analysis: Analyze the LC3-II levels by Western blotting. A significant increase in LC3-II with the Cathepsin L inhibitor alone, and no or a minimal further increase with the co-treatment of Bafilomycin A1, indicates a block in autophagic flux.
Caption: A typical experimental workflow for studying the effect of Cathepsin L inhibitors on autophagy.
Conclusion
Inhibition of Cathepsin L provides a powerful tool to modulate and study the process of autophagy. By blocking the final degradative step of the autophagic pathway, these inhibitors lead to the accumulation of autophagosomes, a key indicator of impaired autophagic flux. The quantitative analysis of autophagy markers, such as LC3-II and p62, through techniques like Western blotting and immunofluorescence, allows for a robust assessment of the cellular response to Cathepsin L inhibition. Furthermore, understanding the interplay between Cathepsin L and key signaling pathways, such as Wnt/β-catenin, offers deeper insights into the complex regulation of autophagy. For researchers and drug development professionals, targeting Cathepsin L represents a promising strategy for the therapeutic manipulation of autophagy in various disease contexts. Further research into the specificity and efficacy of novel Cathepsin L inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. med.unc.edu [med.unc.edu]
- 3. Cathepsin L mediates resveratrol-induced autophagy and apoptotic cell death in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autolysosomal β‐catenin degradation regulates Wnt‐autophagy‐p62 crosstalk | The EMBO Journal [link.springer.com]
- 6. Autolysosomal β‐catenin degradation regulates Wnt‐autophagy‐p62 crosstalk | The EMBO Journal [link.springer.com]
- 7. Interplay Between Autophagy and Wnt/β-Catenin Signaling in Cancer: Therapeutic Potential Through Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autolysosomal β-catenin degradation regulates Wnt-autophagy-p62 crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating Cathepsin L Inhibition in Neurodegenerative Disease Models: A Technical Guide
Introduction
Cathepsin L, a lysosomal cysteine protease, plays a critical role in cellular homeostasis through its involvement in protein degradation, autophagy, and immune responses. In the central nervous system, dysregulation of Cathepsin L activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its role in the processing of key proteins such as amyloid precursor protein (APP) and α-synuclein, as well as its contribution to neuroinflammation and apoptosis, makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the investigation of Cathepsin L inhibitors in preclinical models of neurodegenerative diseases.
While this guide is centered on the core principles of investigating Cathepsin L inhibition, it is important to note that publicly available information on a specific compound denoted as "Cathepsin L-IN-3" is scarce. A singular mention suggests its relevance in neurodegeneration and APP interaction studies. Therefore, to provide a comprehensive and practical resource, this document will focus on two well-characterized, potent, and selective Cathepsin L inhibitors, Z-FY-CHO and SID 26681509 , as exemplary compounds for outlining experimental methodologies and data presentation.
Data Presentation: Quantitative Analysis of Exemplary Cathepsin L Inhibitors
The effective evaluation of any potential therapeutic agent begins with a thorough characterization of its potency and selectivity. The following tables summarize the key quantitative data for the exemplary Cathepsin L inhibitors, Z-FY-CHO and SID 26681509.
| Inhibitor | Target | IC₅₀ (nM) | Assay Conditions | Reference |
| Z-FY-CHO | Cathepsin L | 0.85 | Reversible peptidyl aldehyde inhibitor | [1][2][3] |
| Calpain II | 184 | [1][2] | ||
| Cathepsin B | 85.1 | [1][2] | ||
| SID 26681509 | Cathepsin L | 56 | No preincubation with enzyme | [4][5] |
| Cathepsin L | 7.5 | 1-hour preincubation with enzyme | [6] | |
| Cathepsin L | 4.2 | 2-hour preincubation with enzyme | [6] | |
| Cathepsin L | 1.0 | 4-hour preincubation with enzyme | [4][5] | |
| Papain | 618 | 1-hour preincubation | [4][5] | |
| Cathepsin B | >8442 | 1-hour preincubation | [4][5] | |
| Cathepsin K | >8442 | 1-hour preincubation | [4][5] | |
| Cathepsin S | >8442 | 1-hour preincubation | [4][5] | |
| Cathepsin V | 500 | 1-hour preincubation | [4] | |
| Cathepsin G | No inhibition | [4] |
Table 1: Inhibitory Potency and Selectivity of Z-FY-CHO and SID 26681509.
| Inhibitor | In Vivo Model | Dose/Concentration | Key Findings | Reference |
| Z-FY-CHO | Ovariectomized mouse (osteoporosis model) | 2.5-10 mg/kg (intraperitoneal) | Suppresses bone weight loss in a dose-dependent manner. | [1] |
| SID 26681509 | Zebrafish | 100 µM | Lack of toxicity observed. | [6] |
Table 2: In Vivo Data for Z-FY-CHO and SID 26681509.
Mandatory Visualization
Signaling Pathways
Caption: Role of Cathepsin L in Neurodegenerative Pathways and Points of Inhibition.
Experimental Workflow
Caption: A Stepwise Workflow for Evaluating Cathepsin L Inhibitors.
Experimental Protocols
In Vitro Cathepsin L Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available assay kits and is designed to determine the inhibitory potency (IC₅₀) of a test compound against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)
-
Cathepsin L Substrate (e.g., Ac-FR-AFC)
-
Test inhibitor (e.g., Z-FY-CHO or SID 26681509) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Prepare Assay Buffer: Thaw all components and prepare the assay buffer according to the manufacturer's instructions, ensuring the addition of DTT immediately before use.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant Cathepsin L to the desired concentration in cold assay buffer.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add assay buffer and substrate.
-
Positive Control (No Inhibitor): Add diluted enzyme, assay buffer, and substrate.
-
Test Inhibitor: Add diluted enzyme, serially diluted inhibitor, and substrate.
-
-
Reaction Initiation: Add the Cathepsin L substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at Ex/Em = 400/505 nm.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Apoptosis Assessment: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) cultured on coverslips or in a 96-well plate
-
Neurotoxin to induce apoptosis (e.g., 6-hydroxydopamine for Parkinson's models, Aβ₄₂ oligomers for Alzheimer's models)
-
Cathepsin L inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with the Cathepsin L inhibitor for a specified time (e.g., 1 hour) before adding the neurotoxin to induce apoptosis. Incubate for the desired period (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.
-
TUNEL Staining: Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5-10 minutes.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) nuclei and the total number of DAPI-stained nuclei in several fields of view. Express the result as the percentage of apoptotic cells.
Autophagy Flux Analysis: Western Blot for LC3 and p62
This protocol assesses the effect of Cathepsin L inhibition on autophagy by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
Materials:
-
Treated neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: rabbit anti-LC3, rabbit anti-p62, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II to LC3-I and p62 to the loading control.
In Vivo Behavioral Assessment in a Mouse Model of Parkinson's Disease: Rotarod Test
The rotarod test is used to assess motor coordination and balance, which are often impaired in mouse models of Parkinson's disease.
Materials:
-
Rotarod apparatus for mice
-
Mouse model of Parkinson's disease (e.g., MPTP-treated mice)
-
Cathepsin L inhibitor formulation for in vivo administration
-
Vehicle control
Procedure:
-
Animal Dosing: Administer the Cathepsin L inhibitor or vehicle to the mice according to the predetermined dosing regimen and route (e.g., intraperitoneal injection).
-
Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the test. Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the actual test.
-
Testing Protocol:
-
Place the mouse on the rotating rod.
-
Start the rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the average latency to fall between the inhibitor-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). An increased latency to fall in the treated group suggests a therapeutic benefit.[7][8][9][10]
The investigation of Cathepsin L inhibitors as potential therapeutics for neurodegenerative diseases is a promising area of research. This technical guide provides a framework for the systematic evaluation of such compounds, from initial in vitro characterization to in vivo validation in disease models. The use of well-characterized inhibitors like Z-FY-CHO and SID 26681509 allows for a robust assessment of the therapeutic potential of targeting Cathepsin L. The detailed protocols and data presentation formats outlined herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this field. Future studies should aim to further elucidate the complex roles of Cathepsin L in the brain and to develop novel inhibitors with improved potency, selectivity, and brain penetrance for clinical translation.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
Cathepsin L-IN-3 in viral entry studies
An In-Depth Technical Guide to the Role of Cathepsin L Inhibitors in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical role of the endosomal cysteine protease Cathepsin L (CTSL) in the entry of numerous pathogenic viruses. It details the mechanism of action, summarizes key quantitative data for prominent inhibitors, and offers detailed experimental protocols for researchers studying viral entry. The focus is on the application of Cathepsin L inhibitors as powerful tools in virology research and as potential broad-spectrum antiviral therapeutics.
Cathepsin L is a ubiquitously expressed lysosomal protease primarily involved in protein degradation and turnover.[1] However, many viruses have evolved to hijack this host enzyme to facilitate their entry into cells.[1][2] This process is central to the lifecycle of viruses such as coronaviruses (including SARS-CoV and SARS-CoV-2), filoviruses (like Ebola), and others.[3][4][5][6]
The viral entry mechanism involving Cathepsin L typically follows a multi-step process:
-
Receptor Binding: The virus first attaches to a specific receptor on the host cell surface, for instance, the ACE2 receptor for SARS-CoV-2.[1]
-
Endocytosis: Upon binding, the virus-receptor complex is internalized into the cell through endocytosis, forming an endosome.[4][6][7]
-
Endosomal Acidification: The endosome matures and its internal pH drops, creating an acidic environment. This acidification activates pH-dependent proteases like Cathepsin L.[4]
-
Proteolytic Cleavage: Activated Cathepsin L cleaves the viral surface glycoproteins, such as the Spike (S) protein of SARS-CoV-2 or the glycoprotein (GP) of the Ebola virus.[1][3][4][8] This cleavage exposes a previously hidden fusion peptide.
-
Membrane Fusion: The now-activated viral glycoprotein mediates the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the host cell's cytoplasm to initiate replication.[5][8]
This reliance on a host factor presents a compelling target for antiviral intervention. Inhibiting Cathepsin L can effectively halt the viral lifecycle at the entry stage.
Caption: Viral entry pathway involving host Cathepsin L activation.
Cathepsin L Inhibitors as Antiviral Agents
Given its essential role, inhibiting Cathepsin L has become a significant strategy in antiviral research. Small molecule inhibitors can prevent the proteolytic cleavage of viral glycoproteins, thereby trapping the virus within the endosome and preventing infection.[6][9] This mechanism has been demonstrated to be effective against a range of viruses in preclinical studies.
The general mechanism of action for these inhibitors is straightforward: they bind to the active site of Cathepsin L, blocking its enzymatic activity and preventing the crucial glycoprotein cleavage required for viral membrane fusion.
Caption: Logical relationship of a Cathepsin L inhibitor blocking viral entry.
Quantitative Data for Key Cathepsin L Inhibitors
A variety of chemical compounds have been identified and tested for their ability to inhibit Cathepsin L and block viral entry. The efficacy of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) against the enzyme or the half-maximal effective concentration (EC50) in cell-based viral infection assays.
| Inhibitor Name | Target Virus(es) | In Vitro Model (Cell Line) | Efficacy (EC50 / IC50) | Reference(s) |
| MDL28170 | SARS-CoV | 293T | IC50 ≈ 2.5 nM (for CTSL enzyme) | [5] |
| E-64d | SARS-CoV-2, MERS-CoV | HEK293/hACE2, Caco-2 | >90% entry reduction (HEK293) | [6][7] |
| SID 26681509 | SARS-CoV-2 | HEK293/hACE2 | >76% entry reduction at 2µM | [4][7] |
| Gallinamide A | SARS-CoV-2 | Vero E6 | EC50 not specified, potent activity | [4][10] |
| K11777 | Ebola, SARS-CoV-2, HEV | Various | Potent pan-cathepsin inhibitor | [1][4][11] |
| Calpain Inhibitor XII | SARS-CoV-2 | Vero E6 | EC50 in very low nM range | [12] |
| MG-101 | SARS-CoV-2 | Vero E6 | EC50 in very low nM range | [12] |
| Peptide Nitrile (11e) | SARS-CoV-2 | Calu-3 | EC50 = 38.4 nM | [10] |
Experimental Protocols
Studying the effect of Cathepsin L inhibitors on viral entry requires robust and reproducible assays. The pseudovirus entry assay is a widely used, safe, and effective method.
Protocol: Pseudovirus Entry Assay
This assay uses replication-defective viral particles (e.g., lentiviral or VSV cores) that are engineered to express the surface glycoprotein of a pathogenic virus (like SARS-CoV-2 Spike) and contain a reporter gene (e.g., luciferase or GFP). Infection of susceptible cells leads to the expression of the reporter, which can be easily quantified.
Principle: A Cathepsin L inhibitor is added to susceptible host cells prior to infection with pseudovirus. If the inhibitor successfully blocks the Cathepsin L-dependent entry pathway, the amount of reporter gene expression will be significantly reduced in a dose-dependent manner compared to an untreated control.
Materials and Reagents:
-
Host cell line expressing the appropriate viral receptor (e.g., HEK293T-hACE2 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Pseudovirus particles (e.g., SARS-CoV-2 S-pseudotyped lentivirus)
-
Cathepsin L inhibitor of interest (e.g., E-64d) and vehicle control (e.g., DMSO)
-
White, flat-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer for plate reading
Procedure:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the Cathepsin L inhibitor in complete medium. Remove the old medium from the cells and add 50 µL of the inhibitor-containing medium to each well. Include a vehicle-only control. Incubate for 1 hour at 37°C.
-
Pseudovirus Infection: Add 50 µL of medium containing the pseudovirus particles to each well. The amount of virus should be pre-determined to yield a robust signal in control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2 to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Reading: Remove the medium. Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
Data Analysis:
-
Subtract background luminescence (from uninfected cells).
-
Normalize the relative light units (RLU) of inhibitor-treated wells to the vehicle control wells (set to 100% infection).
-
Plot the percentage of infection against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
Caption: Experimental workflow for a pseudovirus entry assay.
Protocol: In Vitro Cathepsin L Activity Assay
This biochemical assay directly measures the enzymatic activity of purified Cathepsin L and its inhibition by a test compound.
Principle: A fluorogenic substrate specific for Cathepsin L is incubated with the purified enzyme. Cleavage of the substrate releases a fluorescent molecule, leading to an increase in fluorescence over time. The presence of an effective inhibitor will reduce the rate of substrate cleavage and thus lower the fluorescent signal.
Materials and Reagents:
-
Recombinant human Cathepsin L
-
Cathepsin L assay buffer (e.g., MES, DTT, EDTA, pH 5.5)
-
Fluorogenic Cathepsin L substrate
-
Cathepsin L inhibitor and vehicle control
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor dilutions in assay buffer.
-
Inhibitor Incubation: Add the Cathepsin L enzyme to wells containing serial dilutions of the inhibitor. Incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence over 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (slope of fluorescence vs. time) for each concentration. Normalize the rates to the vehicle control and plot percent inhibition vs. inhibitor concentration to calculate the IC50.
Conclusion
Cathepsin L is a validated and crucial host factor for the entry of numerous viruses, making it a high-value target for the development of host-directed antiviral therapies.[2][8] Inhibitors of Cathepsin L have demonstrated potent antiviral activity in a variety of preclinical models.[10][12][13] The technical protocols and data presented in this guide offer a foundational resource for researchers aiming to explore this promising area of virology and drug development. Further research into the specificity, potency, and pharmacokinetic properties of Cathepsin L inhibitors will be critical in translating these scientific findings into effective clinical interventions against viral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Cathepsins in cellular entry of human pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting cellular cathepsins inhibits hepatitis E virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Understanding the Binding Kinetics of Cathepsin L Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific binding kinetics data for the inhibitor designated as "Cathepsin L-IN-3". To fulfill the core requirements of this technical guide, we will provide a comprehensive overview of the binding kinetics of a well-characterized, potent, and selective small molecule inhibitor of human Cathepsin L, SID 26681509 . The methodologies and principles described herein are broadly applicable to the study of other Cathepsin L inhibitors.
Introduction to Cathepsin L and Its Inhibition
Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily. It plays a crucial role in a variety of physiological processes, including intracellular protein degradation, antigen processing, and hormone activation.[1] Dysregulation of Cathepsin L activity has been implicated in numerous pathological conditions such as tumor metastasis, arthritis, and certain viral infections, making it a significant target for therapeutic intervention.[2][3][4] The development of potent and selective inhibitors of Cathepsin L is a key area of research for developing novel therapeutics. Understanding the binding kinetics of these inhibitors is fundamental to elucidating their mechanism of action and optimizing their pharmacological properties.
Quantitative Binding Kinetics of SID 26681509
The binding of SID 26681509 to human Cathepsin L has been characterized as a slow-binding and slowly reversible competitive inhibition.[2][5][6] The key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions | Reference |
| IC50 | 56 ± 4 nM | No preincubation of enzyme and inhibitor | [2][5] |
| 7.5 ± 1.0 nM | 1-hour preincubation | [2] | |
| 4.2 ± 0.6 nM | 2-hour preincubation | [2] | |
| 1.0 ± 0.5 nM | 4-hour preincubation | [2][5][6] | |
| Ki | 0.89 nM | Determined from kon and koff | [2][5][6] |
| kon (Association Rate Constant) | 24,000 M⁻¹s⁻¹ | Transient kinetic analysis | [2][5][6] |
| koff (Dissociation Rate Constant) | 2.2 x 10⁻⁵ s⁻¹ | Transient kinetic analysis | [2][5][6] |
Experimental Protocols
Determination of IC50 (Half-Maximal Inhibitory Concentration)
This protocol outlines a fluorometric assay to determine the IC50 value of a Cathepsin L inhibitor.
Materials:
-
Human liver Cathepsin L (e.g., Calbiochem 219402)
-
Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Test Inhibitor (e.g., SID 26681509) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Incubate Cathepsin L in the assay buffer for 30 minutes at room temperature to ensure the active site cysteine is fully reduced.[2]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
-
Assay Plate Setup:
-
Negative Control: Add assay buffer in place of the enzyme.
-
Positive Control: Add activated Cathepsin L and assay buffer (with DMSO, but no inhibitor).
-
Test Wells: Add activated Cathepsin L and the desired concentrations of the test inhibitor.
-
-
Preincubation (for time-dependent inhibitors): For inhibitors like SID 26681509 that exhibit time-dependent inhibition, preincubate the enzyme and inhibitor for various durations (e.g., 0, 1, 2, 4 hours) at room temperature before adding the substrate.[2]
-
Reaction Initiation: Add the Z-Phe-Arg-AMC substrate to all wells to a final concentration of 1 µM to initiate the reaction.[2]
-
Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader. The rate of substrate hydrolysis is proportional to the fluorescence signal.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Normalize the data with respect to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[2]
-
Determination of Kinetic Constants (kon and koff)
The association (kon) and dissociation (koff) rate constants for a slow-binding inhibitor can be determined through transient kinetic analysis.
Procedure:
-
Follow the same assay setup as for the IC50 determination.
-
Acquire reaction progress curves (fluorescence vs. time) for the enzyme and substrate in the presence of varying concentrations of the inhibitor.[2]
-
Data Analysis:
-
The reaction progress curves are fitted to a model for single-step, reversible, slow-binding inhibition using a nonlinear regression analysis.[2]
-
This analysis explicitly estimates the values of kon and koff.[2]
-
The inhibition constant (Ki) can then be calculated as the ratio of koff to kon.[2][5][6]
-
Visualizations
Signaling Pathway: Cathepsin L in Extracellular Matrix Degradation
Cathepsin L, when secreted, plays a role in the degradation of the extracellular matrix (ECM), which is crucial in both physiological and pathological processes like tumor invasion.[3][7][8][9][10][11]
References
- 1. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L: R&D Systems [rndsystems.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
Target Validation of Cathepsin L Inhibitors in Specific Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Cathepsin L (CTSL) inhibitors in relevant cancer cell lines. Given the limited public information on "Cathepsin L-IN-3," this document focuses on well-characterized, commercially available CTSL inhibitors, Z-FY-CHO and SID 26681509 , as illustrative examples for outlining robust target validation strategies.
Cathepsin L is a lysosomal cysteine protease that is frequently overexpressed in various cancers. Its activity is strongly associated with tumor progression, including invasion, metastasis, and the development of drug resistance, making it a compelling therapeutic target.[1][2] This guide details experimental protocols for confirming target engagement and elucidating the functional consequences of CTSL inhibition in cancer cells.
Data Presentation: Quantitative Inhibitor Profiling
Effective target validation begins with a thorough characterization of the inhibitor's potency and selectivity. The following tables summarize the inhibitory activities of Z-FY-CHO and SID 26681509 against Cathepsin L and other related proteases.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Assay Conditions | Reference |
| Z-FY-CHO | Human Cathepsin L | 0.74 | Recombinant Human Cathepsin L | [3] |
| Human Cathepsin B | >66.6 | Recombinant Human Cathepsin B | [3] | |
| SID 26681509 | Human Cathepsin L | 56 | Recombinant Human Cathepsin L, no preincubation | [4] |
| Human Cathepsin L | 1.0 | Recombinant Human Cathepsin L, 4 hr preincubation | [4] | |
| Human Cathepsin B | 618 | Recombinant Human Cathepsin B, 1 hr preincubation | [4] | |
| Human Cathepsin K | >8442 | Recombinant Human Cathepsin K, 1 hr preincubation | [4] | |
| Human Cathepsin S | 2370 | Recombinant Human Cathepsin S, 1 hr preincubation | [4] | |
| Human Cathepsin V | 500 | Recombinant Human Cathepsin V, 1 hr preincubation | [4] | |
| Papain | 1340 | Papain, 1 hr preincubation | [4] | |
| Human Cathepsin G | No inhibition | Recombinant Human Cathepsin G | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the target validation of Cathepsin L inhibitors.
Cathepsin L Activity Assay (Fluorometric)
This assay measures the enzymatic activity of Cathepsin L in cell lysates, enabling the determination of inhibitor potency.
Materials:
-
Cells of interest (e.g., MDA-MB-231, PC-3, A549)
-
Cathepsin L inhibitor (e.g., Z-FY-CHO, SID 26681509)
-
CL Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM EDTA, 5 mM DTT)
-
CL Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 4 mM EDTA, 8 mM DTT)
-
Cathepsin L Substrate (e.g., Ac-FR-AFC, 10 mM stock in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with the Cathepsin L inhibitor or vehicle control for the desired time.
-
Harvest cells (1-5 x 10^6) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 50 µL of chilled CL Cell Lysis Buffer per 1-5 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Assay:
-
In a 96-well plate, add 50-200 µg of cell lysate in a final volume of 50 µL with CL Cell Lysis Buffer.
-
Add 50 µL of CL Reaction Buffer to each well.
-
To initiate the reaction, add 2 µL of 10 mM Cathepsin L substrate (final concentration 200 µM).
-
For a negative control, pre-incubate the lysate with a known Cathepsin L inhibitor (e.g., E-64) before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence at Ex/Em = 400/505 nm.
-
Western Blot Analysis of Cathepsin L and Downstream Targets
This protocol is used to assess the protein levels of Cathepsin L (pro-form and mature form) and key proteins in its signaling pathways following inhibitor treatment.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cathepsin L, anti-E-cadherin, anti-Vimentin, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[5]
Materials:
-
Intact cells.
-
Cathepsin L inhibitor.
-
PBS supplemented with protease inhibitors (without the target class inhibitor).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Western blot reagents (as described above) or mass spectrometer.
Procedure:
-
Compound Treatment and Heating:
-
Treat cultured cells with the Cathepsin L inhibitor or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Cathepsin L at each temperature by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Plot the relative amount of soluble Cathepsin L as a function of temperature.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the assessment of the functional state of Cathepsin L in a complex proteome.[6]
Materials:
-
Cell lysates or intact cells.
-
Cathepsin L inhibitor.
-
Activity-based probe for cysteine proteases (e.g., a probe with a JPM-565 warhead coupled to a reporter tag like biotin or a fluorophore).
-
Streptavidin beads (for biotinylated probes).
-
Western blot or mass spectrometry reagents.
Procedure:
-
Inhibitor and Probe Labeling:
-
Pre-incubate cell lysates or intact cells with the Cathepsin L inhibitor or vehicle control.
-
Add the activity-based probe and incubate to allow for labeling of active cysteine proteases.
-
-
Analysis:
-
Gel-based analysis (with fluorescent probe):
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence signal for the band corresponding to Cathepsin L in the inhibitor-treated sample indicates target engagement.
-
-
Mass spectrometry-based analysis (with biotinylated probe):
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the spectral counts or signal intensity for Cathepsin L peptides in the inhibitor-treated sample confirms target engagement.
-
-
Genetic Target Validation (shRNA Knockdown)
Knocking down the expression of the target gene (CTSL) provides a genetic validation of the on-target effects of the inhibitor.
Materials:
-
Lentiviral or retroviral vectors encoding shRNA targeting CTSL and a non-targeting control shRNA.
-
Packaging plasmids.
-
Transfection reagent.
-
Target cell line.
-
Puromycin or other selection agent.
-
Reagents for Western blotting or qRT-PCR to confirm knockdown.
Procedure:
-
Virus Production and Transduction:
-
Co-transfect the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Harvest the virus-containing supernatant.
-
Transduce the target cancer cell line with the viral particles.
-
-
Selection and Validation:
-
Select for transduced cells using the appropriate selection agent (e.g., puromycin).
-
Expand the stable cell lines.
-
Confirm the knockdown of Cathepsin L expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
-
Phenotypic Assays:
-
Perform functional assays (e.g., invasion, migration, proliferation, drug sensitivity) to compare the phenotype of the CTSL knockdown cells with the control cells. The phenotype of the knockdown cells should mimic the effects observed with the Cathepsin L inhibitor.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in Cathepsin L target validation.
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live Cell Organelle-Specific Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Evaluation of Cathepsin L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Cathepsin L-IN-3" is not publicly available. This guide provides a comprehensive overview of the standard in vitro evaluation methodologies for Cathepsin L inhibitors, using publicly available data for representative compounds.
Cathepsin L is a lysosomal cysteine protease integral to various physiological processes, including protein degradation, antigen presentation, and hormone processing.[1][2] Its dysregulation, however, is implicated in numerous pathologies such as cancer, making it a compelling therapeutic target.[3] The development of potent and selective Cathepsin L inhibitors is a significant focus in drug discovery.[4] This technical guide outlines the core in vitro methodologies for the preliminary evaluation of such inhibitors.
Data Presentation: Inhibitory Potency of Representative Cathepsin L Inhibitors
The inhibitory activity of a compound against Cathepsin L is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of Cathepsin L by 50%. The following table summarizes the IC50 values for several known Cathepsin L inhibitors.
| Inhibitor | IC50 (nM) | Target | Assay Conditions | Reference(s) |
| SID 26681509 | 56 | Human Cathepsin L | Immediate mixing of enzyme, substrate, and inhibitor | [5][6] |
| 1.0 | Human Cathepsin L | 4-hour pre-incubation with enzyme | [5] | |
| KGP94 | 189 | Cathepsin L | Not specified | [3] |
| Calpain Inhibitor XII | <10 (EC50) | SARS-CoV-2 in Vero E6 cells | 24-hour cell incubation | [7][8] |
| MG-101 | <10 (EC50) | SARS-CoV-2 in Vero E6 cells | 24-hour cell incubation | [7] |
| Cathepsin L Inhibitor IV | <10 (EC50) | SARS-CoV-2 in Vero E6 cells | 24-hour cell incubation | [7] |
| Z-FY-CHO | Potent inhibitor | Cathepsin L | Not specified | [6] |
| SSAA09E1 | 5330 | Cathepsin L | Not specified | [9] |
Experimental Protocols
The in vitro evaluation of Cathepsin L inhibitors commonly involves fluorometric activity assays. These assays measure the cleavage of a synthetic substrate that releases a fluorescent molecule.
This protocol is adapted from commercially available assay kits and published literature.[10][11][12]
Materials:
-
Cathepsin L Assay Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, pH 5.5)[3]
-
Dithiothreitol (DTT)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AFC or Ac-FR-AFC)[10][11]
-
Cathepsin L inhibitor (test compound)
-
Positive control inhibitor (e.g., E-64)[13]
-
96-well black, flat-bottom microplate[14]
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm for AFC)[10][12]
Procedure:
-
Cell Culture and Treatment:
-
Preparation of Cell Lysates:
-
Following treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and detach using a cell scraper.[3]
-
Centrifuge the cell suspension to obtain a cell pellet.[3]
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL for 1-5 x 10^6 cells).[10][11]
-
Incubate on ice for 10 minutes to ensure complete lysis.[3][11]
-
Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant (cell lysate) and keep it on ice.[3]
-
-
Enzymatic Assay:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of Cathepsin L Assay Buffer to each well.[12]
-
Add 1 µL of DTT to activate the enzyme.[12]
-
Add 2 µL of the fluorogenic substrate to each well, except for the background control wells.[12]
-
For negative control wells, a known Cathepsin L inhibitor can be added.[11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10][12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).[12]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
This method allows for the measurement of Cathepsin L activity in living cells.[14][15]
Materials:
-
Live-cell permeant fluorogenic Cathepsin L substrate (e.g., Magic Red™ (z-FR)2)[15]
-
Hoechst 33342 stain (for nuclear labeling)[15]
-
Fluorescence microscope or plate reader[15]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an optimal density in a suitable format (e.g., 96-well plate or chamber slides).[14]
-
Expose cells to the experimental conditions, including treatment with the test inhibitor.
-
-
Staining:
-
Analysis:
-
Analyze the cells using a fluorescence microscope (for visualization of intracellular localization of activity) or a fluorescence plate reader (for quantitative measurement).[15]
-
The fluorescent signal is proportional to the Cathepsin L activity.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the in vitro evaluation of Cathepsin L inhibitors.
References
- 1. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. abcam.com [abcam.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Cathepsin L-IN-3: An Obscure Tripeptide Inhibitor with Limited Public Data
Despite a growing interest in the therapeutic potential of Cathepsin L inhibition for a range of diseases, from cancer to viral infections, the specific inhibitor designated as Cathepsin L-IN-3 remains an enigmatic compound with a notable absence of detailed public information. While identified as a tripeptide-sized inhibitor of Cathepsin L, crucial data regarding its potency, mechanism of action, and selectivity are not available in published scientific literature, precluding the creation of an in-depth technical guide for research and drug development professionals.
Cathepsin L is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and has been implicated in various pathological processes, including tumor invasion and metastasis, and viral entry. As such, the development of potent and selective Cathepsin L inhibitors is an active area of research.
This compound is listed by some chemical suppliers with the CAS number 478164-48-6, a molecular weight of 735.94, and a chemical formula of C41H49N5O7S. However, beyond these basic identifiers, there is a significant lack of publicly accessible data. Key quantitative metrics essential for evaluating a research probe, such as its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against Cathepsin L, are not documented in scientific databases or research articles.
Furthermore, details regarding the inhibitor's mechanism of action—whether it is a reversible or irreversible inhibitor and how it interacts with the active site of Cathepsin L—are unknown. Information on its selectivity profile against other cathepsins and related proteases is also unavailable, which is a critical factor in assessing its utility as a specific probe for Cathepsin L function.
The absence of published in vitro and in vivo studies involving this compound means that there are no established experimental protocols to report. This lack of data prevents the creation of structured tables summarizing its biological activity or diagrams illustrating its role in signaling pathways or experimental workflows.
For researchers, scientists, and drug development professionals seeking to probe Cathepsin L function, the current lack of comprehensive data on this compound makes it an unsuitable candidate for rigorous scientific investigation. It is recommended that researchers consider alternative, well-characterized Cathepsin L inhibitors for which there is a wealth of publicly available data on potency, selectivity, and established experimental use.
Due to the limited information available, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for this compound. Further research and publication of data by the originating source would be required to enable a thorough scientific evaluation of this compound.
The Therapeutic Potential of Cathepsin L Inhibition: A Technical Guide Featuring Z-FY-CHO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in various physiological processes, including protein turnover and antigen presentation. However, its dysregulation, particularly its overexpression and secretion in the tumor microenvironment, is strongly implicated in cancer progression, invasion, and metastasis. This has positioned Cathepsin L as a compelling target for the development of novel anti-cancer therapeutics. This technical guide explores the therapeutic potential of inhibiting Cathepsin L, with a specific focus on the well-characterized and potent inhibitor, Z-FY-CHO. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize its impact on cellular signaling pathways.
Introduction to Cathepsin L as a Therapeutic Target
Cathepsin L's role in cancer progression is multifaceted. It contributes to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and the formation of metastases.[1] Furthermore, emerging evidence indicates its involvement in regulating signaling pathways that promote cell survival and resistance to therapy.[2][3] The inhibition of Cathepsin L, therefore, presents a promising strategy to attenuate tumor growth and enhance the efficacy of existing cancer treatments.
Z-FY-CHO: A Potent and Selective Cathepsin L Inhibitor
Z-FY-CHO (also known as Z-Phe-Tyr-CHO or Cathepsin L Inhibitor II) is a reversible peptidyl aldehyde inhibitor of Cathepsin L.[4][5] Its high potency and selectivity make it an invaluable tool for studying the biological functions of Cathepsin L and a lead compound for the development of therapeutic agents.
Quantitative Inhibitory Potency
The efficacy of an inhibitor is paramount. The following table summarizes the inhibitory potency of Z-FY-CHO against Cathepsin L and other related proteases, demonstrating its high selectivity.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Z-FY-CHO | Cathepsin L | 0.85 nM | [1][4] |
| Z-FY-CHO | Cathepsin B | 85.1 nM | [1] |
| Z-FY-CHO | Calpain II | 184 nM | [1] |
Mechanism of Action: Sensitization of Glioma Cells to Ionizing Radiation
One of the key therapeutic potentials of Cathepsin L inhibition is its ability to sensitize cancer cells to conventional therapies like ionizing radiation (IR). Studies have shown that Z-FY-CHO can significantly enhance the radiosensitivity of human glioma cells.[3][6]
The NF-κB Signaling Pathway
The mechanism underlying this sensitization involves the modulation of the NF-κB signaling pathway.[2][3] Ionizing radiation typically activates the pro-survival NF-κB pathway, contributing to radioresistance. However, pretreatment with Z-FY-CHO attenuates this IR-induced activation.[2][3] Cathepsin L appears to act as an upstream regulator of NF-κB activation in human glioma cells.[2] Inhibition of Cathepsin L with Z-FY-CHO blocks the nuclear translocation of NF-κB subunits p65 and p50, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation, such as Cyclin D1.[2][3]
Effects on Cell Cycle and Apoptosis
Inhibition of Cathepsin L by Z-FY-CHO in irradiated glioma cells leads to increased DNA damage and G2/M phase cell cycle arrest.[6] Furthermore, it promotes apoptosis, as evidenced by increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of therapeutic potential. Below are methodologies for key in vitro assays to assess the efficacy of Cathepsin L inhibitors.
Cathepsin L Activity Assay (Fluorometric)
This assay measures the enzymatic activity of Cathepsin L in cell lysates.
Materials:
-
Cathepsin L Activity Assay Kit (e.g., Abcam ab65306 or Sigma-Aldrich MAK401)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
Cell lysis buffer (provided in kit)
-
Cathepsin L substrate (Ac-FR-AFC, provided in kit)
-
DTT (provided in kit)
-
Z-FY-CHO inhibitor
-
Cell culture medium and reagents
-
Human glioma cells (e.g., U251)
Procedure:
-
Cell Culture and Treatment:
-
Plate U251 cells in a culture dish and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Z-FY-CHO or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysate Preparation:
-
Harvest cells (1-5 x 10^6) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of reaction buffer to each well.
-
Add 1 µL of DTT to each well.
-
Add 2 µL of 10 mM Cathepsin L substrate to each well (final concentration 200 µM), except for the background control wells.
-
For the negative control, add the Cathepsin L inhibitor provided in the kit.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the fold-increase in Cathepsin L activity by comparing the relative fluorescence units (RFU) of the treated samples to the untreated control.
-
Western Blot for Cathepsin L and NF-κB Pathway Proteins
This protocol allows for the detection and quantification of specific proteins involved in the Cathepsin L and NF-κB signaling pathways.
Materials:
-
Human glioma cells (e.g., U251)
-
Z-FY-CHO inhibitor
-
Ionizing radiation source
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cathepsin L, anti-p65, anti-IκBα, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat U251 cells with Z-FY-CHO and/or ionizing radiation as per the experimental design.
-
For nuclear/cytoplasmic fractionation, use a specialized kit. For whole-cell lysates, proceed as follows.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B for nuclear fractions).
-
Conclusion and Future Directions
The potent and selective Cathepsin L inhibitor, Z-FY-CHO, demonstrates significant therapeutic potential, particularly in the context of cancer therapy. Its ability to sensitize glioma cells to ionizing radiation by modulating the NF-κB signaling pathway highlights a promising avenue for combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of Cathepsin L inhibitors. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of novel Cathepsin L inhibitors. The continued exploration of this therapeutic target holds great promise for the development of more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Cathepsin L-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a critical role in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Its dysregulation has been implicated in a range of pathologies, such as cancer progression, metastasis, and certain viral infections. Cathepsin L-IN-3, also known as Cathepsin L Inhibitor III or Z-FY(tBu)-DMK, is a potent and irreversible inhibitor of Cathepsin L, making it a valuable tool for studying the enzyme's function and a potential therapeutic lead.[1][2] These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory potency of this compound is expected to be in the low nanomolar range. While a specific IC50 value for this compound was not publicly available at the time of this writing, the data for other potent, irreversible Cathepsin L inhibitors are presented below for reference and comparison.
| Inhibitor Name | Alias | IC50 Value (nM) | Inhibition Type | Reference |
| MDL28170 | Calpain Inhibitor III | 2.5 | Not Specified | [3] |
| SID 26681509 | - | 56 (1.0 after 4h preincubation) | Reversible, Slow-binding | [4] |
| This compound | Cathepsin L Inhibitor III, Z-FY(tBu)-DMK | Expected in low nM range | Irreversible | [1][2] |
Signaling Pathway
Cathepsin L is involved in multiple signaling pathways, particularly those related to cancer cell invasion and metastasis. One key pathway involves the degradation of the extracellular matrix (ECM), which is a crucial step for cancer cell migration.
Caption: Cathepsin L's role in cancer cell invasion and its inhibition by this compound.
Experimental Protocols
In Vitro Biochemical Assay for Cathepsin L Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Cathepsin L in a fluorometric assay.
Materials and Reagents:
-
Human Recombinant Cathepsin L
-
This compound (Cathepsin L Inhibitor III)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5)
-
Activating Buffer (Assay Buffer supplemented with 5 mM DTT)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm or ~400/505 nm depending on the substrate.[3]
Experimental Workflow Diagram:
Caption: Experimental workflow for the in vitro Cathepsin L inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 10 pM).
-
-
Enzyme and Substrate Preparation:
-
On the day of the assay, thaw the human recombinant Cathepsin L on ice.
-
Dilute the Cathepsin L to the desired working concentration in pre-chilled activating buffer. The final concentration in the well will depend on the specific activity of the enzyme lot.
-
Dilute the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in assay buffer to the working concentration (typically 2X the final desired concentration).
-
-
Assay Protocol:
-
Add the serially diluted this compound or DMSO (for vehicle control) to the wells of a 96-well black microplate.
-
Add the diluted Cathepsin L to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation or another suitable nonlinear regression model.
-
Controls for the Assay:
-
Positive Control: Cathepsin L enzyme with substrate and DMSO (vehicle), representing 0% inhibition.
-
Negative Control (No Enzyme): Substrate and assay buffer without Cathepsin L, to determine background fluorescence.
-
Inhibitor Control: A known Cathepsin L inhibitor can be used as a reference compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 组织蛋白酶L抑制剂III The Cathepsin L Inhibitor III controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SID 26681509 | Cathepsin | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Cathepsin L-IN-3 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and has been implicated in various pathological processes, including cancer progression and metastasis.[1] The ability to monitor Cathepsin L activity in living cells is essential for understanding its function and for the development of therapeutic inhibitors. Cathepsin L-IN-3 is a potent, tripeptide-sized inhibitor of Cathepsin L.[2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging experiments to assess its inhibitory effects on Cathepsin L activity.
Since this compound is not fluorescent, its activity will be measured indirectly through a competitive inhibition assay using a fluorescently labeled Cathepsin L substrate or an activity-based probe (ABP). This method allows for the quantification of Cathepsin L inhibition in real-time within a cellular context.
Principle of the Assay
The protocol described herein is based on the principle of competitive inhibition. A fluorescent substrate or activity-based probe for Cathepsin L is introduced into live cells. In its native state, the probe is either quenched or exhibits low fluorescence. Upon cleavage by active Cathepsin L, the fluorophore is released or undergoes a conformational change, leading to a significant increase in fluorescence.
By pre-incubating the cells with the non-fluorescent inhibitor, this compound, the active sites of Cathepsin L will be occupied, preventing the binding and cleavage of the fluorescent probe. This results in a dose-dependent decrease in the fluorescent signal, which can be quantified to determine the inhibitory potency of this compound in a live-cell environment.
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized for clear comparison. Below are example tables for presenting key experimental parameters and results.
Table 1: Properties of this compound and a Fluorescent Cathepsin L Probe
| Compound | Type | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Fluorescent Properties |
| This compound | Inhibitor | C41H49N7O4S | 735.94 | 478164-48-6 | No |
| Magic Red™ Cathepsin L Substrate | Substrate | (z-FR)2-Cresyl Violet | Not specified | Not specified | Yes (Ex: ~592 nm, Em: ~628 nm)[6] |
Table 2: Experimental Conditions for Live-Cell Imaging
| Parameter | Recommended Value |
| Cell Line | e.g., MDA-MB-231, HeLa, or other cancer cell lines with known Cathepsin L expression |
| Cell Seeding Density | 5 x 10^4 cells/well in a 96-well plate |
| This compound Concentration Range | 0.1 µM to 100 µM (or as determined by dose-response) |
| Fluorescent Probe Concentration | 1-10 µM (optimize for cell line) |
| Incubation Time (this compound) | 1-4 hours (optimize for cell line) |
| Incubation Time (Fluorescent Probe) | 30-60 minutes |
| Imaging System | Fluorescence microscope or high-content imaging system |
| Excitation/Emission Wavelengths | Dependent on the fluorescent probe used (e.g., ~592 nm / ~628 nm for Magic Red™)[6] |
Table 3: Quantification of Cathepsin L Inhibition
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Inhibition |
| 0 (Control) | 1500 | 120 | 0 |
| 0.1 | 1350 | 110 | 10 |
| 1 | 900 | 95 | 40 |
| 10 | 450 | 60 | 70 |
| 100 | 200 | 30 | 86.7 |
Experimental Protocols
Materials
-
This compound (MedChemExpress, Cat. No.: HY-P10118 or other supplier)
-
Fluorescent Cathepsin L substrate or activity-based probe (e.g., Magic Red™ Cathepsin L Assay Kit)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging compatible plates or dishes (e.g., 96-well black, clear-bottom plates)
-
Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO2)
Protocol 1: Live-Cell Imaging of Cathepsin L Inhibition
This protocol details the use of this compound in a competitive assay with a fluorescent substrate.
-
Cell Culture:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution in pre-warmed, serum-free cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare the fluorescent Cathepsin L probe according to the manufacturer's instructions. Dilute the probe in pre-warmed, serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
-
Inhibition Step:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
-
Fluorescent Labeling:
-
After the inhibition step, add the diluted fluorescent Cathepsin L probe directly to each well.
-
Incubate for 30-60 minutes at 37°C and 5% CO2, protected from light.
-
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or an imaging buffer to each well.
-
Image the cells using a fluorescence microscope equipped with a heated stage and CO2 control.
-
Use the appropriate filter set for the chosen fluorophore (e.g., for Magic Red™, excitation ~592 nm, emission ~628 nm).[6]
-
Acquire images from multiple fields per well for robust quantification.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well using image analysis software (e.g., ImageJ, CellProfiler).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Mean Intensity of Treated Cells / Mean Intensity of Control Cells)] x 100
-
Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Cathepsin L Signaling Pathway.
Caption: Live-Cell Imaging Workflow.
References
- 1. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cysteine Protease | CymitQuimica [cymitquimica.com]
- 6. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for Cathepsin L-IN-3 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cathepsin L-IN-3, a tripeptide-sized inhibitor, for the targeted inhibition of Cathepsin L in cultured cells. This document includes detailed protocols for experimental validation, data presentation guidelines, and visualizations of relevant signaling pathways.
Introduction to Cathepsin L and this compound
Cathepsin L is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and turnover.[1] Beyond its housekeeping functions, Cathepsin L is involved in various physiological and pathological processes, including antigen presentation, apoptosis, and extracellular matrix (ECM) remodeling.[1][2][3] Dysregulation of Cathepsin L activity has been implicated in numerous diseases, including cancer, where it contributes to tumor invasion and metastasis through the degradation of ECM components like collagen and laminin.[4]
This compound is a small molecule inhibitor designed to specifically target and inhibit the proteolytic activity of Cathepsin L.[5] While detailed quantitative data for this compound is not widely available in the public domain, this document provides a framework for its application and validation in a laboratory setting based on established protocols for similar inhibitors.
Data Presentation
Effective characterization of this compound requires systematic evaluation of its inhibitory potential. All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₄N₄O₅ | [6] |
| Molecular Weight | 542.63 g/mol | [6] |
| Purity | ≥98% (TLC) | [6] |
| Solubility | DMSO: 5 mg/mL | [6] |
| Storage | Store at -20°C. Stock solutions are stable for up to 2 weeks at -20°C. | [6] |
| CAS Number | 478164-48-6 | [5] |
Table 2: In Vitro Inhibitory Activity of this compound (User-Determined)
| Parameter | Cell Line | Value | Experimental Conditions |
| IC₅₀ (nM) | e.g., HeLa, MCF-7 | User-determined | Specify assay type, substrate, and incubation time |
| Maximal Inhibition (%) | e.g., HeLa, MCF-7 | User-determined | Specify inhibitor concentration and treatment duration |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to validate the efficacy and cellular effects of this compound.
Protocol 1: Determination of this compound IC₅₀ in Cultured Cells
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a fluorometric activity assay.
Materials:
-
This compound
-
Cultured cells of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5, with 0.1% Triton X-100)
-
Cathepsin L Assay Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Cathepsin L Substrate (e.g., Z-FR-AMC)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended for the initial determination (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Cell Lysate:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
Centrifuge the plate to pellet cell debris.
-
-
Cathepsin L Activity Assay:
-
Transfer the supernatant (cell lysate) to a new 96-well black plate.
-
Determine the protein concentration of each lysate.
-
In a separate 96-well black plate, add a standardized amount of protein from each lysate.
-
Add Cathepsin L Assay Buffer to each well.
-
Initiate the reaction by adding the Cathepsin L substrate to each well.
-
Include "no-substrate" and "no-lysate" controls for background fluorescence and substrate auto-hydrolysis, respectively.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a fluorometric plate reader.
-
Subtract the background fluorescence from the sample readings.
-
Normalize the Cathepsin L activity to the total protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Downstream Effects
This protocol describes how to assess the impact of this compound on the protein levels of known or suspected Cathepsin L substrates or downstream signaling molecules.
Materials:
-
Treated cell lysates (from Protocol 1 or a separate experiment)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cathepsin L, anti-Bim, anti-Bcl-2, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of cell lysates.
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways involving Cathepsin L and a general experimental workflow for studying its inhibition.
Caption: Cathepsin L in Extracellular Matrix Degradation.
Caption: Cathepsin L-Mediated Apoptosis Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Studies.
Disclaimer
The provided protocols are intended as a guide. Optimal conditions, including inhibitor concentrations, incubation times, and cell densities, should be determined empirically by the end-user for each specific cell line and experimental setup. The quantitative data for this compound presented in the tables are placeholders and must be determined experimentally.
References
- 1. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cathepsin L Inhibitor III The Cathepsin L Inhibitor III controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis Following Cathepsin L Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cathepsin L is a ubiquitously expressed lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1][2] Beyond its housekeeping functions, Cathepsin L is involved in various physiological and pathological processes, including antigen presentation, apoptosis, and extracellular matrix remodeling.[2][3] Dysregulation of Cathepsin L activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders.[1][2][4] Consequently, inhibitors of Cathepsin L are valuable tools for studying its biological functions and represent a promising avenue for therapeutic development.
This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of Cathepsin L inhibitor treatment on cellular protein expression. The focus is on a representative, though generically named, potent and selective Cathepsin L inhibitor, herein referred to as "Cathepsin L Inhibitor," to guide researchers in their experimental design and execution.
Mechanism of Action and Downstream Effects
Cathepsin L inhibitors typically work by binding to the active site of the enzyme, thereby blocking its proteolytic activity.[5] Inhibition of Cathepsin L can lead to a variety of downstream cellular effects, impacting several signaling pathways. For instance, studies have shown that pharmacological inhibition of Cathepsin L can lead to an increased abundance of proteins involved in central carbon metabolism, including glycolysis.[1]
One specific protein regulated by Cathepsin L is Lactate Dehydrogenase A (LDHA). Inhibition of Cathepsin L has been demonstrated to increase LDHA protein levels in both mouse embryonic fibroblasts (MEFs) and human HeLa cells.[1] This suggests that Cathepsin L is involved in the regulation of LDHA turnover.[1]
Furthermore, in the context of arterial injury, the upregulation of Cathepsin L has been shown to be dependent on Toll-like receptor 4 (TLR4) and its downstream signaling adapter protein, MyD88.[3] This places Cathepsin L within an inflammatory signaling cascade that contributes to intimal hyperplasia.[3]
In neurodegenerative disease models, such as Alzheimer's disease, Cathepsin L has been identified as a protease that cleaves lamin B1, a key component of the nuclear lamina.[4] Pharmacological inhibition of Cathepsin L was shown to mitigate this Aβ42-induced degradation of lamin B1.[4]
Signaling Pathway Diagrams
Quantitative Data from Western Blot Analysis
The following tables summarize quantitative data from representative experiments investigating the effects of Cathepsin L inhibition on protein expression levels.
Table 1: Effect of Cathepsin L Inhibitor on LDHA Protein Levels in MEF Cells
| Treatment | Duration | Fold Change in LDHA Protein Level (vs. DMSO) |
| DMSO (Vehicle) | 72 h | 1.0 |
| Cathepsin L Inhibitor | 72 h | ~2.5 |
Data is representative and based on findings from studies using Cathepsin L inhibitors.[1]
Table 2: Effect of Cathepsin L Inhibitor on LDHA Protein Levels in HeLa Cells
| Treatment | Duration | Fold Change in LDHA Protein Level (vs. DMSO) |
| DMSO (Vehicle) | 72 h | 1.0 |
| Cathepsin L Inhibitor | 72 h | ~2.0 |
Data is representative and based on findings from studies using Cathepsin L inhibitors.[1]
Experimental Protocols
Cell Culture and Treatment with Cathepsin L Inhibitor
Protocol:
-
Cell Seeding: Plate cells (e.g., MEFs or HeLa) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the Cathepsin L inhibitor in sterile DMSO. Further dilute the inhibitor to the desired final concentration in fresh culture medium immediately before use. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: When cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the Cathepsin L inhibitor or the vehicle control.
-
Incubation: Return the cells to the incubator and treat for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvest: After the treatment period, proceed immediately to cell lysis and protein extraction.
Western Blot Protocol
1. Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold 1X PBS.
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate). Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
To ensure complete lysis and reduce viscosity from DNA, sonicate the lysate for 10-15 seconds.[6]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[6]
-
Centrifuge the lysate at high speed for 5 minutes to pellet cell debris.[6]
-
Quantify the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal loading of protein for each sample.
2. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1X running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
4. Membrane Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-LDHA, anti-Lamin B1, or anti-Cathepsin L) diluted in blocking buffer overnight at 4°C with gentle agitation.[6] The optimal antibody dilution should be determined empirically or based on the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L Promotes Vascular Intimal Hyperplasia after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory role of cathepsin L in induction of nuclear laminopathy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L antibody (27952-1-AP) | Proteintech [ptglab.com]
- 6. Cathepsin L Assay Kit (Magic Red) (ab270774) | Abcam [abcam.com]
- 7. Cathepsin L (E3R3P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunoprecipitation of Cathepsin L using Cathepsin L-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[1][2] The study of its interactions and functions often requires its specific isolation from complex biological samples. Immunoprecipitation (IP) is a powerful technique for this purpose. While traditionally reliant on antibodies, small molecule inhibitors can offer an alternative approach for capturing specific proteins. Cathepsin L-IN-3 is a tripeptide-sized inhibitor of Cathepsin L.[3] These application notes provide a detailed, hypothetical protocol for utilizing this compound to immunoprecipitate Cathepsin L, offering a potential alternative to antibody-based methods.
Product Information
-
Product Name: this compound
-
Description: A tripeptide-sized, potent inhibitor of Cathepsin L.[3]
-
Applications: Potential for use in affinity purification and immunoprecipitation of Cathepsin L.
-
Storage: Store at -20°C.
Experimental Protocols
This protocol describes a hypothetical method for the immunoprecipitation of Cathepsin L using this compound conjugated to a solid support. Note: This is a representative protocol and will require optimization by the end-user.
Part 1: Preparation of this compound Conjugated Beads
This part of the protocol assumes that this compound has a reactive group (e.g., a primary amine or carboxyl group) that allows for its conjugation to activated beads. If not, chemical modification of the inhibitor may be necessary.
Materials and Reagents:
-
This compound
-
NHS-activated agarose beads (or similar activated resin)
-
Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.15 M NaCl, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0)
-
Wash Buffer (e.g., PBS or TBS)
-
DMSO (for dissolving this compound)
Protocol:
-
Resin Preparation: Wash the required amount of NHS-activated agarose beads with ice-cold 1 mM HCl, followed by Coupling Buffer.
-
Inhibitor Solubilization: Dissolve this compound in a minimal amount of DMSO.
-
Conjugation: Immediately add the dissolved this compound to the washed beads in Coupling Buffer. The optimal concentration of the inhibitor should be determined empirically.
-
Incubation: Incubate the bead-inhibitor mixture overnight at 4°C with gentle end-over-end rotation.
-
Quenching: Pellet the beads by centrifugation and discard the supernatant. Add Quenching Buffer to block any unreacted sites on the beads and incubate for 2 hours at room temperature.
-
Washing: Wash the conjugated beads extensively with Wash Buffer to remove any non-covalently bound inhibitor.
-
Storage: Resuspend the this compound conjugated beads in Wash Buffer containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.
Part 2: Immunoprecipitation of Cathepsin L
Materials and Reagents:
-
This compound conjugated beads
-
Cell lysate containing Cathepsin L
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors if testing activity post-IP)
-
Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Protocol:
-
Cell Lysis: Prepare cell lysate using an appropriate Lysis Buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, pre-clear the lysate by incubating it with unconjugated agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the this compound conjugated beads to the pre-cleared cell lysate. The amount of beads and lysate should be optimized based on the expression level of Cathepsin L.
-
Binding: Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound Cathepsin L from the beads using an appropriate Elution Buffer.
-
For SDS-PAGE analysis: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For functional assays: Use a gentle elution buffer (e.g., low pH buffer) and neutralize the eluate immediately with Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using a Cathepsin L-specific antibody.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from immunoprecipitation experiments using this compound.
Table 1: Optimization of this compound Conjugated Bead Concentration for Immunoprecipitation
| Bead Slurry Volume (µL) | Total Protein in Lysate (µg) | Eluted Cathepsin L Signal (Arbitrary Units) | Percentage of Input Cathepsin L Captured (%) |
| 10 | 500 | ||
| 20 | 500 | ||
| 30 | 500 | ||
| 40 | 500 | ||
| 50 | 500 |
Table 2: Comparison of Immunoprecipitation Efficiency
| Method | Target Protein | Amount of Capture Reagent | Eluted Cathepsin L Signal (Arbitrary Units) | Non-specific Binding (Arbitrary Units) |
| This compound Beads | Cathepsin L | 20 µL | ||
| Anti-Cathepsin L Antibody + Protein A/G Beads | Cathepsin L | 2 µg | ||
| Control Beads (Unconjugated) | Cathepsin L | 20 µL |
Mandatory Visualization
Caption: Experimental workflow for Cathepsin L immunoprecipitation using this compound.
Caption: Key signaling pathways and functions involving Cathepsin L.
References
Determining the Dose-Response Curve of a Novel Cathepsin L Inhibitor: Cathepsin L-IN-3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including intracellular protein degradation, antigen presentation, and hormone processing.[1][2][3] Dysregulation of Cathepsin L activity has been implicated in a range of pathologies, such as cancer metastasis, arthritis, and cardiovascular diseases, making it a significant therapeutic target.[2][4][5] This document provides a detailed protocol for determining the dose-response curve and calculating the IC50 value of a putative Cathepsin L inhibitor, referred to here as Cathepsin L-IN-3. The methodology is based on a fluorometric assay that measures the cleavage of a synthetic substrate by Cathepsin L.
Principle of the Assay
The activity of Cathepsin L is determined by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate, such as Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) or Ac-FR-AFC.[6][7][8] In its intact form, the substrate is non-fluorescent. Upon cleavage by Cathepsin L, the free fluorophore (AFC or AMC) is released, which can be detected using a fluorometer.[6][8] In the presence of an inhibitor like this compound, the enzymatic activity of Cathepsin L is reduced, leading to a decrease in fluorescence.[8] By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables summarize the hypothetical quantitative data for a dose-response experiment with this compound.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Human Recombinant Cathepsin L | (Example) R&D Systems | 952-CY | -20°C to -70°C |
| Cathepsin L Substrate (Z-Phe-Arg-AMC) | (Example) Sigma-Aldrich | C9521 | -20°C |
| Cathepsin L Assay Buffer | (Example) BPS Bioscience | 78880 | 4°C |
| Dithiothreitol (DTT) | (Example) Sigma-Aldrich | D9779 | -20°C |
| This compound | (Hypothetical) | N/A | -20°C |
| DMSO | (Example) Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plate | (Example) Corning | 3686 | Room Temperature |
Table 2: Experimental Conditions
| Parameter | Value |
| Final Enzyme Concentration | 8.7 ng/mL[9] |
| Final Substrate Concentration | 10 µM[9] |
| Final DTT Concentration | 5 mM[9] |
| Incubation Time (Enzyme + Inhibitor) | 15 minutes at Room Temperature[8] |
| Incubation Time (Reaction) | 60 minutes at 37°C[10] |
| Excitation Wavelength | 360-400 nm[6][10] |
| Emission Wavelength | 460-505 nm[6][10] |
| Final DMSO Concentration | ≤ 1% |
Table 3: Hypothetical Dose-Response Data for this compound
| [this compound] (nM) | Log [Inhibitor] | Average RFU | % Inhibition |
| 0 (No Inhibitor) | N/A | 5000 | 0 |
| 0 (No Enzyme) | N/A | 50 | 100 |
| 1 | 0 | 4500 | 10.1 |
| 3 | 0.477 | 3900 | 22.2 |
| 10 | 1 | 2800 | 44.4 |
| 30 | 1.477 | 1500 | 70.7 |
| 100 | 2 | 600 | 88.9 |
| 300 | 2.477 | 200 | 97.0 |
| 1000 | 3 | 75 | 99.5 |
Table 4: Calculated IC50 Value
| Parameter | Value |
| IC50 of this compound | 15.5 nM (Hypothetical) |
Experimental Protocols
1. Reagent Preparation
-
Cathepsin L Assay Buffer (1X): Prepare the assay buffer as per the manufacturer's instructions. A typical buffer consists of 20 mM sodium acetate, 1 mM EDTA, pH 5.5.[9]
-
Activated Cathepsin L Enzyme Solution: Thaw the Cathepsin L enzyme on ice. Prepare the enzyme solution in pre-chilled assay buffer containing 5 mM DTT.[9] The final concentration in the assay well should be optimized for linear reaction kinetics.
-
Cathepsin L Substrate (10X): Reconstitute the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in DMSO to create a stock solution. Dilute the stock solution in assay buffer to a 10X working concentration.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
2. Assay Procedure
-
Plate Setup: Add the appropriate volume of each component to the wells of a 96-well black plate as described in the plate layout diagram below.
-
Inhibitor Addition: Add 10 µL of the diluted this compound solutions or assay buffer (for controls) to the designated wells.
-
Enzyme Addition: Add 50 µL of the activated Cathepsin L enzyme solution to all wells except the "No Enzyme" control wells. Add 50 µL of assay buffer to the "No Enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add 40 µL of the 10X Cathepsin L substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[6][10]
3. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "No Enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal of No Inhibitor Control)] x 100
-
Dose-Response Curve Generation: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Visualizations
Caption: Cathepsin L Signaling Pathway Overview.
Caption: Experimental Workflow for Dose-Response Assay.
Caption: Logical Flow of Data Analysis.
References
- 1. scbt.com [scbt.com]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 4. Cathepsin L: R&D Systems [rndsystems.com]
- 5. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Specific assay method for the activities of cathepsin L-type cysteine proteinases [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
Application of Cathepsin L Inhibitors in a Mouse Model of Cancer: Application Notes and Protocols
For Research Use Only.
Introduction
Cathepsin L (CTSL) is a lysosomal cysteine protease that is frequently upregulated in a variety of human cancers.[1][2] Its overexpression and secretion into the extracellular milieu are strongly correlated with tumor progression, invasion, metastasis, and poor patient prognosis.[1][2] CTSL contributes to the degradation of extracellular matrix (ECM) components, a critical step in cancer cell dissemination. Furthermore, it is involved in angiogenesis and the development of drug resistance.[2][3] These roles make CTSL a compelling therapeutic target in oncology. This document provides detailed application notes and protocols for the use of a selective Cathepsin L inhibitor, exemplified by KGP94, in a mouse model of cancer.
Mechanism of Action
Cathepsin L promotes cancer progression through several mechanisms:
-
Extracellular Matrix Degradation: Secreted CTSL degrades components of the basement membrane and ECM, such as collagen and laminin, facilitating tumor cell invasion and metastasis.[4]
-
Angiogenesis: CTSL can promote the formation of new blood vessels, which are essential for tumor growth and survival.[2]
-
Epithelial-Mesenchymal Transition (EMT): CTSL has been implicated in the regulation of EMT, a process that endows cancer cells with migratory and invasive properties.
-
Drug Resistance: CTSL may contribute to chemotherapy resistance by degrading drug targets.[3]
Selective inhibitors of Cathepsin L, such as KGP94, are designed to block the proteolytic activity of this enzyme, thereby impeding these cancer-promoting processes.[1]
Data Presentation
The following tables summarize the in vivo efficacy of the selective Cathepsin L inhibitor KGP94 in preclinical mouse models of cancer.
Table 1: Effect of KGP94 on Metastatic Tumor Burden and Angiogenesis in a Prostate Cancer Bone Metastasis Model
| Treatment Group | Dosage and Administration | Change in Metastatic Tumor Burden | Change in Tumor Angiogenesis | Reference |
| Vehicle Control | - | Baseline | Baseline | [1] |
| KGP94 | 20 mg/kg, i.p., once daily for 3 days | 65% reduction | 58% reduction | [1] |
Table 2: Effect of KGP94 on Lung Metastasis in a Squamous Carcinoma Model
| Treatment Group | Dosage and Administration | Outcome | Reference |
| Vehicle Control | - | Baseline lung metastases | [5] |
| KGP94 | 20 mg/kg, daily | Significant impairment of lung colonization | [5] |
Experimental Protocols
Protocol 1: Evaluation of a Cathepsin L Inhibitor in a Xenograft Mouse Model of Cancer
This protocol describes a general procedure for assessing the anti-tumor efficacy of a Cathepsin L inhibitor, using KGP94 as an example, in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., PC-3ML prostate cancer cells)
-
Immunocompromised mice (e.g., nude mice)
-
Cathepsin L inhibitor (e.g., KGP94)
-
Vehicle control (appropriate for the inhibitor)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
-
Anesthesia
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free media), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^5 cells) into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[3]
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
Process the tumors for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[3]
-
Protocol 2: Assessment of Anti-Metastatic Effects of a Cathepsin L Inhibitor
This protocol outlines a method to evaluate the impact of a Cathepsin L inhibitor on metastasis.
Materials:
-
Metastatic cancer cell line (e.g., SCCVII squamous carcinoma cells)
-
Immunocompromised mice
-
Cathepsin L inhibitor (e.g., KGP94)
-
Vehicle control
-
Sterile syringes and needles
-
Anesthesia
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Injection:
-
Treatment:
-
Administer the Cathepsin L inhibitor or vehicle control as described in Protocol 1.
-
-
Metastasis Assessment:
-
Monitor for the development of metastases using methods such as bioluminescence imaging for luciferase-tagged cells.
-
At the study endpoint, euthanize the mice and harvest relevant organs (e.g., lungs, bones).
-
Count the number of visible metastatic nodules on the organ surface.[5]
-
Perform histological analysis to confirm the presence and extent of metastases.
-
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Degradation Pathways Using Cathepsin L Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a critical role in the degradation of intracellular and endocytosed proteins.[1] Its activity is essential for various physiological processes, including antigen presentation, prohormone processing, and cellular homeostasis. Dysregulation of Cathepsin L activity has been implicated in numerous pathological conditions, such as cancer metastasis, arthritis, and neurodegenerative diseases.[1][2]
This document provides detailed application notes and experimental protocols for the use of Cathepsin L Inhibitor III (Z-FY(t-Bu)-DMK) , a potent and irreversible inhibitor of Cathepsin L, in studying protein degradation pathways. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of Cathepsin L in various biological processes.
Cathepsin L Inhibitor III: Properties and Mechanism of Action
Cathepsin L Inhibitor III, also known as Z-FY(t-Bu)-DMK, is a highly specific and irreversible inhibitor of Cathepsin L. Its chemical properties are summarized in the table below. The inhibitor acts by covalently modifying the active site cysteine residue of Cathepsin L, thereby rendering the enzyme inactive.[2]
Table 1: Chemical and Physical Properties of Cathepsin L Inhibitor III
| Property | Value | Reference |
| Synonym(s) | Z-FY(t-Bu)-DMK, Z-Phe-Tyr(t-Bu)-diazomethylketone | |
| Molecular Formula | C₃₁H₃₄N₄O₅ | |
| Molecular Weight | 542.63 g/mol | |
| Form | Solid | |
| Color | White to light yellow | |
| Solubility | DMSO: 5 mg/mL | |
| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 2 weeks at -20°C. | |
| Mechanism of Action | Irreversible covalent inhibitor | [2] |
Data Presentation: Inhibitory Activity of Cathepsin L Inhibitors
The following table summarizes the inhibitory concentrations (IC₅₀) of various Cathepsin L inhibitors, providing a comparative overview of their potency.
Table 2: IC₅₀ Values of Selected Cathepsin L Inhibitors
| Inhibitor | Target | IC₅₀ | Cell Line/System | Reference |
| Cathepsin L Inhibitor III (Z-FY(t-Bu)-DMK) | Cathepsin L | Not explicitly stated in provided abstracts, but described as "potent" and "irreversible" | Not specified in provided abstracts | [2] |
| VBY-825 | Cathepsin L (heavy chain isoforms) | 0.5 nM and 3.3 nM | HUVECs | [3] |
| VBY-825 | Cathepsin B | 4.3 nM | HUVECs | [3] |
| Cathepsin L Inhibitor (SB 412515) | Cathepsin L | 0.85 nM | N/A (in vitro) | [4] |
| Cathepsin L Inhibitor (SB 412515) | Calpain II | 184 nM | N/A (in vitro) | [4] |
| Cathepsin L Inhibitor (SB 412515) | Cathepsin B | 85.1 nM | N/A (in vitro) | [4] |
| KGP94 | Secreted Cathepsin L | 189 nM | PC-3ML (Prostate Cancer) | [5] |
| KGP94 | Secreted Cathepsin L | Not specified, but 92% inhibition at 25 µM | MDA-MB-231 (Breast Cancer) | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing Cathepsin L Inhibitor III to study protein degradation pathways.
Protocol 1: Inhibition of Cathepsin L Activity in Cultured Cells
This protocol describes the general procedure for treating cultured cells with Cathepsin L Inhibitor III to assess its impact on cellular processes.
Materials:
-
Cathepsin L Inhibitor III (Z-FY(t-Bu)-DMK)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells of interest (e.g., HBE, INS-1, HUVECs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Prepare Stock Solution: Dissolve Cathepsin L Inhibitor III in DMSO to prepare a stock solution (e.g., 5 mg/mL). Aliquot and store at -20°C.
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency.
-
Inhibitor Treatment: Dilute the Cathepsin L Inhibitor III stock solution in complete culture medium to the desired final concentration (e.g., 5 µM, 20 µM).[6][7] Remove the existing medium from the cells and replace it with the medium containing the inhibitor. A vehicle control (DMSO) should be included in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[6][7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding an appropriate volume of cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Downstream Analysis: The cell lysates are now ready for downstream analyses such as Western blotting, immunoprecipitation, or activity assays.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the use of Western blotting to analyze changes in the levels of specific proteins following Cathepsin L inhibition.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Visualization of Pathways and Workflows
Cathepsin L Maturation and Function
The following diagram illustrates the maturation process of Cathepsin L and its primary roles in protein degradation within the lysosome and the extracellular matrix.
Caption: Cathepsin L maturation and its role in intracellular and extracellular protein degradation.
Experimental Workflow for Studying Protein Degradation
This diagram outlines the general workflow for investigating the effect of Cathepsin L Inhibitor III on protein degradation.
Caption: General experimental workflow for studying the effects of Cathepsin L inhibition.
Signaling Pathways Influenced by Cathepsin L Inhibition
The inhibition of Cathepsin L can impact various signaling pathways, including autophagy and apoptosis.[10][11]
Caption: Simplified overview of how Cathepsin L inhibition can affect autophagy and apoptosis.
References
- 1. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cathepsin L stimulates autophagy and inhibits apoptosis of ox-LDL-induced endothelial cells: potential role in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
Application Notes and Protocols for Cellular Studies of Cathepsin L-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a critical role in various physiological processes, including intracellular protein degradation, antigen processing, and autophagy.[1][2][3][4] Its dysregulation is implicated in numerous pathologies such as cancer metastasis, cardiovascular diseases, and viral infections, making it a significant therapeutic target.[4][5][6] Cathepsin L-IN-3 is a tripeptide-sized inhibitor designed to target Cathepsin L.[7] These application notes provide a comprehensive experimental framework for characterizing the cellular effects of this compound, from assessing its cytotoxicity and cellular potency to investigating its impact on specific signaling pathways.
Data Presentation: Summary of Key Parameters
Effective characterization of an inhibitor requires the determination and comparison of several key quantitative parameters. The following tables should be used to summarize experimental data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Description | Value (µM) |
|---|---|---|
| IC50 | Concentration of inhibitor causing 50% inhibition of purified Cathepsin L enzyme activity. | User-defined |
| Cellular EC50 | Concentration of inhibitor causing 50% inhibition of Cathepsin L activity in a cell-based assay. | User-defined |
| CC50 | Concentration of inhibitor causing 50% reduction in cell viability. | User-defined |
| Selectivity Index (SI) | Ratio of cytotoxicity to cellular potency (CC50 / Cellular EC50). A higher SI indicates a better therapeutic window. | User-defined |
Table 2: Effect of this compound on Protein Expression (from Western Blot Densitometry)
| Protein Target | Treatment Group | Normalized Protein Level (Fold Change vs. Vehicle) | p-value |
|---|---|---|---|
| Pro-Cathepsin L (~39 kDa) | Vehicle Control | 1.0 | - |
| This compound (EC50) | User-defined | User-defined | |
| Mature Cathepsin L (~25-30 kDa) | Vehicle Control | 1.0 | - |
| This compound (EC50) | User-defined | User-defined | |
| Downstream Target (e.g., p16INK4a) | Vehicle Control | 1.0 | - |
| | this compound (EC50) | User-defined | User-defined |
Experimental Protocols and Workflows
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the concentration at which this compound affects cell viability, yielding the 50% cytotoxic concentration (CC50).[8]
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a cancer cell line known to overexpress Cathepsin L).[9][10]
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution).[11]
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.[11] For MTT, after incubation, add solubilization solution to dissolve the formazan crystals.[11][12]
-
Measurement: Measure the absorbance at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value using non-linear regression.[8]
Workflow for Cell Viability Assay
Protocol 2: Cellular Cathepsin L Activity Assay
This protocol measures the inhibitory effect of this compound on endogenous Cathepsin L activity within cells.
Materials:
-
Cells cultured and treated with this compound as described in Protocol 1.
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 10% glycerol, 1% Triton X-100, with protease inhibitors except cysteine protease inhibitors).
-
Cathepsin L Reaction Buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).[13]
-
Fluorogenic Cathepsin L Substrate (e.g., Z-FR-AFC or Z-FR-AMC).[14]
-
96-well black, flat-bottom plates.
-
Fluorometer (Excitation/Emission: ~400/505 nm for AFC, ~360/460 nm for AMC).[14]
-
BCA or Bradford protein assay kit.
Methodology:
-
Cell Treatment: Plate and treat cells with various concentrations of this compound for a desired time (e.g., 2-24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to normalize activity.[13]
-
Enzyme Assay:
-
In a 96-well black plate, add 50 µL of cell lysate per well (use 50-200 µg of total protein).
-
Add 50 µL of Cathepsin L Reaction Buffer to each well.
-
Initiate the reaction by adding 2 µL of the 10 mM substrate (200 µM final concentration).
-
Include controls: a "no-lysate" control for substrate auto-hydrolysis and a "no-substrate" control for background fluorescence.[13]
-
-
Measurement: Incubate at 37°C for 1-2 hours, protecting from light. Read fluorescence intensity over time (kinetic mode) or at the endpoint using a fluorometer.
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the cellular EC50 by plotting the percent inhibition against the log of the inhibitor concentration.
Workflow for Cellular CTSL Activity Assay
Protocol 3: Western Blot Analysis
This protocol is used to assess how this compound affects the levels of specific proteins, such as the pro- and mature forms of Cathepsin L or its downstream targets. Inhibition of Cathepsin L can lead to an accumulation of its unprocessed pro-form.[15]
Materials:
-
Cell lysates prepared as in Protocol 2.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cathepsin L, anti-p16INK4a, anti-Actin or GAPDH as a loading control).[9][10][16][17]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Sample Preparation: Mix cell lysate with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cathepsin L at 1:1000-1:5000 dilution) overnight at 4°C.[9][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the protein of interest to the loading control (e.g., Actin).
Protocol 4: Immunofluorescence and Confocal Microscopy
This protocol visualizes the subcellular localization of Cathepsin L and can reveal if the inhibitor alters its distribution. Cathepsin L is primarily lysosomal but can also be found in the nucleus and extracellular space.[1][18][19]
Materials:
-
Cells grown on glass coverslips in a 24-well plate.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% BSA in PBS.
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear counterstain (e.g., DAPI or Hoechst).
-
Antifade mounting medium.
-
Confocal microscope.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Wash with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-Cathepsin L antibody (e.g., 1:400-1:2000 dilution) in blocking buffer overnight at 4°C.[9]
-
Secondary Antibody: Wash with PBS, then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI or Hoechst for 5-10 minutes to stain the nuclei.[20]
-
Mounting: Wash with PBS, rinse with distilled water, and mount the coverslip onto a microscope slide using antifade medium.
-
Imaging: Visualize the samples using a confocal microscope.
Cathepsin L Signaling Pathways
Cathepsin L is involved in multiple cellular pathways. An effective inhibitor like this compound could modulate these processes. The diagram below illustrates the role of Cathepsin L in cellular senescence, a potential pathway to investigate.[3]
Cathepsin L-Mediated Cellular Senescence Pathway
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 3. Cathepsin L induces cellular senescence by upregulating CUX1 and p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cathepsin L antibody (66914-1-Ig) | Proteintech [ptglab.com]
- 10. Cathepsin L antibody (27952-1-AP) | Proteintech [ptglab.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Inhibitor studies indicate that active cathepsin L is probably essential to its own processing in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cathepsin L Antibody | Cell Signaling Technology [cellsignal.com]
- 17. rndsystems.com [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Measuring Cathepsin L Inhibition with Cathepsin L-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cathepsin L
Cathepsin L is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and turnover.[1][2][3] It is involved in various physiological processes, including antigen processing for immune responses, prohormone activation, and tissue remodeling.[1][3] Under normal physiological conditions, Cathepsin L is primarily located within the acidic environment of lysosomes.[3] However, its dysregulation and secretion into the extracellular space have been implicated in a range of pathological conditions, including cancer metastasis, rheumatoid arthritis, and cardiovascular diseases.[1][2] Extracellular Cathepsin L can degrade components of the extracellular matrix (ECM), such as collagen and elastin, thereby facilitating cancer cell invasion and migration.[1] This pivotal role in disease progression has established Cathepsin L as a significant therapeutic target for the development of novel inhibitors.
Cathepsin L-IN-3: A Targeted Inhibitor
Data Presentation: Inhibitory Potency of Cathepsin L Inhibitors
A crucial aspect of characterizing a novel inhibitor is determining its potency, typically represented by the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. While specific IC50 data for this compound is not currently available, the following table provides examples of other known Cathepsin L inhibitors to illustrate how such data is typically presented.
| Inhibitor | IC50 Value (nM) | Target Enzyme | Assay Conditions | Reference |
| SID 26681509 | 56 | Human Cathepsin L | 1 µM Z-Phe-Arg-AMC substrate | [5] |
| MDL28170 | 2.5 | Human Cathepsin L | 10 µM Z-Phe-Arg-AMC substrate | [6] |
| Cathepsin L Inhibitor 1 | pIC50 = 7.9 | Human Cathepsin L | Not specified | [7] |
| Z-Phe-Phe-H | 0.74 | Human Cathepsin L | Not specified | [8] |
| Cathepsin L-IN-2 | 15,000 | Human Cathepsin L | Not specified | [9] |
Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Biochemical Assay for Cathepsin L Inhibition
This protocol describes a fluorometric assay to determine the in vitro inhibition of purified Cathepsin L by an inhibitor like this compound. The assay is based on the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-FR-AMC), by Cathepsin L, which releases a fluorescent product (AMC).
Materials:
-
Purified human Cathepsin L
-
This compound or other test inhibitors
-
Fluorogenic substrate: Z-Phe-Arg-AMC
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT (or L-cysteine), pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 355-400 nm, Emission: 460-505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 5.5.
-
Reconstitute the purified Cathepsin L in Assay Buffer to a stock concentration. Further dilute to the desired working concentration (e.g., 2X the final concentration) in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Z-FR-AMC) in DMSO. Dilute to the working concentration (e.g., 2X the final concentration, typically 2-20 µM) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO and then further dilute in Assay Buffer to achieve a range of desired concentrations (e.g., 2X the final concentrations).
-
-
Assay Protocol:
-
Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. For the control wells (no inhibitor), add 50 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 50 µL of the diluted Cathepsin L enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the diluted substrate solution to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates of the inhibitor-treated wells to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Assay for Cathepsin L Inhibition
This protocol outlines a method to measure the inhibition of intracellular Cathepsin L activity in cultured cells treated with this compound.
Materials:
-
Cell line of interest (e.g., cancer cell line known to express Cathepsin L)
-
Complete cell culture medium
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer (as described in the biochemical assay)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate or flask and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) in fresh culture medium.
-
Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method. This is essential for normalizing the Cathepsin L activity.
-
-
Cathepsin L Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) and bring the total volume to 100 µL with Assay Buffer.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.
-
Measure the fluorescence intensity over time as described in the biochemical assay protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each lysate.
-
Normalize the Cathepsin L activity to the total protein concentration for each sample.
-
Calculate the percentage of Cathepsin L inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Cathepsin L Signaling in Cancer Metastasis
Caption: Role of Cathepsin L in promoting cancer metastasis and the inhibitory action of this compound.
Experimental Workflow: Biochemical Inhibition Assay
Caption: Workflow for the biochemical assay to determine Cathepsin L inhibition.
Logical Relationship: Cellular vs. Biochemical Assay
Caption: Relationship between biochemical and cell-based assays for inhibitor characterization.
References
- 1. Cathepsin L: R&D Systems [rndsystems.com]
- 2. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cathepsin L-IN-3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cathepsin L-IN-3 for cell culture experiments. The following information is designed to address common challenges and provide clear protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A specific, universally optimal concentration for this compound has not been established in the public domain. As with most small molecule inhibitors, the ideal concentration is highly dependent on the cell line, experimental duration, and the specific biological question being addressed. Therefore, it is crucial to experimentally determine the optimal concentration for your specific system. We recommend starting with a broad dose-response experiment, with concentrations ranging from 10 nM to 10 µM, to identify a suitable range for your experiments.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
The optimal concentration of this compound should effectively inhibit Cathepsin L activity without causing significant cytotoxicity. To determine this, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and assessing both cell viability and Cathepsin L activity. The goal is to identify the lowest concentration that provides significant inhibition of Cathepsin L with minimal impact on cell viability.
Q3: What are the common causes of cytotoxicity when using this compound?
Cytotoxicity associated with small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective inhibitory range can lead to off-target effects and cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is critical to ensure the final solvent concentration in the cell culture medium is non-toxic (generally below 0.5%). Always include a vehicle control (media with the same final solvent concentration as the highest inhibitor concentration) in your experiments.
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt normal cellular processes over time, leading to cumulative toxicity.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability and performance, follow these guidelines for preparing and storing this compound:
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wider range of lower concentrations. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control. | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of Cathepsin L. | |
| Inconsistent results or lack of Cathepsin L inhibition. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor based on the results of your dose-response experiments. | |
| Incorrect timing of inhibitor addition. | The inhibitor should be added prior to or concurrently with the stimulus that induces the biological response you are measuring. | |
| Precipitation of the inhibitor in the culture medium. | Poor solubility of the inhibitor at the working concentration. | Prepare a fresh dilution from the stock solution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Briefly vortex the working solution before adding it to the culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment and Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cell viability, which is essential for identifying the cytotoxic potential of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Inhibitor Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Measuring Cathepsin L Activity in Cell Lysates
This protocol allows for the direct measurement of Cathepsin L inhibition in cells treated with this compound.
Materials:
-
Cells treated with various concentrations of this compound and control cells
-
Cell lysis buffer
-
Cathepsin L activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them according to the activity assay kit's protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Activity Assay: Perform the Cathepsin L activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific Cathepsin L substrate and measuring the resulting fluorescent or colorimetric signal.
-
Data Analysis: Normalize the Cathepsin L activity to the protein concentration of each lysate. Compare the activity in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition at each concentration.
Protocol 3: Western Blot Analysis of Cathepsin L and Downstream Targets
Western blotting can be used to confirm the inhibition of Cathepsin L processing and to assess the impact on downstream signaling pathways.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Cathepsin L (pro- and mature forms) and a downstream target (e.g., related to apoptosis or ECM degradation)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Separation and Transfer: Separate equal amounts of protein from each cell lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for Cathepsin L. This will allow you to visualize both the pro-form and the mature, active form of the enzyme. An accumulation of the pro-form may indicate inhibition of its processing.
-
Downstream Target Analysis: In a separate blot, probe for a known downstream target of Cathepsin L to assess the functional consequence of its inhibition.
-
Detection: Incubate the membranes with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) | % Cathepsin L Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 7.8 |
| 0.01 | 98.5 ± 4.8 | 85.1 ± 6.5 |
| 0.1 | 95.2 ± 5.5 | 62.4 ± 8.1 |
| 1 | 88.7 ± 6.1 | 25.3 ± 5.9 |
| 10 | 55.4 ± 7.3 | 8.9 ± 3.2 |
| 100 | 12.1 ± 3.9 | 2.1 ± 1.5 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathways involving Cathepsin L.[1][2][3]
Caption: Troubleshooting logic for optimizing this compound experiments.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor studies indicate that active cathepsin L is probably essential to its own processing in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting Cathepsin L-IN-3 instability in solution
Technical Support Center: Cathepsin L-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has changed from colorless to a slight yellow tint. What does this indicate?
A color change in your stock solution often suggests chemical degradation or oxidation of the compound[1]. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent[1]. It is critical to assess the integrity of the compound before proceeding with your experiments. For optimal stability, store solutions in amber vials or containers wrapped in foil and work in a shaded environment when possible[1].
Q2: I observed precipitation in my frozen stock solution after thawing. How can this be prevented?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage[1]. Consider the following to prevent this issue:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use[1].
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. It may be beneficial to store stocks at a slightly lower concentration[1].
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by repeated freeze-thaw cycles[1]. It is also hygroscopic and can absorb water from the atmosphere, which can dilute your stock over time[2].
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to avoid the detrimental effects of repeated temperature changes[1].
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
Proper storage is crucial for maintaining the compound's integrity.
-
Solid Form: Unless otherwise specified, store the solid powder at -20°C for long-term stability[2].
-
Solution (in DMSO): Stock solutions of the related compound, Cathepsin L Inhibitor III, are stable for up to two weeks at -20°C[3]. For longer-term storage of DMSO stocks, -80°C is recommended for up to six months[2]. Always use tightly sealed vials to prevent DMSO from absorbing water[2].
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact compound stability[1]. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, using amber glass vials or chemically-resistant polypropylene tubes is advisable to ensure the container is inert[1].
Q5: My experimental results are inconsistent, and I suspect the inhibitor is losing activity. How can I confirm if this compound is degrading in my assay medium?
Inconsistent results are a common sign of compound degradation[1]. Cathepsin L itself is known to be unstable at neutral pH, with greater stability in the acidic range of pH 4.5 to 5.5[4]. The stability of the inhibitor can also be pH-dependent[1]. To confirm degradation:
-
Perform a Time-Course Experiment: Measure the inhibitory activity at different time points after adding this compound to the assay medium. A decrease in activity over time suggests instability in the experimental conditions[2].
-
Use HPLC Analysis: A more direct method is to analyze the concentration of the intact inhibitor in the assay medium over time using High-Performance Liquid Chromatography (HPLC)[5]. A decrease in the peak corresponding to the inhibitor confirms its degradation.
Troubleshooting Guides
This guide provides a systematic approach to resolving issues related to the instability of this compound.
Issue: Inconsistent experimental results or a noticeable loss of inhibitory activity.
This is a frequent problem that often points to the degradation of the small molecule inhibitor in solution[1]. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inhibitor instability.
Quantitative Data Summary
The following table summarizes the known properties for a related compound, Cathepsin L Inhibitor III, which may serve as a proxy for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₄N₄O₅ | [3] |
| Molecular Weight | 542.63 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Solubility | 5 mg/mL in DMSO | [3] |
Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed in a dry environment.[2] |
| Stock Solution (DMSO) | -20°C | Up to 2 weeks | Aliquot to avoid freeze-thaw cycles.[1][3] |
| Stock Solution (DMSO) | -80°C | Up to 6 months | Use tightly sealed vials to prevent water absorption.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the proper procedure for preparing solutions to maximize stability.
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture inside the vial.
-
Prepare Stock Solution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound to achieve the desired concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in amber glass or polypropylene tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage[2].
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare fresh serial dilutions in your final assay buffer immediately before use. Do not store aqueous working solutions for extended periods.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol provides a method to quantify the degradation of this compound over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of the inhibitor in your desired buffer (e.g., cell culture medium, assay buffer) at the final working concentration.
-
Immediately take an aliquot, centrifuge to pellet any precipitate, and transfer the supernatant to an HPLC vial. This is your zero time-point sample.
-
-
Incubate Sample: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Prepare Time-Point Samples: At predetermined time points (e.g., 2, 8, 24, 48 hours), take additional aliquots from the incubated solution and process them as described in step 1.
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method capable of separating the parent compound from potential degradants.
-
Use a standard curve to quantify the concentration of intact this compound at each time point.
-
-
Data Analysis: Plot the concentration of the inhibitor versus time. A significant decrease in concentration over the time course indicates chemical instability under the tested conditions.
Caption: Workflow for HPLC-based stability assessment.
Signaling Pathway Visualization
Cathepsin L is a key lysosomal protease that plays a role in various cellular processes, including the regulation of metabolic networks that control cell growth and proliferation[6]. Inhibition of Cathepsin L can lead to an accumulation of its protein targets. For example, Cathepsin L is involved in the degradation of Lactate Dehydrogenase A (LDHA), a key enzyme in glycolysis[6][7].
Caption: Cathepsin L's role in regulating LDHA and cell metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cathepsin L Inhibitor III The Cathepsin L Inhibitor III controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin L plays an important role in the lysosomal degradation of L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-target Effects of Cathepsin L-IN-3
Welcome to the technical support center for Cathepsin L-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to help troubleshoot potential experimental challenges, with a focus on preventing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a tripeptide-sized inhibitor that targets Cathepsin L, a lysosomal cysteine protease.[1] Like many potent cysteine protease inhibitors, it likely functions by forming a covalent bond with the active site cysteine residue, leading to irreversible inactivation of the enzyme.[2][3] This targeted action allows for the study of Cathepsin L's roles in various physiological and pathological processes, such as protein degradation, tumor invasion, and viral entry.[4][5]
Q2: What are the potential off-target effects of this compound? The primary concern for off-target effects is the inhibition of other closely related cysteine cathepsins, such as Cathepsin B, K, S, and V, due to structural similarities in their active sites.[6][7] At higher concentrations, the inhibitor's selectivity may decrease, leading to unintended biological consequences. It is crucial to use the lowest effective concentration to minimize these off-target interactions.
Q3: How can I confirm that this compound is effectively inhibiting its target in my cellular model? Target engagement can be confirmed by observing the accumulation of known Cathepsin L substrates or the blockade of downstream cellular processes. A common method is to perform a Western blot for proteins that are processed by Cathepsin L.[8] Alternatively, you can measure the activity of Cathepsin L directly in cell lysates using a fluorogenic substrate after treatment with the inhibitor.[9][10]
Q4: What is the recommended solvent and storage condition for this compound? Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[11] It is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12] Always refer to the manufacturer's datasheet for specific instructions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lack of Expected Biological Effect | 1. Inhibitor Degradation: The compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[11] |
| 2. Suboptimal Concentration: The concentration used may be too low to achieve effective inhibition in your specific experimental system. | 2. Perform a dose-response curve to determine the IC50 value in your assay. As a starting point, use concentrations 5 to 10 times the known IC50 value. | |
| 3. Low Target Expression: The cell line or tissue model may not express sufficient levels of active Cathepsin L. | 3. Confirm Cathepsin L expression and activity levels using Western blot, qPCR, or an enzymatic assay on untreated samples. | |
| Unexpected or Contradictory Results (Potential Off-Target Effects) | 1. High Inhibitor Concentration: Using an excessively high concentration can lead to inhibition of other related proteases. | 1. Use the lowest concentration that provides the desired biological effect, based on your dose-response analysis. |
| 2. Non-Specific Effects of Solvent: The vehicle (e.g., DMSO) may be causing cellular effects at the concentration used. | 2. Always include a vehicle-only control group in your experiments to account for any effects of the solvent. | |
| 3. Inhibition of Other Cathepsins: The observed phenotype may be due to the inhibition of Cathepsin B, S, or K.[7] | 3. If possible, use activity-based probes to profile the inhibitor's selectivity against other cathepsins in your system or use rescue experiments with Cathepsin L overexpression. | |
| High Background or Inconsistent Results in Enzymatic Assays | 1. Reagent Instability: The enzyme or substrate may be unstable under the assay conditions (pH, temperature). | 1. Prepare fresh enzyme and substrate solutions for each experiment. Ensure the assay buffer has the correct pH and components (e.g., a reducing agent like DTT for cysteine proteases).[10] |
| 2. Incorrect Plate Type: Using an unsuitable microplate can interfere with signal detection. | 2. For fluorescence assays, use black-walled, clear-bottom plates to minimize background and crosstalk. For colorimetric assays, use clear plates.[12] | |
| 3. Assay Interference: The inhibitor compound itself may be fluorescent or interfere with the detection method. | 3. Run a control containing the inhibitor and substrate without the enzyme to check for any intrinsic signal from the compound. |
Quantitative Data
Potency and Selectivity Profile
The following table provides representative inhibitory concentrations (IC50) for a highly selective Cathepsin L inhibitor. Actual values for this compound should be determined empirically for your specific assay conditions.
| Enzyme | IC50 (nM) | Selectivity (Fold vs. Cathepsin L) |
| Cathepsin L | 56 | 1 |
| Cathepsin B | >8000 | >140 |
| Cathepsin K | 618 | ~11 |
| Cathepsin S | >8000 | >140 |
| Cathepsin V | 4000 | ~71 |
| Papain | 8442 | ~151 |
Data adapted from a study on the selective thiocarbazate inhibitor SID 26681509 for illustrative purposes.[7]
Key Experimental Protocols
In-Vitro Cathepsin L Enzymatic Activity Assay
This protocol is used to determine the IC50 of this compound by measuring its ability to inhibit the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin L
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 4 mM EDTA, 2.5 mM TCEP.[9]
-
Fluorogenic Substrate: Z-FR-AMC (Cbz-Phe-Arg-7-amino-4-methyl-coumarin).[10]
-
This compound
-
Anhydrous DMSO
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor stock in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
In the wells of the 96-well plate, add 40 µL of Assay Buffer and 0.1 µL of the inhibitor dilutions (or DMSO for controls).[9]
-
Add 40 µL of recombinant Cathepsin L (e.g., final concentration of 1-2 nM) to each well.[10]
-
Pre-incubate the enzyme and inhibitor for 10-30 minutes at room temperature to allow for binding.[9]
-
Initiate the reaction by adding 10 µL of the Z-FR-AMC substrate (e.g., 10 µM final concentration).[9]
-
Immediately begin kinetic reading on the plate reader, taking measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction velocity (V) from the linear portion of the fluorescence curve for each concentration.
-
Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration and fit the data using a non-linear regression to determine the IC50 value.
Western Blot for Downstream Target Accumulation
This protocol indirectly assesses Cathepsin L inhibition in cells by detecting changes in the levels of its known protein substrates.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody for a Cathepsin L substrate (e.g., Dynamin) or a downstream marker.[13]
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 24-72 hours).
-
Wash cells with cold PBS and lyse them using RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading. An accumulation of the substrate protein in inhibitor-treated lanes compared to the control indicates successful target inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cathepsin L: R&D Systems [rndsystems.com]
- 5. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- 8. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
Technical Support Center: Enhancing In vivo Efficacy of Cathepsin L-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the Cathepsin L inhibitor, Cathepsin L-IN-3.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers systematic approaches to identify and resolve them.
Issue 1: Lower than Expected Efficacy Despite High in vitro Potency
Your in vitro assays show that this compound is a potent inhibitor of Cathepsin L, but you are observing minimal or no effect in your animal models.
Possible Causes and Troubleshooting Steps:
-
Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations.
-
Troubleshooting:
-
Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
If bioavailability is low, consider reformulating the compound. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating amorphous solid dispersions can improve the solubility and absorption of poorly soluble drugs.[1][2][3][4]
-
Explore alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism.[5]
-
-
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and cleared from the body, preventing it from reaching the target tissue at a therapeutic concentration.
-
Troubleshooting:
-
Analyze plasma and tissue samples over time to determine the compound's half-life.
-
If clearance is high, consider co-administration with a metabolic inhibitor, if a specific metabolic pathway is identified.[1]
-
Structural modification of the inhibitor to block metabolic hotspots can also improve stability.[6]
-
-
-
Poor Target Tissue Distribution: The compound may not be effectively reaching the tissue where Cathepsin L activity is relevant for the disease model.
-
Troubleshooting:
-
Perform a tissue distribution study to measure the concentration of this compound in various organs.
-
If tissue penetration is low, formulation strategies like using nanoparticles can sometimes improve drug delivery to specific sites.[2]
-
-
Logical Troubleshooting Flow for Poor Efficacy:
Caption: Troubleshooting workflow for low in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take if this compound is not showing efficacy in vivo?
The first step is to systematically evaluate the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. A preliminary PK study will help you understand if the compound is being absorbed and how long it remains in circulation.[5][6] Concurrently, you should verify target engagement in your animal model to confirm that the inhibitor is reaching Cathepsin L in the target tissue at sufficient concentrations to have an effect.
Q2: How can I improve the oral bioavailability of this compound?
Poor oral bioavailability is a common challenge for small molecule inhibitors.[1][6] Several formulation strategies can be employed to enhance it:
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions can improve solubility and absorption.[2][3] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[4]
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic carrier can increase its dissolution rate and solubility.[2][4]
-
Particle Size Reduction: Micronization or nanosizing the drug particles increases the surface area for dissolution.[2][4]
-
Use of Permeation Enhancers: These excipients can help the drug cross the intestinal barrier.[1]
Q3: What are the key parameters to look for in a pharmacokinetic (PK) study?
A well-designed PK study should provide the following key parameters, which can be summarized in a table for clarity:
| Parameter | Description | Importance for Efficacy |
| Cmax | Maximum (peak) plasma concentration | Indicates if a therapeutic concentration is reached. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines the dosing interval. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation | A key indicator of absorption efficiency. |
Hypothetical PK Data for this compound in Different Formulations:
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | Oral | 10 | 50 | 150 | 5% |
| SEDDS Formulation | Oral | 10 | 300 | 1200 | 40% |
| Solution | IV | 2 | 800 | 3000 | 100% |
Q4: How can I measure Cathepsin L activity in vivo to confirm target engagement?
To confirm that this compound is inhibiting its target in the animal, you can measure Cathepsin L activity in tissue homogenates or cell lysates from treated and untreated animals. This can be done using a fluorogenic substrate assay.[7][8]
Experimental Workflow for Assessing Target Engagement:
Caption: Workflow for in vivo target engagement assessment.
Q5: What is the role of Cathepsin L in signaling pathways, and how does this relate to the inhibitor's efficacy?
Cathepsin L is a lysosomal protease that plays a role in various cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[9][10] In pathological conditions like cancer, secreted Cathepsin L can degrade the extracellular matrix, promoting tumor invasion and metastasis.[11][12] By inhibiting Cathepsin L, this compound can block these downstream effects. Therefore, assessing efficacy should not only focus on target inhibition but also on the modulation of these downstream pathways.
Hypothetical Signaling Pathway Involving Cathepsin L in Cancer Metastasis:
Caption: Cathepsin L's role in promoting cancer metastasis.
Experimental Protocols
Protocol 1: In Vivo Cathepsin L Activity Assay
This protocol describes how to measure Cathepsin L activity in tissue samples from animals treated with this compound.
Materials:
-
Tissue samples (e.g., tumor, liver)
-
Lysis buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[8]
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)[8]
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Homogenize harvested tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]
-
-
Activity Assay:
-
Dilute the lysates to a consistent protein concentration with assay buffer.
-
Add 50 µL of the diluted lysate to each well of a 96-well plate.
-
Include a "no-lysate" control with only assay buffer and substrate.[8]
-
Add 2 µL of the Cathepsin L substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
-
Data Analysis:
-
Measure fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm for an AFC-based substrate.[7]
-
Subtract the background fluorescence from the "no-lysate" control.
-
Normalize the fluorescence readings to the total protein concentration of each lysate.
-
Calculate the percentage of Cathepsin L inhibition by comparing the activity in the treated samples to the vehicle-treated control.[8]
-
Protocol 2: Oral Bioavailability Study in Mice
This protocol provides a framework for assessing the oral bioavailability of different formulations of this compound.
Materials:
-
This compound formulations (e.g., aqueous suspension, SEDDS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Divide mice into groups (n=3-5 per group) for each formulation and route of administration (oral and IV).
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
For the IV group, administer the compound via tail vein injection to determine the 100% bioavailability reference.
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Determine the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. scispace.com [scispace.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 11. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 12. Cathepsin L1 (Cathepsin L or Major Excreted Protein or CTSL or EC 3.4.22.15) Drugs in Development by Therapy Areas and Indications, Stages, MoA, RoA, Molecule Type and Key Players, 2022 Update [globaldata.com]
Minimizing Cathepsin L-IN-3 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Cathepsin L-IN-3 in experimental media.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may be encountered during the use of this compound in experimental settings.
Issue: Precipitation Observed Immediately Upon Dilution in Aqueous Media
Question: I dissolved my this compound in DMSO, but upon adding it to my cell culture medium or buffer, a precipitate or cloudiness appeared immediately. What is causing this and how can I fix it?
Answer:
This is a common issue when diluting a hydrophobic compound from a high-concentration organic stock solution into an aqueous environment. The rapid change in solvent polarity causes the compound to crash out of solution.
Potential Causes:
-
High Stock Concentration: Using a very concentrated DMSO stock requires a large dilution factor, leading to a significant and rapid solvent exchange.
-
Direct Dilution: Adding the DMSO stock directly to the full volume of aqueous media can cause localized high concentrations of the inhibitor, leading to precipitation before it can be adequately dispersed.
-
Low Temperature of Media: Cold media can decrease the solubility of the compound.
Solutions:
-
Prepare an Intermediate Dilution: Before adding the inhibitor to your final media volume, create an intermediate dilution in pre-warmed (37°C) complete cell culture medium. This gradual dilution helps to prevent rapid precipitation.[1][2]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation.[2]
-
Slow Addition and Mixing: Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2] This helps to disperse the compound quickly.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can help to redissolve the compound.[1][3]
Caption: Workflow for Minimizing this compound Precipitation.
Issue: Delayed Precipitation in the Incubator
Question: My media containing this compound looked fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What is happening?
Answer:
Delayed precipitation can occur due to changes in the media environment over time or interactions with media components.
Potential Causes:
-
pH Shifts: The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of the inhibitor.
-
Interaction with Media Components: The inhibitor may interact with salts, amino acids, or proteins (especially in serum) in the media, forming less soluble complexes.[1]
-
Temperature Fluctuations: While initially prepared at 37°C, temperature cycling or prolonged incubation can affect compound stability and solubility.
-
Concentration Effects: Evaporation of the media over long incubation periods can increase the effective concentration of the inhibitor, pushing it past its solubility limit.
Solutions:
-
Determine the Maximum Soluble Concentration: It is crucial to experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions (time, temperature, CO2).
-
Reduce Serum Concentration: If possible, test if reducing the serum percentage in your media alleviates the precipitation, as serum proteins can sometimes bind to small molecules and affect their solubility.[4][5][6][7]
-
Test Different Media Formulations: If the issue persists, consider trying a different basal media formulation to see if specific components are contributing to the precipitation.[1]
-
pH Stability: Ensure your media is adequately buffered and that the pH remains stable throughout the experiment.
This protocol helps to identify the highest working concentration of this compound that will not precipitate in your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (optional, for quantitative assessment)
-
37°C incubator with 5% CO2
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of your high-concentration stock in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well (e.g., 198 µL).
-
Transfer DMSO Dilutions: Add a small, equal volume of each DMSO dilution to the corresponding wells containing media (e.g., 2 µL). This will create a range of final inhibitor concentrations with a constant final DMSO percentage. Include a "DMSO only" control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[2]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) or shows no significant increase in absorbance is your maximum working soluble concentration under these specific conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of this compound?
A1: this compound is a tripeptide-sized, irreversible inhibitor of Cathepsin L.[8] For a closely related or identical compound, Cathepsin L Inhibitor III, the following properties are reported:
| Property | Value | Source |
| Synonym(s) | Z-FY(t-Bu)-DMK | [9] |
| Molecular Formula | C₃₁H₃₄N₄O₅ | [9] |
| Molecular Weight | 542.63 g/mol | [9] |
| Appearance | White to light yellow solid | [9] |
| Solubility | 5 mg/mL in DMSO | [9] |
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).[3] Following reconstitution, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][9] Store these aliquots at -20°C.[9] Stock solutions are reported to be stable for up to two weeks at -20°C.[9]
Q3: What is the role of Cathepsin L in the context of the experiments where this inhibitor might be used?
A3: Cathepsin L is a lysosomal cysteine protease that plays a critical role in protein degradation.[10][11] In cancer biology, it is often upregulated and secreted by tumor cells.[1][12][13] Secreted Cathepsin L contributes to tumor progression, invasion, and metastasis by degrading components of the extracellular matrix (ECM) and basement membranes, which allows cancer cells to invade surrounding tissues and metastasize.[1][12][14] Therefore, inhibitors of Cathepsin L are used to study and potentially block these malignant processes.
Caption: Role of Cathepsin L in promoting tumor invasion and metastasis.
Q4: Can I warm the this compound solution to help it dissolve?
A4: Yes, gentle warming to 37°C can aid in the dissolution of the compound in DMSO.[3] However, excessive or prolonged heating should be avoided as it may lead to degradation of the inhibitor.
Q5: Why is it important to use anhydrous DMSO?
A5: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound and can also lead to hydrolysis and degradation of the compound over time.[3] Therefore, using a fresh, anhydrous grade of DMSO is critical for preparing stable stock solutions.
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cathepsin L Inhibitor III The Cathepsin L Inhibitor III controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 10. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin - Wikipedia [en.wikipedia.org]
- 12. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Refining Cathepsin L-IN-3 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in-vivo delivery of Cathepsin L-IN-3.
Physicochemical Properties of this compound
A primary hurdle in the in-vivo application of this compound is its physicochemical profile, which is characteristic of many small molecule inhibitors. Its high lipophilicity and low aqueous solubility necessitate careful formulation development.
| Property | Value | Implication for In-Vivo Delivery |
| Molecular Formula | C₃₁H₃₄N₄O₅ | Indicates a relatively large and complex small molecule. |
| Molecular Weight | 542.63 g/mol | Can affect cell permeability and distribution. |
| Physical Form | Solid, white to light yellow powder | Requires dissolution in a suitable vehicle for administration. |
| Solubility | DMSO: 5 mg/mL | Poorly soluble in aqueous solutions, requiring co-solvents or specialized formulation strategies for in-vivo use. |
| Storage | Store at -20°C. Stock solutions are stable for up to 2 weeks at -20°C | Proper storage is critical to maintain compound integrity. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the in-vivo delivery of this compound in a question-and-answer format.
Q1: My this compound formulation is cloudy or shows precipitation after preparation. What should I do?
A1: Precipitation is a common issue stemming from the low aqueous solubility of this compound. This can lead to inaccurate dosing, reduced bioavailability, and potential for embolism if administered intravenously.
Troubleshooting Steps:
-
Optimize Formulation: A single vehicle is often insufficient. Co-solvent systems or specialized vehicles are typically required. Consider the formulation strategies outlined in the table below.[1][2][3][4]
-
Preparation Technique: The order of solvent addition is critical. Always dissolve this compound completely in an organic solvent like DMSO before slowly adding any aqueous components while vortexing.[3][5]
-
Temperature: Gentle warming of the solution to 37°C can aid dissolution, but verify the compound's thermal stability beforehand to avoid degradation.[3]
| Vehicle Formulation Strategy | Example Composition | Pros | Cons |
| Co-Solvent System | 5-10% DMSO, 30-40% PEG400, 50-65% Saline/PBS[2] | Simple to prepare; suitable for multiple administration routes. | High concentrations of DMSO can cause toxicity and may have confounding biological effects.[6][7] |
| Cyclodextrin Inclusion | 20-40% (w/v) HP-β-CD in Saline or Water[4] | Significantly increases aqueous solubility; generally well-tolerated.[1] | May alter the pharmacokinetic profile of the compound. |
| Suspension | 0.5-1% Carboxymethylcellulose (CMC) in Water[6][7] | Useful for oral administration of poorly soluble compounds. | Not suitable for intravenous administration; can lead to variable absorption. |
| Oil-Based Vehicle | Corn Oil or Sesame Oil[1][4][6] | Effective for highly lipophilic compounds; suitable for oral, subcutaneous, or intraperitoneal routes. | Not suitable for intravenous administration; may cause slow and variable absorption.[1][4] |
Q2: I am observing inconsistent results or a lack of efficacy at the expected dose. What could be the cause?
A2: Inconsistent efficacy often points to issues with bioavailability, compound stability, or dosing.[3]
Troubleshooting Steps:
-
Assess Bioavailability: Poor solubility can lead to low and variable absorption. Consider reformulating with a vehicle known to enhance bioavailability, such as a cyclodextrin-based solution.[4]
-
Evaluate Compound Stability: While stock solutions are stable at -20°C, the stability of the final formulation at room temperature or 37°C should be confirmed. The proregion of Cathepsin L itself is crucial for its proper folding and stability, suggesting that inhibitors must contend with a stable target.[8]
-
Conduct a Dose-Response Study: The effective in-vivo dose may be higher than predicted from in-vitro studies due to metabolism and clearance. A dose-response study is essential to determine the optimal therapeutic dose in your animal model.[9]
-
Confirm Target Engagement: Ensure that the administered dose is sufficient to inhibit Cathepsin L in the target tissue. This can be assessed by measuring Cathepsin L activity in tissue lysates post-treatment.[10]
Q3: I am noticing signs of toxicity (e.g., irritation, lethargy) in my animals, even in the control group. How can I mitigate this?
A3: These signs often indicate vehicle-related toxicity, a common concern when using high concentrations of organic solvents.[3][4]
Troubleshooting Steps:
-
Run a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to distinguish between vehicle effects and compound toxicity.[4][7]
-
Reduce Solvent Concentration: Minimize the concentration of organic solvents like DMSO to the lowest possible percentage (ideally <10%) that maintains compound solubility.[9]
-
Conduct a Pilot Tolerability Study: Before beginning a large-scale efficacy study, administer the chosen vehicle and a range of compound doses to a small cohort of animals to identify the maximum tolerated dose (MTD).[4]
-
Check Formulation pH and Osmolality: Ensure the final formulation has a physiological pH (7.2-7.4) and is iso-osmotic, especially for intravenous injections, to prevent irritation and hemolysis.[3]
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (10% DMSO / 40% PEG400 / 50% Saline)
This protocol describes the preparation of a common vehicle for delivering hydrophobic compounds in vivo.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required amount of this compound for your desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO (10% of the final volume). Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.[2][5]
-
Add the required volume of PEG400 (40% of the final volume) to the DMSO/compound solution. Vortex until the solution is clear and homogenous.
-
Slowly add the sterile saline (50% of the final volume) to the mixture while continuously vortexing. This drop-wise addition is crucial to prevent the compound from precipitating out of solution.[3]
-
Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the formulation is not suitable for injection.
Protocol 2: Vehicle Tolerability Study
This pilot study is designed to assess the safety and tolerability of a chosen vehicle before its use in a larger efficacy experiment.
Objective: To determine if the vehicle alone causes any adverse effects in the animal model.
Methodology:
-
Select a small group of animals (n=3-5) representative of those to be used in the main study.
-
Prepare the vehicle formulation exactly as you would for the treatment group, but without adding this compound.
-
Administer the vehicle to the animals using the same route, volume, and frequency planned for the main experiment.
-
Monitor the animals closely for a defined period (e.g., 24-72 hours) for any signs of toxicity, including:
-
Changes in body weight
-
Changes in behavior (lethargy, agitation)
-
Signs of injection site irritation (redness, swelling)
-
Changes in food and water intake
-
-
If any significant adverse effects are observed, the vehicle formulation should be considered unsuitable and requires further optimization.[4]
Signaling Pathways and Experimental Workflows
Cathepsin L Signaling Context
Cathepsin L is a lysosomal cysteine protease involved in numerous physiological and pathological processes.[11][12] Its expression can be induced by various oncogenic signals and growth factors.[13] Once active, it contributes to the degradation of extracellular matrix (ECM) components, facilitating processes like tumor invasion and metastasis.[14] It also plays a key role in protein turnover and antigen presentation.[11][14]
Caption: Simplified pathway of Cathepsin L activation and its cellular roles.
Recommended Experimental Workflow
A logical workflow is critical for the successful execution of in-vivo studies involving challenging compounds like this compound. The following diagram outlines a recommended approach from formulation to final analysis.
Caption: A logical workflow for conducting animal studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. The proregion of cathepsin L is required for proper folding, stability, and ER exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 12. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin L-IN-3 Treatment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Cathepsin L-IN-3 treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Cathepsin L and why is it a target in drug development?
A1: Cathepsin L (CTSL) is a lysosomal cysteine protease, a type of enzyme that degrades proteins.[1][2] While its primary role is in the routine turnover of intracellular proteins within lysosomes, it is also secreted outside the cell or can be found in the nucleus.[3][4] In pathological conditions like cancer, CTSL activity is often upregulated.[3] Extracellular CTSL can degrade components of the extracellular matrix (ECM), such as collagen and fibronectin, which facilitates tumor invasion and metastasis.[5][6] Nuclear CTSL has been implicated in promoting tumor progression and therapeutic resistance.[3] Due to its role in cancer progression and drug resistance, inhibiting Cathepsin L is a promising therapeutic strategy.[3][6]
Q2: What is the primary mechanism of resistance involving Cathepsin L?
A2: A key mechanism of Cathepsin L-mediated drug resistance is its ability to degrade protein drug targets.[7][8] In drug-resistant cancer cells, Cathepsin L expression is often elevated.[7][9] The active enzyme can move from the cytoplasm to the nucleus, where it can cleave and eliminate various nuclear and cytoplasmic drug targets.[7][8] These targets include Topoisomerase-IIα (target for doxorubicin), estrogen receptor-α (target for tamoxifen), and histone deacetylase 1 (target for trichostatin A).[7][8] By destroying the drug's target, Cathepsin L renders the therapeutic agent ineffective, leading to resistance.[7] Therefore, inhibiting Cathepsin L can stabilize these targets and resensitize cells to chemotherapy.[7][8]
Q3: My cells are developing resistance to this compound. What are the potential molecular pathways involved?
A3: Resistance to Cathepsin L inhibitors, or the development of resistance to other chemotherapies through Cathepsin L activity, can be driven by distinct signaling pathways. Studies in non-small cell lung cancer have shown that:
-
Paclitaxel Resistance: Is associated with overexpression of Transforming Growth Factor-β (TGF-β) and its downstream effector Smad3. Smad3 can directly bind to the promoter of the CTSL gene, increasing its expression.[9]
-
Cisplatin Resistance: Is linked to the overexpression of the transcription factors Egr-1 and CREB, which also enhance CTSL expression.[9]
-
Other Pathways: Cathepsin L expression and activity can also be influenced by the PI3K-AKT and Wnt signaling pathways.[10]
Understanding the primary chemotherapy agent used alongside this compound can help identify the likely resistance pathway.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Reduced or Complete Loss of this compound Efficacy
Your cells, which were initially sensitive to this compound, are now showing reduced response or are proliferating at concentrations that were previously cytotoxic.
| Possible Cause | Suggested Solution |
| 1. Upregulation of CTSL Expression | Verify CTSL protein levels in resistant vs. parental (sensitive) cells using Western Blot. An increase in total CTSL protein may require higher concentrations of the inhibitor. |
| 2. Altered Subcellular Localization of CTSL | Perform cellular fractionation (cytoplasmic vs. nuclear) followed by Western Blot to check for increased nuclear translocation of active CTSL in resistant cells.[7] |
| 3. Activation of Upstream Signaling Pathways | Investigate pathways known to regulate CTSL. For example, check for increased TGF-β signaling (for paclitaxel co-treatment) or Egr-1/CREB activation (for cisplatin co-treatment) using Western Blot or qRT-PCR.[9] |
| 4. Compound Instability or Degradation | Ensure proper storage and handling of this compound. Test a fresh stock of the inhibitor. Assess compound stability in your specific cell culture medium over the course of the experiment. |
Problem 2: Inconsistent Results Between Experiments
You are observing high variability in cell viability or target engagement assays across different experimental replicates.
| Possible Cause | Suggested Solution |
| 1. Variable Enzyme Activity | The activity of Cathepsin L is highly pH-dependent, with optimal activity in the acidic environment of the lysosome (pH ~5.0).[11] Ensure consistent pH in your biochemical assays. Small fluctuations in buffer pH can significantly alter results. |
| 2. Cell Density and Culture Conditions | Cathepsin L expression can be influenced by cell density and the presence of growth factors in the serum.[7] Standardize cell seeding density and serum concentrations for all experiments. |
| 3. Pre-incubation Time | Some inhibitors, particularly irreversible or slow-binding ones, require a pre-incubation period with the enzyme before adding the substrate to achieve maximal potency.[12] Optimize and standardize the pre-incubation time of this compound with cells or purified enzyme. |
Section 3: Data Presentation
Table 1: Comparative IC50 Values of Cathepsin Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) for various cathepsin inhibitors against different cathepsins, illustrating relative potency and selectivity.
| Inhibitor | Target Cathepsin | IC50 (nM) | Selectivity Notes | Reference |
| Gallinamide A | Cathepsin L | 5.0 (with pre-incubation) | 28-fold more potent for CTSL vs. CTSV; 320-fold vs. CTSB | [12] |
| Z-Phe-Tyr-H | Cathepsin L | 0.85 | >100-fold selective over Cathepsin B | [5] |
| Z-Phe-Phe-H | Cathepsin L | 0.74 | >90-fold selective over Cathepsin B | [5] |
| AVI-8053 | Cathepsin L | 0.17 | Poor selectivity vs. Cathepsin S (IC50 = 16 nM) | [11] |
| Cathepsin X-IN-1 | Cathepsin X | 7130 | Specific for Cathepsin X | [13] |
Table 2: HTS Assay Performance Metrics for Cathepsin Inhibition Assays
This table provides typical quality control parameters for high-throughput screening (HTS) assays designed to identify cathepsin inhibitors.
| Parameter | Value | Interpretation | Reference |
| Z' Factor | ≥ 0.5 | Excellent assay quality, suitable for HTS | [13] |
| Signal to Background (S/B) | > 10 | Robust assay window, easy to distinguish hits | [13] |
| Coefficient of Variation (%CV) | < 15% | Good assay precision and reproducibility | [13] |
Section 4: Experimental Protocols
Protocol 1: Cathepsin L Activity Assay (Fluorogenic)
This protocol measures the enzymatic activity of Cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin L
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0, 150 mM NaCl, 2 mM DTT.[11]
-
This compound and other inhibitors.
-
Black 96-well or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare inhibitor solutions by serially diluting this compound in Assay Buffer.
-
In each well of the plate, add 50 µL of the enzyme solution (e.g., 50 nM Cathepsin L in Assay Buffer).
-
Add 2 µL of the inhibitor solution to the respective wells. For control wells, add 2 µL of buffer/DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution in Assay Buffer (e.g., 100 µM Ac-FR-AFC).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes (e.g., Excitation/Emission = 400/520 nm for AFC-based substrates).[11]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine % inhibition relative to the control and calculate the IC50 value.
Protocol 2: Western Blot for CTSL and Downstream Targets
This protocol is used to determine the protein levels of Cathepsin L and its known drug targets.
Materials:
-
Parental and this compound resistant cell lines.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-CTSL, anti-Topoisomerase-IIα, anti-Smad3, anti-Egr-1, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Culture parental and resistant cells to ~80% confluency. Treat with this compound or vehicle control as required.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total protein lysate).
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
Section 5: Visualizations
Signaling and Resistance Pathways
Caption: Signaling pathways leading to Cathepsin L-mediated drug resistance.
Experimental Workflow
Caption: Troubleshooting workflow for loss of this compound efficacy.
Logical Relationships
Caption: Subcellular localization and trafficking of Cathepsin L.
References
- 1. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 2. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 7. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin L-mediated resistance of paclitaxel and cisplatin is mediated by distinct regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin L-IN-3 Assay Optimization for High-Throughput Screening: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing high-throughput screening (HTS) assays for Cathepsin L inhibitors, with a focus on Cathepsin L-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical Cathepsin L inhibitor assay?
A1: Most Cathepsin L (CTSL) inhibitor screening assays are based on the enzymatic activity of CTSL, a lysosomal cysteine protease.[1][2] In a common fluorescence-based assay, a fluorogenic substrate is used which is non-fluorescent until cleaved by active CTSL.[2] The rate of fluorescent product formation is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, it binds to CTSL, reducing its enzymatic activity and thus decreasing the fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence.
Q2: What are the critical reagents and their roles in the assay?
A2: The key components of a Cathepsin L inhibitor HTS assay are:
-
Cathepsin L Enzyme: The purified, active enzyme is the target of the inhibitor.[2] Its concentration is a critical parameter to optimize.
-
Fluorogenic Substrate: A peptide sequence recognized and cleaved by Cathepsin L, typically conjugated to a fluorophore and a quencher (e.g., FRET substrates) or a fluorophore that becomes fluorescent upon cleavage (e.g., AMC-based substrates).[3][4]
-
Assay Buffer: Maintains the optimal pH (typically acidic, around 5.5) and ionic strength for CTSL activity and stability.[4] It often contains a reducing agent like DTT or L-cysteine to keep the active site cysteine in a reduced state.[4]
-
This compound (Test Compound): The potential inhibitor being screened.
-
Positive Control Inhibitor: A known, potent Cathepsin L inhibitor (e.g., E-64) used to define the 100% inhibition level.[2]
-
Negative Control (Vehicle): Typically DMSO, the solvent used to dissolve the test compounds, used to define the 0% inhibition level.[2]
Q3: How do I choose the right substrate for my Cathepsin L assay?
A3: The choice of substrate is crucial for assay sensitivity and specificity. Cathepsin L has a preference for cleaving peptide bonds with hydrophobic residues (like Phenylalanine and Leucine) at the P2 position and positively charged residues at the S1 and S3 subsites.[5][6] A commonly used substrate is Z-Phe-Arg-AMC (Z-FR-AMC).[4] It is important to select a substrate that is selectively cleaved by Cathepsin L over other related proteases to minimize off-target effects.[7]
Q4: What is the importance of the Z'-factor in an HTS assay?
A4: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the separation between the high signal (no inhibition) and low signal (full inhibition) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. An optimized fluorescence polarization-based assay for CTSL inhibitors has demonstrated a Z-factor of 0.9 in a 96-well format.[1]
Troubleshooting Guide
Issue 1: High Background Signal
High background fluorescence can mask the true signal from the enzymatic reaction, reducing the assay window and sensitivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Autofluorescence of Assay Plate | Test different types of microplates (e.g., black, low-binding plates). | Some plastics can exhibit autofluorescence, contributing to the background signal. Black plates are generally preferred for fluorescence assays to minimize this. |
| Contaminated Buffer or Reagents | Use high-purity water and sterile-filter the assay buffer.[8] Check individual buffer components for fluorescence. | Contaminants or microbial growth in the buffer can be fluorescent.[8][9] |
| Substrate Instability/Spontaneous Hydrolysis | Run a "no-enzyme" control with only the substrate and buffer. Monitor the signal over time. | If the signal increases in the absence of the enzyme, the substrate may be unstable and hydrolyzing spontaneously in the assay buffer.[8] |
| Autofluorescence of Test Compounds | Screen test compounds for fluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate.[2][8] | The test compound itself may be fluorescent, leading to a false signal.[2] |
Issue 2: Low Signal-to-Background Ratio
A low signal-to-background ratio can make it difficult to distinguish true hits from noise.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Enzyme Concentration | Titrate the Cathepsin L enzyme to find the lowest concentration that provides a robust signal. | Using too little enzyme will result in a weak signal, while too much can lead to rapid substrate depletion and non-linear kinetics. |
| Suboptimal Substrate Concentration | Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km. | This ensures the assay is sensitive to competitive inhibitors and that the reaction velocity is proportional to enzyme activity. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal incubation period where the reaction is linear.[10] | The reaction should be stopped within the linear phase to ensure the measured activity is proportional to the initial rate. |
| Suboptimal Instrument Settings | Optimize the settings of the fluorescence plate reader, including excitation/emission wavelengths and PMT gain.[8] | Proper instrument settings are crucial for maximizing the signal-to-noise ratio.[8] A high gain can amplify both the signal and the background. |
Issue 3: High Variability Between Replicate Wells
High variability can lead to poor reproducibility and difficulty in identifying true hits.
| Potential Cause | Troubleshooting Step | Rationale |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for HTS. | Inaccurate or inconsistent dispensing of reagents is a common source of variability. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | Evaporation from the outer wells can concentrate reagents and alter the reaction kinetics. |
| Incomplete Mixing of Reagents | Ensure thorough mixing of reagents in the wells after addition, for example, by gentle orbital shaking. | Incomplete mixing can lead to localized differences in reagent concentrations and reaction rates. |
| Temperature Gradients Across the Plate | Ensure uniform temperature across the microplate during incubation. | Temperature fluctuations can affect enzyme activity and lead to inconsistent results. |
Issue 4: False Positives and False Negatives
Identifying and eliminating false positives and negatives is critical for a successful HTS campaign.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Interference (Fluorescence) | As mentioned, pre-screen compounds for autofluorescence. A fluorescence polarization-based assay may be less susceptible to such interference.[11][12] | Fluorescent compounds can be mistakenly identified as hits (false positives). |
| Compound Aggregation | Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. | Some compounds can form aggregates that inhibit enzymes non-specifically, leading to false positives. |
| DMSO Effects | Test the tolerance of the assay to a range of DMSO concentrations. Keep the final DMSO concentration consistent across all wells and typically below 1%.[2][13] | High concentrations of DMSO can inhibit enzyme activity and affect the assay performance.[13][14] |
| Irreversible Inhibition | Perform a dilution assay to distinguish between reversible and irreversible inhibitors.[15] | Irreversible inhibitors may require different follow-up studies than reversible ones. |
Experimental Protocols
Protocol 1: General Cathepsin L Inhibition Assay
This protocol describes a typical fluorescence-based assay for screening Cathepsin L inhibitors.
-
Reagent Preparation:
-
Prepare 1x Assay Buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5).[4]
-
Dilute Cathepsin L enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Prepare the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at 2x the final desired concentration in Assay Buffer.
-
Prepare serial dilutions of this compound and control compounds in 100% DMSO, then dilute into Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., <1%).
-
-
Assay Procedure (96-well format):
-
Add 25 µL of the compound dilutions (or vehicle control) to the appropriate wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of the diluted Cathepsin L enzyme solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2x substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates) in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the controls:
-
0% inhibition = Vehicle control (DMSO)
-
100% inhibition = Positive control inhibitor (e.g., E-64)
-
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Typical Assay Optimization Parameters
| Parameter | Typical Range | Recommended Value | Rationale |
| Cathepsin L Concentration | 0.1 - 10 nM | Titrate for optimal signal | Balance between a robust signal and avoiding rapid substrate depletion. |
| Substrate Concentration | 1 - 25 µM | ≤ Km value | Ensures sensitivity to competitive inhibitors. |
| Incubation Time | 15 - 60 min | Within the linear range of the reaction | To ensure the measured activity reflects the initial reaction rate. |
| Final DMSO Concentration | 0.1% - 2.5% | < 1% | To minimize solvent effects on enzyme activity.[2][13] |
| pH | 4.5 - 6.5 | ~5.5 | Optimal pH for Cathepsin L activity.[4] |
| Reducing Agent (DTT/Cysteine) | 1 - 5 mM | 5 mM | Maintains the active site cysteine in a reduced, active state.[4] |
Visualizations
References
- 1. Establishment, optimization and validation of a fluorescence polarization-based high-throughput screening assay targeting cathepsin L inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Navigating Cathepsin L-IN-3: A Guide to Consistent Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cathepsin L-IN-3. Our aim is to help you achieve consistent and reliable results in your experiments by addressing common challenges and providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is characterized as a tripeptide-sized inhibitor of Cathepsin L.[1] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation, antigen processing, and extracellular matrix remodeling.[2][3] Inhibitors of Cathepsin L, like this compound, typically function by binding to the active site of the enzyme, thereby blocking its proteolytic activity.[4] This inhibition can be a critical tool in studying the physiological and pathological roles of Cathepsin L, which is implicated in conditions like cancer and viral infections.[4]
Q2: At what pH is Cathepsin L optimally active, and how might this affect my experiment?
Cathepsin L exhibits its highest activity in the acidic environment of the lysosome, typically at a pH around 5.[2] However, it can retain some activity at a neutral pH, particularly in the extracellular space.[3] When designing your experiments, it is crucial to consider the pH of your assay buffer. Inconsistent pH can lead to variability in Cathepsin L activity and, consequently, the apparent efficacy of this compound.
Q3: Can this compound affect other cathepsins?
While this compound is described as a Cathepsin L inhibitor, the specificity for other cathepsins is a critical consideration. Cathepsins belong to a large family of proteases with significant structural similarities, particularly within the cysteine cathepsin subfamily (e.g., Cathepsin B, K, S).[2][3] Cross-reactivity with other cathepsins could lead to off-target effects and misinterpretation of results. It is advisable to perform counter-screening against other relevant cathepsins to determine the selectivity profile of this compound in your experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cathepsin L Activity
If you are observing variable or a complete lack of inhibition, consider the following factors:
-
Inhibitor Preparation and Storage: Ensure this compound is stored under the recommended conditions as stated in the Certificate of Analysis to maintain its stability and activity.[1] Improper storage can lead to degradation of the compound. When preparing stock solutions, use an appropriate solvent and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Assay Conditions: The concentration of the inhibitor, the enzyme, and the substrate are all critical. Create a dose-response curve to determine the optimal concentration of this compound for your specific assay. Additionally, ensure the incubation time is sufficient for the inhibitor to interact with the enzyme.
-
Enzyme Activity: Verify the activity of your Cathepsin L enzyme. The enzyme may have lost activity due to improper storage or handling. It is recommended to test the enzyme activity with a known substrate before proceeding with inhibition assays.
Table 1: Example Dose-Response Experiment for this compound
| This compound Concentration (nM) | Cathepsin L Activity (RFU) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 450 | 70 |
| 100 | 150 | 90 |
| 500 | 75 | 95 |
Issue 2: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true inhibitory effect of this compound.
-
Substrate Quality: The fluorescent substrate itself can be a source of high background. Ensure the substrate is protected from light and stored correctly.[5] Consider running a control with just the buffer and substrate to measure the intrinsic fluorescence.
-
Cell Lysis Buffer: Components of the cell lysis buffer can interfere with the assay. If using cell lysates, ensure the buffer is compatible with the fluorescence assay. A control containing lysis buffer, reaction buffer, and substrate (but no enzyme) can help identify this issue.
-
Filter Selection: Use appropriate excitation and emission filters for your chosen fluorophore to minimize bleed-through and background noise.[5]
Issue 3: Off-Target Effects or Unexpected Cellular Phenotypes
Observing cellular effects that are not readily explained by Cathepsin L inhibition requires further investigation.
-
Selectivity Profiling: As mentioned in the FAQs, test the effect of this compound on other related proteases to rule out off-target inhibition.
-
Cell Viability: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments to ensure the observed phenotype is not due to cell death.
-
Control Experiments: Include appropriate controls in your experimental design. A negative control (vehicle-treated) is essential. If available, a structurally similar but inactive analog of this compound would be an ideal negative control. Additionally, using siRNA or shRNA to knockdown Cathepsin L can help confirm that the observed phenotype is indeed due to the loss of Cathepsin L activity.[6]
Experimental Protocols
General Protocol for Cathepsin L Activity Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
CL Cell Lysis Buffer: Prepare as per the manufacturer's instructions.
-
CL Reaction Buffer: Prepare as per the manufacturer's instructions.
-
CL Substrate (e.g., Ac-FR-AFC): Reconstitute in an appropriate solvent to a stock concentration of 10 mM. Protect from light.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
-
Sample Preparation (Cell Lysates):
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Lyse the cells in 50 µL of chilled CL Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes and collect the supernatant.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate to each well.
-
Add 50 µL of CL Reaction Buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 2 µL of 10 mM CL Substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm for AFC-based substrates.[5]
-
Determine the percent inhibition by comparing the fluorescence of inhibitor-treated samples to the vehicle control.
-
Visualizations
Cathepsin L Signaling and Inhibition Workflow
The following diagrams illustrate the general mechanism of Cathepsin L and a typical experimental workflow for testing an inhibitor.
Caption: Cathepsin L activation pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for evaluating a Cathepsin L inhibitor.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 4. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Cathepsin L Is Involved in Proteolytic Processing of the Hendra Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cathepsin L-IN-3 Performance in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Cathepsin L Inhibitor III (Z-FY(t-Bu)-DMK), hereafter referred to as Cathepsin L-IN-3, in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Z-FY(t-Bu)-DMK, is a highly selective and irreversible inhibitor of Cathepsin L.[1] Its mechanism of action involves covalently binding to the active site of the enzyme, leading to its permanent inactivation. This makes it a potent tool for studying the biological functions of Cathepsin L.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 5 mg/mL.[1] It is recommended to prepare stock solutions in DMSO. For long-term storage, the solid compound should be stored at -20°C.[1] Once reconstituted in DMSO, it is advisable to aliquot the solution and store it at -20°C. Stock solutions are reported to be stable for up to two weeks at -20°C.[1]
Q3: Why is a pre-incubation step necessary when using this compound?
As an irreversible inhibitor, this compound requires time to bind covalently to the Cathepsin L enzyme for complete inactivation. A pre-incubation step, where the enzyme and inhibitor are mixed and incubated together before the addition of the substrate, is crucial to ensure that the inhibition reaction reaches completion.[2][3] The optimal pre-incubation time can vary, but a common starting point is 30 minutes at room temperature.[3][4]
Q4: What are appropriate positive and negative controls for my Cathepsin L inhibition assay?
-
Positive Control (Maximum Activity): A reaction containing Cathepsin L enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This control represents 100% enzyme activity.
-
Negative Control (Maximum Inhibition): A reaction containing Cathepsin L enzyme, substrate, and a known, potent, and broad-spectrum cysteine protease inhibitor like E-64.[5] This control helps to define the baseline of maximum inhibition.
-
Blank Control: A reaction containing the assay buffer and substrate but no enzyme. This is important to measure and subtract any background fluorescence from the substrate itself.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Substrate auto-hydrolysis or contamination. | - Run a "no-enzyme" blank control to quantify background and subtract it from all readings.[5]- Prepare fresh substrate solution. |
| Fluorescent compounds in the sample. | - Test the fluorescence of your sample components, including this compound, at the assay excitation and emission wavelengths. | |
| Low or no Cathepsin L activity in the positive control | Inactive enzyme. | - Ensure proper storage and handling of the Cathepsin L enzyme. Avoid multiple freeze-thaw cycles.[5]- Verify the activity of the enzyme lot with a known substrate and compare it to the manufacturer's specifications. |
| Sub-optimal assay conditions. | - Confirm that the assay buffer pH is optimal for Cathepsin L activity (typically pH 5.5).- Ensure the presence of a reducing agent like DTT in the assay buffer, as it is crucial for cysteine protease activity.[5] | |
| Inconsistent or variable inhibition by this compound | Insufficient pre-incubation time. | - As an irreversible inhibitor, this compound requires time to bind. Increase the pre-incubation time of the enzyme and inhibitor (e.g., 30-60 minutes) before adding the substrate.[2][3] |
| Inhibitor instability. | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Reconstituted stock solutions are stable for up to two weeks at -20°C.[1] | |
| Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. | |
| This compound appears to have low potency (high IC50) | Incorrect assay setup for an irreversible inhibitor. | - The concept of a traditional IC50 is less straightforward for irreversible inhibitors. The apparent potency will be highly dependent on the pre-incubation time. Ensure a sufficient pre-incubation period for the inhibition to go to completion. |
| Sub-optimal inhibitor concentration range. | - Perform a wide range of inhibitor concentrations in your initial experiments to determine the effective dose range. | |
| Presence of interfering substances in the sample. | - If using complex biological samples, consider potential non-specific binding or degradation of the inhibitor. Purifying the sample may be necessary. |
Quantitative Data
Table 1: Properties of this compound (Z-FY(t-Bu)-DMK)
| Property | Value | Reference |
| Synonym | Z-FY(t-Bu)-DMK, Cathepsin L Inhibitor III | [1] |
| Molecular Formula | C₃₁H₃₄N₄O₅ | [1] |
| Molecular Weight | 542.63 g/mol | [1] |
| Mechanism of Action | Irreversible Inhibitor | [1] |
| Solubility | 5 mg/mL in DMSO | [1] |
| Storage | Solid: -20°C; Stock Solution: -20°C (stable for up to 2 weeks) | [1] |
| Selectivity | ~10,000-fold more effective against Cathepsin L than Cathepsin S | [1] |
Table 2: IC50 Values of Select Cathepsin L Inhibitors
| Inhibitor | Cathepsin L IC50 | Reference |
| SID 26681509 | 56 nM (without pre-incubation), 1.0 nM (with 4 hr pre-incubation) | [6] |
| Cathepsin L-IN-2 ((Rac)-Z-Phe-Phe-FMK) | 15 µM | [7] |
| VBY-825 | 0.5 nM and 3.3 nM (for two heavy chain isoforms) | [8] |
| Cathepsin L Inhibitor III (Z-FY(t-Bu)-DMK) | A specific IC50 value is not readily available in public literature, but it is described as a highly potent inhibitor. |
Experimental Protocols
Protocol: Screening of Cathepsin L Inhibitors using a Fluorometric Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Cathepsin L enzyme
-
This compound (or other test inhibitors)
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing EDTA and a reducing agent like DTT)
-
DMSO (for dissolving inhibitors)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store it at 4°C. Add the reducing agent (e.g., DTT) to the buffer just before use.
-
Reconstitute the Cathepsin L enzyme in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM). Protect from light and store at -20°C.
-
Dissolve this compound and other test inhibitors in DMSO to create stock solutions.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).
-
In a 96-well plate, add the following to each well:
-
Test Wells: Diluted this compound or test inhibitor.
-
Positive Control Well: Vehicle control.
-
Negative Control Well (Optional): A known pan-cysteine protease inhibitor (e.g., E-64).
-
-
Add the diluted Cathepsin L enzyme solution to all wells except the "no-enzyme" blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the binding of irreversible inhibitors.
-
Prepare the substrate working solution by diluting the substrate stock in Assay Buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells, including the blank.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" blank) from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Workflow for a Cathepsin L inhibitor screening assay.
Caption: Troubleshooting decision tree for inconsistent inhibition.
Caption: Simplified pathway of Cathepsin L in tumor invasion.
References
- 1. Cathepsin L Inhibitor III The Cathepsin L Inhibitor III controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cathepsin L-IN-3 as a Specific CTSL Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cathepsin L-IN-3 with other known Cathepsin L (CTSL) inhibitors. The information presented herein is intended to assist researchers in validating the specificity and efficacy of this compound through established experimental protocols and comparative data analysis.
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and cellular homeostasis.[1] Its dysregulation has been implicated in numerous pathologies such as cancer, making it a significant therapeutic target.[1][2] this compound is a tripeptide-sized inhibitor of Cathepsin L.[3] This guide offers a framework for its validation by comparing its performance with other well-characterized CTSL inhibitors.
Comparative Analysis of Cathepsin L Inhibitors
To objectively assess the performance of this compound, it is essential to compare its key inhibitory parameters against a panel of established CTSL inhibitors. The following table summarizes the inhibitory concentration (IC50) and mechanism of action for selected compounds.
| Inhibitor | Target(s) | Type of Inhibition | IC50 / Ki | Selectivity Notes |
| This compound | Cathepsin L | Reversible | Data not available | Specificity requires experimental validation. |
| Cathepsin L Inhibitor III | Cathepsin L | Irreversible | IC50: ~0.85 nM | Approximately 10,000-fold more effective against Cathepsin L than Cathepsin S. |
| Z-FA-FMK | Cathepsin B, L | Irreversible | Data not available | Potent inhibitor of both Cathepsin B and L.[4] |
| Calpeptin | Cathepsin L | Competitive | Data not available | Also inhibits calpain.[4] |
| E-64 | Cysteine Proteases | Irreversible | IC50: 9 nM (papain) | Broad-spectrum inhibitor of cysteine proteases.[4] |
| Leupeptin hemisulfate | Cathepsin L, Serine/Cysteine Proteases | Mixed Inhibition | Data not available | Potent inhibitor of Cathepsin L, but also inhibits other proteases.[4] |
Note: The lack of publicly available IC50 data for this compound necessitates empirical determination to position its potency relative to other inhibitors.
Experimental Protocols for Validation
Accurate validation of this compound requires rigorous experimental design. The following protocols for key assays are provided to guide researchers in this process.
Cathepsin L Enzyme Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of Cathepsin L and the inhibitory effect of compounds like this compound.
Principle: The assay utilizes a synthetic substrate, such as Ac-FR-AFC (amino-4-trifluoromethyl coumarin), which is cleaved by active Cathepsin L to release a fluorescent product (AFC). The rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human Cathepsin L[5]
-
Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% (w/v) Brij-35, pH 6.0)
-
Cathepsin L Substrate (e.g., Z-Leu-Arg-AMC or Ac-FR-AFC)[6]
-
This compound and other control inhibitors
-
96-well black microtiter plate
-
Fluorescence plate reader (Ex/Em = 400/505 nm for AFC)[6]
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the wells.
-
Add a constant amount of recombinant Cathepsin L to each well, except for the blank (no enzyme control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Cathepsin L Expression
This technique is used to assess the levels of Cathepsin L protein in cell lysates following treatment with inhibitors or other stimuli.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using a specific antibody against Cathepsin L.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Lyse the cells and quantify the total protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Cathepsin L overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. The pro-form and mature form of Cathepsin L can often be distinguished by their molecular weight.[12]
Cell-Based Cathepsin L Activity Assay
This assay measures the intracellular activity of Cathepsin L in living cells.
Principle: A cell-permeant, non-fluorescent substrate for Cathepsin L is added to cultured cells. Upon cleavage by active intracellular Cathepsin L, the substrate becomes fluorescent.
Materials:
-
Cultured cells
-
Cell-permeant Cathepsin L substrate (e.g., Magic Red™ (z-FR)2)[13]
-
This compound and control inhibitors
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat the cells with various concentrations of this compound or control inhibitors for a predetermined time.
-
Add the cell-permeant Cathepsin L substrate directly to the cell culture medium.
-
Incubate the cells at 37°C to allow for substrate cleavage.
-
Analyze the intracellular fluorescence using a fluorescence microscope for imaging or a fluorescence plate reader for quantification.
-
A decrease in fluorescence in inhibitor-treated cells compared to untreated cells indicates inhibition of intracellular Cathepsin L activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding the context of Cathepsin L inhibition.
References
- 1. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. genscript.com [genscript.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cathepsin L antibody (66914-1-Ig) | Proteintech [ptglab.com]
- 8. Cathepsin L antibody (27952-1-AP) | Proteintech [ptglab.com]
- 9. Cathepsin L Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Human/Mouse Cathepsin L Antibody MAB9521-100: R&D Systems [rndsystems.com]
- 11. Human Cathepsin L Antibody AF952: R&D Systems [rndsystems.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Cathepsin L Inhibitors: Benchmarking Cathepsin L-IN-3
For Researchers, Scientists, and Drug Development Professionals
Cathepsin L, a lysosomal cysteine protease, plays a pivotal role in intracellular protein degradation and has been implicated in a range of pathologies, including cancer metastasis, arthritis, and viral infections. This has led to the development of various inhibitors targeting this enzyme. This guide provides a comparative overview of Cathepsin L-IN-3 against other notable Cathepsin L inhibitors, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound, also known as Z-Phe-Tyr(tBu)-diazomethylketone, is a potent and irreversible inhibitor of Cathepsin L[1][2]. It is a peptide-based inhibitor characterized by a diazomethylketone reactive group that forms a covalent bond with the active site cysteine residue of the enzyme. A key feature of this compound is its high selectivity for Cathepsin L over other cysteine proteases, particularly Cathepsin S, against which it is reportedly about 10,000-fold more effective[3]. This high selectivity makes it a valuable tool for studying the specific functions of Cathepsin L.
Comparative Analysis of Cathepsin L Inhibitors
While direct head-to-head quantitative comparisons of this compound with other inhibitors in single studies are limited, a comparative analysis can be constructed from available data on individual compounds. The following table summarizes the inhibitory potency (IC50 and Ki values) of several well-characterized Cathepsin L inhibitors. It is important to note that these values are derived from various sources and experimental conditions, and therefore should be interpreted with caution.
| Inhibitor | Type | Target(s) | IC50 (nM) | Ki (nM) | Key Features |
| This compound (Z-Phe-Tyr(tBu)-diazomethylketone) | Irreversible | Cathepsin L | Not explicitly found in peer-reviewed publications | Not explicitly found in peer-reviewed publications | Potent and highly selective for Cathepsin L over Cathepsin S (~10,000-fold)[3]. |
| SID 26681509 | Reversible, Slow-binding | Cathepsin L | 56 (1.0 after 4h pre-incubation)[4][5] | 0.89[4][5] | Potent, selective, and demonstrates time-dependent inhibition[4][5]. |
| Z-Phe-Tyr-CHO | Reversible | Cathepsin L | 0.85[6] | 0.052[6] | A potent and specific peptidyl aldehyde inhibitor[6][7]. |
| Balicatib (AAE581) | Reversible | Cathepsin K, B, L, S | 48 (for Cathepsin L)[8] | Not specified | Orally active and selective, primarily targeting Cathepsin K[8]. |
| E-64 | Irreversible | Broad-spectrum Cysteine Proteases | Not specified for Cathepsin L alone | Not specified | A widely used, non-selective covalent inhibitor of cysteine proteases. |
| Cathepsin K inhibitor 6 | Reversible | Cathepsin K, L, B | 50 (for Cathepsin L)[8] | Not specified | Primarily a Cathepsin K inhibitor with activity against Cathepsin L[8]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: General mechanism of irreversible inhibition of Cathepsin L.
Caption: A typical experimental workflow for determining Cathepsin L inhibition.
Experimental Protocols
The following are generalized protocols for assessing Cathepsin L activity and inhibition, based on common methodologies found in the literature and commercial assay kits.
Protocol 1: In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin L.
Materials:
-
Recombinant Human Cathepsin L
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)
-
Test Inhibitor (e.g., this compound)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the stock solution of recombinant human Cathepsin L in cold Assay Buffer to the desired working concentration.
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions.
-
For the positive control (no inhibition), add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the negative control (background fluorescence), add 50 µL of Assay Buffer without the enzyme.
-
-
Enzyme Addition and Pre-incubation: Add 25 µL of the diluted Cathepsin L enzyme solution to all wells except the negative control. Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Cathepsin L Activity Assay
This protocol describes a method to measure intracellular Cathepsin L activity in living cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Cell-permeable fluorogenic Cathepsin L substrate (e.g., a substrate linked to a cell-penetrating peptide)
-
Lysis Buffer (e.g., containing a non-ionic detergent like Triton X-100)
-
Phosphate-Buffered Saline (PBS)
-
Test Inhibitor
-
96-well clear-bottom black microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a desired period. Include untreated cells as a control.
-
Cell Lysis (Option A - Lysate Assay):
-
Wash the cells with cold PBS.
-
Add an appropriate volume of Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new 96-well black plate.
-
-
Intact Cell Assay (Option B):
-
Wash the cells with PBS.
-
Add the cell-permeable fluorogenic substrate diluted in serum-free medium to each well.
-
-
Enzymatic Reaction:
-
For the lysate assay (Option A), add the fluorogenic substrate to the cell lysates.
-
Incubate the plate (for both options) at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Alternatively, for the intact cell assay, visualize the fluorescence within the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein concentration of the cell lysates (for Option A).
-
Calculate the percentage of Cathepsin L activity in the inhibitor-treated cells relative to the untreated control cells.
-
Determine the IC50 of the inhibitor in the cellular context.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cathepsin L Inhibitors: Z-FY-CHO vs. Cathepsin L-IN-3
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is paramount for achieving accurate and reproducible experimental outcomes. This guide provides a detailed comparison of two commercially available Cathepsin L inhibitors: Z-FY-CHO and Cathepsin L-IN-3. This comparison aims to assist in the informed selection of the appropriate inhibitor for specific research needs by presenting available performance data, outlining experimental protocols for their evaluation, and illustrating key concepts related to Cathepsin L inhibition.
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation and immune responses.[1] Its dysregulation is implicated in numerous pathologies such as cancer, making it a significant target for therapeutic development.[2] Z-FY-CHO is a well-characterized, potent, and specific inhibitor of Cathepsin L, while this compound is described as a tripeptide-sized inhibitor of the same enzyme.[3][4]
Quantitative Comparison of Inhibitor Performance
A direct comparison of the inhibitory potency of Z-FY-CHO and this compound is hampered by the limited publicly available data for this compound. The following table summarizes the available quantitative data for both inhibitors.
| Feature | Z-FY-CHO | This compound |
| Target | Cathepsin L | Cathepsin L[4] |
| IC50 Value | 0.85 nM[5] | Data not publicly available |
| Mechanism of Action | Reversible peptidyl aldehyde[3] | Data not publicly available |
| Selectivity | Selective for Cathepsin L over Calpain II (IC50 = 184 nM) and Cathepsin B (IC50 = 85.1 nM)[5] | Data not publicly available |
| Molecular Weight | 446.5 g/mol [3] | Data not publicly available |
| Chemical Class | Peptidyl aldehyde | Tripeptide-sized[4] |
Mechanism of Action
Z-FY-CHO is a reversible peptidyl aldehyde inhibitor.[3] This class of inhibitors typically interacts with the active site cysteine residue of the protease, forming a transient covalent bond. This reversible nature can be advantageous in certain experimental setups. The precise mechanism of inhibition for this compound has not been detailed in the available literature.
Experimental Protocols
To aid researchers in the evaluation of these or other Cathepsin L inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This assay is designed to measure the enzymatic activity of Cathepsin L and the inhibitory potential of test compounds.
Materials:
-
Recombinant Human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT)
-
Fluorogenic Cathepsin L Substrate (e.g., Z-FR-AMC)
-
Test Inhibitors (Z-FY-CHO, this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the diluted test inhibitors to the respective wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Add a solution of recombinant human Cathepsin L to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a set period.
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Visualizing Cathepsin L Inhibition
The following diagrams illustrate the general mechanism of Cathepsin L inhibition and a typical experimental workflow for evaluating inhibitors.
Caption: Mechanism of Cathepsin L Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Conclusion
Based on the currently available data, Z-FY-CHO is a well-characterized and highly potent inhibitor of Cathepsin L with a defined selectivity profile. It serves as a valuable tool for researchers studying the roles of Cathepsin L in various biological processes. While this compound is presented as a Cathepsin L inhibitor, the absence of publicly available quantitative data on its potency, selectivity, and mechanism of action makes a direct performance comparison with Z-FY-CHO challenging. Researchers requiring a well-documented inhibitor with high potency are advised to consider Z-FY-CHO. For those exploring novel chemical matter, this compound may warrant further in-house characterization using the experimental protocols outlined in this guide.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Efficacy Showdown: Cathepsin L-IN-3 Versus siRNA Knockdown of Cathepsin L
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutic development and functional genomics, the precise inhibition of specific proteins is paramount. Cathepsin L, a lysosomal cysteine protease, has emerged as a significant player in various physiological and pathological processes, including cancer progression, making it a compelling target for investigation.[1][2] This guide provides an objective comparison of two principal methods for inhibiting Cathepsin L function: the use of the small molecule inhibitor, Cathepsin L-IN-3, and the application of small interfering RNA (siRNA) for gene knockdown. We present a comprehensive analysis supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: Two Distinct Modalities for Cathepsin L Inhibition
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of Cathepsin L |
| Mechanism of Action | Directly binds to the active site of the Cathepsin L protein, inhibiting its enzymatic activity.[3] | Post-transcriptionally silences the Cathepsin L gene by degrading its mRNA, preventing protein synthesis.[3] |
| Target | Active site of the Cathepsin L enzyme.[3] | Cathepsin L messenger RNA (mRNA).[3] |
| Effect | Inhibition of Cathepsin L proteolytic activity.[3] | Reduction in the total amount of Cathepsin L protein.[3] |
| Duration of Effect | Dependent on the compound's pharmacokinetic and pharmacodynamic properties; generally reversible and transient.[3] | Transient, typically lasting for several days, contingent on cell type and division rate.[3] |
| Mode of Delivery | Cell-permeable small molecule.[3] | Requires transfection reagents to facilitate entry into cells.[3] |
Quantitative Performance Data
The decision to employ a small molecule inhibitor or an siRNA-based approach often hinges on the desired level and nature of target modulation. The following tables summarize available quantitative data to facilitate a direct comparison of their efficacy.
Table 1: Efficacy of this compound and Structurally Related Inhibitors
| Inhibitor | IC50 | Cell Line / Assay Conditions | Reference |
| Cathepsin L-IN-4 | Nanomolar concentrations | Not specified | [4] |
| SID 26681509 | 56 nM (without preincubation) | Human Cathepsin L enzymatic assay | [5] |
| SID 26681509 | 1.0 nM (with 4 hr preincubation) | Human Cathepsin L enzymatic assay | [5] |
| KGP94 | ~25 µM for >90% inhibition | PC-3ML (Prostate Cancer), MDA-MB-231 (Breast Cancer) secreted CTSL activity | [6] |
Table 2: Efficacy of siRNA-Mediated Knockdown of Cathepsin L
| Cell Line | Transfection Time | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Downstream Effect | Reference |
| Hepatoma Carcinoma Cells | 1, 3, and 6 days | Significant decrease | Significant decrease | Decreased cell proliferation and invasiveness, increased apoptosis | [7] |
| Bombyx mori Larval Haemolymph | 12 hours | >50% reduction | Not specified | Increased susceptibility to Bacillus thuringiensis | [8] |
| INS-1 Cells | 48 and 72 hours | Not specified | Significant decrease of mature active form | Increased apoptosis and impaired autophagy | [9] |
| Metastatic Melanoma Cells (MM1, MM4) | 48 hours | Not specified | Significant reduction | Significant reduction of invasion capability | [10] |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental processes, the following diagrams are provided.
Cathepsin L's Role in Cancer Progression
Cathepsin L is a key contributor to cancer progression, primarily through its enzymatic degradation of the extracellular matrix (ECM), which is a critical step in tumor cell invasion and metastasis.[1] It can also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes cancer cell dissemination.[3] Additionally, Cathepsin L is implicated in signaling pathways that regulate cell growth and survival, such as the TGF-β, PI3K-AKT, and Wnt pathways.[11]
Comparison of Experimental Workflows
The experimental workflows for evaluating the effects of Cathepsin L inhibition diverge significantly between the use of a small molecule inhibitor and siRNA-mediated knockdown. The following diagram illustrates the key steps for each approach.
References
- 1. Cathepsin L: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. RNA Interference-Mediated Knockdown of Bombyx mori Haemocyte-Specific Cathepsin L (Cat L)-Like Cysteine Protease Gene Increases Bacillus thuringiensis kurstaki Toxicity and Reproduction in Insect Cadavers | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Navigating the Selectivity of Cathepsin L Inhibitors: A Comparative Analysis
In the landscape of drug discovery, the specificity of a targeted inhibitor is paramount to its therapeutic success and safety profile. This guide provides a comparative analysis of the cross-reactivity of a potent Cathepsin L (CTSL) inhibitor, herein exemplified by the thiocarbazate compound identified by PubChem SID 26681509, with other closely related human cathepsins. Understanding the selectivity profile is crucial for researchers and drug development professionals to anticipate potential off-target effects and to design more specific therapeutic agents.
Inhibitor Potency and Selectivity Profile
The inhibitory activity of the thiocarbazate compound was assessed against a panel of human cathepsins, including Cathepsin L, B, K, S, and V. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the inhibitor against each enzyme. The selectivity index, calculated as the ratio of the IC50 for a given cathepsin to the IC50 for Cathepsin L, provides a measure of its specificity.
| Cathepsin Target | IC50 (nM)[1] | Selectivity Index (IC50 ratio vs. CTSL)[1] |
| Cathepsin L | 56 | 1 |
| Cathepsin B | >10,000 | >178 |
| Cathepsin K | 8,450 | 151 |
| Cathepsin S | 3,380 | 60 |
| Cathepsin V | 390 | 7 |
Note: The IC50 for Cathepsin L was determined with immediate mixing of the enzyme, substrate, and inhibitor. The inhibitor demonstrates increased potency with pre-incubation, reaching an IC50 of 1.0 nM after a 4-hour pre-incubation with the enzyme.[1]
The data clearly indicates that the thiocarbazate inhibitor is most potent against Cathepsin L. It exhibits high selectivity over Cathepsin B and Cathepsin K, with selectivity indices of >178 and 151, respectively. The selectivity is moderate against Cathepsin S (60-fold) and lowest against Cathepsin V (7-fold), suggesting potential for off-target inhibition of Cathepsin V at higher concentrations.
Experimental Methodology: Enzyme Activity Assay for Inhibitor Selectivity
The determination of inhibitor potency and selectivity is typically performed using an in vitro enzyme activity assay. The following protocol outlines a general procedure for assessing the inhibitory effect of a compound on cathepsin activity.
Materials:
-
Recombinant human cathepsins (L, B, K, S, V)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
Test inhibitor (e.g., thiocarbazate)
-
96-well microplate, black
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Prior to the assay, the recombinant cathepsins are activated in the assay buffer for a specified time at 37°C.[2]
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.
-
Assay Reaction:
-
In the wells of a 96-well plate, add a fixed concentration of the activated cathepsin enzyme.
-
Add varying concentrations of the test inhibitor to the respective wells.
-
A control group with no inhibitor is included.
-
The plate is incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for enzyme-inhibitor interaction.
-
-
Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cathepsin L Inhibitors: Cathepsin L-IN-3 and E-64
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Cathepsin L: the tripeptide-sized, noncovalent inhibitor Cathepsin L-IN-3, and the well-established irreversible inhibitor, E-64. This comparison aims to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting key performance data, outlining experimental methodologies, and illustrating the mechanisms of action.
Executive Summary
Cathepsin L is a lysosomal cysteine protease involved in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and cancer metastasis. Its inhibition is a key area of research for the development of therapeutics for various diseases. This guide focuses on a direct comparison of two distinct classes of Cathepsin L inhibitors:
-
This compound: A tripeptide-sized, noncovalent inhibitor designed to mimic the autoinhibition of procathepsin L.
-
E-64: A natural product and irreversible inhibitor that covalently modifies the active site of cysteine proteases.
The key distinction lies in their mechanism of action and binding reversibility, which dictates their suitability for different research applications.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and E-64, providing a clear basis for comparison of their potency against Cathepsin L.
| Parameter | This compound (Representative Tripeptide) | E-64 | Reference |
| Inhibitor Class | Tripeptide, Noncovalent | Epoxide, Irreversible | [1] |
| Target Enzyme | Cathepsin L | Cysteine Proteases (including Cathepsin L) | [2][3] |
| Inhibition Constant (Kᵢ) | ~11.5 nM | Not applicable (irreversible) | [4] |
| IC₅₀ Value | Not explicitly found for "this compound" | 2.5 nM | [2] |
| Mechanism of Action | Reverse-binding, noncovalent inhibition | Covalent modification of the active site cysteine | [5][6] |
Mechanism of Action
This compound (and related tripeptides) are designed as noncovalent inhibitors that mimic the binding of the propeptide of Cathepsin L. These inhibitors feature a "reverse-binding" mode, occupying both the S' and S subsites of the enzyme's active site without forming a covalent bond.[1] This allows for reversible inhibition, which can be advantageous in studies where transient blockade of enzyme activity is desired.
E-64 is an irreversible inhibitor that contains a reactive epoxide ring. The active site cysteine of Cathepsin L performs a nucleophilic attack on the epoxide, leading to the formation of a stable, covalent thioether bond.[5][6] This effectively and permanently inactivates the enzyme. This property makes E-64 a useful tool for applications requiring complete and sustained inhibition of cysteine protease activity.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Irreversible inhibition of Cathepsin L by E-64.
Caption: General experimental workflow for evaluating Cathepsin L inhibitors.
Experimental Protocols
In Vitro Fluorometric Assay for Cathepsin L Inhibition
This protocol is adapted from commercially available Cathepsin L inhibitor screening kits and is suitable for determining the IC₅₀ values of inhibitors.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)
-
Inhibitors (this compound and E-64)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitors (this compound and E-64) in assay buffer.
-
Dilute the recombinant Cathepsin L to the desired working concentration in chilled assay buffer immediately before use.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor solutions. For control wells, add 50 µL of assay buffer.
-
Add 25 µL of the diluted Cathepsin L enzyme solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 60 minutes) at 37°C, protected from light.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay for Cathepsin L Activity
This protocol outlines a general method to assess the ability of inhibitors to penetrate cells and inhibit intracellular Cathepsin L activity.
Materials:
-
Cell line of interest cultured in appropriate media
-
Cathepsin L inhibitors (this compound and E-64)
-
Cell-permeable fluorogenic Cathepsin L substrate
-
Lysis buffer
-
Bradford assay reagent for protein quantification
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitors (and a vehicle control) for a predetermined period (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a Bradford assay or a similar method. This is crucial for normalizing the Cathepsin L activity.
-
-
Cathepsin L Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate.
-
Add the assay buffer and the cell-permeable fluorogenic substrate.
-
Measure the fluorescence as described in the in vitro assay protocol.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein concentration for each sample.
-
Calculate the percentage of Cathepsin L inhibition in the treated cells compared to the vehicle-treated control.
-
Conclusion
The choice between this compound and E-64 will largely depend on the specific research question. This compound, as a representative of noncovalent, tripeptide inhibitors, offers the advantage of reversible and potentially more selective inhibition, making it suitable for studies investigating the dynamic roles of Cathepsin L. In contrast, E-64 provides a potent and irreversible blockade of a broader range of cysteine proteases, which is ideal for experiments requiring complete and sustained ablation of their activity. The provided experimental protocols offer a starting point for the quantitative evaluation of these and other Cathepsin L inhibitors in both biochemical and cellular contexts.
References
- 1. Design of noncovalent inhibitors of human cathepsin L. From the 96-residue proregion to optimized tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 3. agscientific.com [agscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. E-64 - Wikipedia [en.wikipedia.org]
- 6. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cathepsin L Target Engagement in Cells: A Comparative Guide to Inhibitors and Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular target engagement validation for Cathepsin L-IN-3 and alternative inhibitors. We present available quantitative data, detailed experimental protocols for key validation assays, and visual representations of pathways and workflows to assist researchers in selecting the appropriate tools and methodologies for their studies.
Performance Comparison of Cathepsin L Inhibitors
The selection of a potent and selective inhibitor is crucial for accurately dissecting the cellular functions of Cathepsin L. Below is a summary of reported cellular or biochemical potencies (IC50) and selectivity profiles for this compound and several alternative inhibitors. It is important to note that direct, head-to-head comparative studies in the same cellular assay are limited, and assay conditions can influence potency values.
| Inhibitor | Target(s) | Reported IC50 (nM) | Selectivity Notes |
| This compound | Cathepsin L | Data not available in public sources | A tripeptide-sized inhibitor of Cathepsin L.[1] |
| SID 26681509 | Cathepsin L | 56 nM (biochemical assay)[1][2][3][4] | Potent, reversible, and competitive inhibitor.[1][4] Displays selectivity over Cathepsins B, G, K, S, and V.[2][3] |
| Z-FY-CHO | Cathepsin L | 21,500 nM (ED50 in HL-60 cells)[5] | A potent and specific inhibitor of Cathepsin L.[5] |
| K777 | Cysteine Proteases | 0.68 nM (SARS-CoV pseudovirus entry)[6] | Irreversibly inhibits Cruzain and Cathepsins B and L.[6] |
Note: The IC50 values presented are from various sources and may not be directly comparable due to different assay formats (biochemical vs. cellular) and conditions. Researchers should consider these factors when interpreting the data.
Key Experimental Protocols for Target Validation
Validating that a compound engages Cathepsin L within a cellular context is essential. The following are detailed protocols for three widely used target engagement assays.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct assessment of enzyme activity in complex biological systems.
Objective: To visualize and quantify the engagement of Cathepsin L by an inhibitor in living cells.
Materials:
-
Cell line of interest (e.g., J774 mouse macrophage cells)[7]
-
Cathepsin L inhibitor (e.g., this compound, SID 26681509, Z-FY-CHO)
-
Activity-based probe for cysteine cathepsins (e.g., a cell-permeable probe with a fluorescent reporter and/or biotin tag)[8][9]
-
Cell culture medium and reagents
-
Lysis buffer (e.g., citrate buffer)
-
SDS-PAGE gels and reagents
-
Fluorescence gel scanner
-
Streptavidin beads (for biotinylated probes)
-
Mass spectrometer (for proteomic analysis)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the Cathepsin L inhibitor at various concentrations for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
-
Probe Labeling:
-
Add the activity-based probe to the cell culture medium and incubate for a designated period (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Gel-Based Analysis:
-
Normalize the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled cathepsins using a fluorescence gel scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.
-
-
(Optional) Proteomic Analysis (for biotinylated probes):
-
Incubate the lysates with streptavidin beads to enrich for biotinylated proteins.
-
Elute the bound proteins and analyze by mass spectrometry to identify the specific cathepsins targeted by the probe and assess the inhibitor's selectivity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[10]
Objective: To determine if an inhibitor binds to and stabilizes Cathepsin L in a cellular environment.
Materials:
-
Cell line of interest
-
Cathepsin L inhibitor
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler
-
Western blot reagents (primary antibody against Cathepsin L, secondary antibody, etc.) or mass spectrometer
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor or vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Analyze the amount of soluble Cathepsin L in each sample by Western blot or mass spectrometry.[11] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays utilize a substrate with a donor and a quencher fluorophore. Cleavage of the substrate by Cathepsin L separates the fluorophores, resulting in a detectable fluorescent signal.
Objective: To measure the inhibitory effect of a compound on Cathepsin L activity in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
FRET-based Cathepsin L substrate (e.g., ABZ-Bip-Arg-Ala-Gln-Tyr(3-NO2)-NH2)[12]
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Cell Lysis:
-
Prepare cell lysates from cells treated with the inhibitor or vehicle control.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate to each well.
-
-
Reaction Initiation:
-
Add the FRET substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percent inhibition by comparing the rates of the inhibitor-treated samples to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Live Cell Organelle-Specific Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein profiling of active cysteine cathepsins in living cells using an activity-based probe containing a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Cathepsin L Inhibitors for Researchers
For Immediate Publication
Shanghai, China – December 7, 2025 – This guide provides a comprehensive, data-driven comparison of commercially available inhibitors of Cathepsin L (CTSL), a lysosomal cysteine protease. Elevated CTSL activity is implicated in numerous pathologies, including cancer metastasis, autoimmune disorders, and viral infections, making it a critical target for therapeutic development.[1] This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate CTSL inhibitor for their experimental needs.
Cathepsin L plays a crucial role in the degradation of intracellular and extracellular proteins. Its dysregulation can lead to the breakdown of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[2] It is also involved in antigen processing and the entry of certain viruses, such as SARS-CoV-2, into host cells.[3] The inhibitors detailed below represent various chemical classes and mechanisms of action, offering a range of options for potency and selectivity.
Quantitative Comparison of Cathepsin L Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki) of several common Cathepsin L inhibitors. Selectivity is presented by comparing their activity against other closely related cysteine proteases like Cathepsin B (CTSB), Cathepsin K (CTSK), and Cathepsin S (CTSS).
| Inhibitor | Type | Mechanism | Cathepsin L IC50/Ki | Cathepsin B IC50/Ki | Cathepsin K IC50/Ki | Cathepsin S IC50/Ki |
| E-64 | Epoxysuccinate | Irreversible, Covalent | 2.5 nM[4] | ~5.2 pIC50[5] | 1.4 nM[4] | 4.1 nM[4] |
| Calpeptin | Peptidyl Aldehyde | Reversible, Covalent | Potent inhibitor[6] | - | 0.11 nM (IC50)[7] | - |
| Z-FA-FMK | Peptidyl Fluoromethylketone | Irreversible, Covalent | Potent inhibitor[8] | Potent inhibitor[8] | - | - |
| Z-Phe-Phe-FMK | Peptidyl Fluoromethylketone | Irreversible, Covalent | 15 µM (IC50)[9] | - | - | - |
| SID 26681509 | Thiocarbazate | Reversible, Competitive | 56 nM (IC50), 0.89 nM (Ki)[10][11] | 8.44 µM (IC50)[12] | 618 nM (IC50)[12] | 1.3 µM (IC50)[12] |
| Cathepsin L Inhibitor I | - | - | 1.26 nM (pIC50=7.9)[5] | 6.3 µM (pIC50=5.2)[5] | 316 nM (pIC50=5.5)[5] | 1 µM (pIC50=6.0)[5] |
| Relacatib (SB-462795) | Nitrile | Reversible, Covalent | 68 pM (Ki)[13] | - | 41 pM (Ki)[13] | - |
| Balicatib (AAE581) | Nitrile | Reversible, Covalent | 48 nM (IC50)[13] | 61 nM (IC50)[13] | 22 nM (IC50)[13] | 2.9 µM (IC50)[13] |
Note: IC50 and Ki values can vary based on experimental conditions. Data is compiled from multiple sources for comparison.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the context in which these inhibitors function, the following diagrams illustrate a key pathological pathway involving Cathepsin L and a typical experimental workflow for inhibitor screening.
References
- 1. Cathepsin B and L inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic use of calpeptin in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzo Life Sciences Calpeptin (50mg). CAS: 117591-20-5, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Cathepsin L Inhibition: A Comparative Analysis for Tumor Growth Suppression
For Immediate Release
This guide provides a comprehensive comparison of various Cathepsin L (CTSL) inhibitors, evaluating their efficacy in the context of cancer therapy. While this report aims to confirm the inhibitory effect of Cathepsin L-IN-3 on tumor growth, a thorough review of publicly available scientific literature and experimental data did not yield specific quantitative results for this particular compound. Therefore, this guide will focus on a comparative analysis of other well-documented CTSL inhibitors, providing researchers, scientists, and drug development professionals with the necessary data to inform their work.
Cathepsin L, a lysosomal cysteine protease, is frequently overexpressed in a variety of cancers and plays a significant role in tumor progression, including invasion, metastasis, and angiogenesis.[1][2][3] Its inhibition is a promising strategy for anti-cancer therapy.[4][5] This guide presents a head-to-head comparison of several CTSL inhibitors, supported by experimental data.
Performance Comparison of Cathepsin L Inhibitors
The inhibitory potency of various compounds against Cathepsin L is a critical factor in their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy.
| Inhibitor | Target(s) | IC50 for CTSL | Key Anti-Tumor Effects |
| This compound | Cathepsin L | Data not publicly available | A tripeptide-sized inhibitor of Cathepsin L.[6][7][8][9] Further experimental data on its anti-tumor activity is required for a comparative assessment. |
| KGP94 | Cathepsin L (selective) | Not explicitly found in search results | Inhibits cancer cell migration and invasion, impairs angiogenesis, and modulates the tumor microenvironment.[3][10] |
| VBY-825 | Cathepsins B, L, S, and V | 0.5 nM and 3.3 nM (for two isoforms) | Significantly decreases tumor burden and number in preclinical pancreatic cancer models.[4] |
| SID 26681509 | Cathepsin L (selective, reversible, competitive) | 56 nM (1.0 nM after 4h preincubation) | Potent inhibition of CTSL activity. |
| Calpeptin | Calpains, Cathepsin K, Cathepsin L | 43.98 nM | Broad inhibitory activity against cysteine proteases. |
| MG-132 | Proteasome, Calpains, Cathepsin L | 12.28 nM | Potent inhibitor with broad activity. |
| Leupeptin | Serine and Cysteine Proteases | 5.77 nM | Reversible inhibitor of a range of proteases. |
| Z-FA-FMK | Cathepsins B and L | 54.87 nM | Potent inhibitor of both Cathepsin B and L. |
| Balicatib (AAE581) | Cathepsin K (selective), with activity against Cathepsin L | 48 nM | Primarily a Cathepsin K inhibitor with cross-reactivity. |
| Z-FY-CHO | Cathepsin L (potent and specific) | Data not explicitly found in search results | Suppresses tumor growth and enhances response to anti-PD-1 therapy in vivo.[10] |
In Vivo Efficacy of Selected Cathepsin L Inhibitors
Preclinical studies in animal models provide crucial insights into the anti-tumor activity of these inhibitors.
| Inhibitor | Animal Model | Tumor Type | Key Findings |
| KGP94 | Mouse | C3H mammary carcinoma, SCCVII carcinoma | Significantly increased tumor growth time at doses of 10.0 mg/kg or higher. |
| VBY-825 | Mouse | Pancreatic islet cancer | Significantly reduced tumor growth and incidence.[4] |
| Napsul-Ile-Trp-CHO (iCL) | Nude Mouse Xenograft | Human neuroblastoma and breast cancer | Reduced tumor growth by approximately 40% alone and by approximately 90% in combination with doxorubicin. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Cathepsin L and a typical workflow for assessing the efficacy of its inhibitors.
References
- 1. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Targeting lysosomal protease CTSL promotes anti-tumor immunity and sensitizes HNSCC to PD-1 blockade by stabilizing PDK1 and activating Akt–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Cathepsin L Inhibitor SID 26681509: A Comparative Specificity Analysis
For researchers and drug development professionals seeking potent and selective inhibitors of Cathepsin L (CTSL), understanding the specificity profile is paramount. This guide provides a comparative analysis of the inhibitor SID 26681509, showcasing its performance against a panel of related proteases. The data presented is compiled from publicly available research, offering a clear perspective on the inhibitor's selectivity.
Performance Against a Protease Panel
The inhibitory activity of SID 26681509 was evaluated against a range of cysteine proteases, including several cathepsins and papain. The compound demonstrates potent inhibition of Cathepsin L with time-dependent characteristics, while exhibiting significantly lower potency against other tested proteases. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
The table below summarizes the half-maximal inhibitory concentrations (IC50) of SID 26681509 against various proteases. The selectivity index, calculated as the ratio of the IC50 for the off-target protease to the IC50 for Cathepsin L (after 1-hour preincubation), highlights the inhibitor's preference for its primary target.
| Protease | IC50 (nM) | Preincubation Time | Selectivity Index (vs. Cathepsin L @ 1h) |
| Cathepsin L | 56 ± 4 | No preincubation | 1 |
| 7.5 ± 1.0 | 1 hour | 1 | |
| 4.2 ± 0.6 | 2 hours | - | |
| 1.0 ± 0.5 | 4 hours | - | |
| Papain | 618 | 1 hour | 82.4 |
| Cathepsin B | >8442 | 1 hour | >1125.6 |
| Cathepsin K | 1850 | 1 hour | 246.7 |
| Cathepsin S | 7000 | 1 hour | 933.3 |
| Cathepsin V | 500 | Not specified | 66.7 |
| Cathepsin G | No inhibition | Not specified | Not applicable |
Data sourced from publicly available research.[1][2]
Experimental Protocols
The determination of inhibitor potency and selectivity is reliant on robust and reproducible experimental methodologies. Below are the key experimental protocols typically employed for assessing the specificity of Cathepsin L inhibitors like SID 26681509.
In Vitro Enzyme Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific protease.
-
Enzyme Activation: Recombinant human cathepsins are typically activated according to the manufacturer's instructions. This often involves incubation in a specific buffer at a controlled pH and temperature.
-
Inhibitor Preparation: The inhibitor, SID 26681509, is serially diluted in an appropriate buffer to create a range of concentrations.
-
Enzyme-Inhibitor Preincubation: The activated protease and the inhibitor dilutions are preincubated for a defined period (e.g., 0, 1, 2, or 4 hours) to allow for the binding of the inhibitor to the enzyme.[1] This is particularly important for slow-binding inhibitors.
-
Substrate Addition: A fluorogenic substrate specific for the protease being assayed is added to initiate the enzymatic reaction. For Cathepsin L, a common substrate is Z-Phe-Arg-AMC.
-
Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the active enzyme.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence measurements. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Protease Specificity Profiling
To determine the selectivity of an inhibitor, the in vitro enzyme inhibition assay is performed in parallel for a panel of different proteases. The IC50 values obtained for the target protease (Cathepsin L) are then compared to those for the other proteases in the panel.[1]
Visualizing the Data
To further illustrate the experimental workflow and the specificity of SID 26681509, the following diagrams are provided.
Caption: Experimental workflow for determining protease inhibitor IC50 values.
Caption: Specificity profile of SID 26681509 against a panel of proteases.
References
Verifying the On-Target Effects of Cathepsin L Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for verifying the on-target effects of Cathepsin L (CTSL) inhibitors in vivo. While this document is centered on the conceptual inhibitor "Cathepsin L-IN-3," publicly available in vivo experimental data for this specific compound is unavailable at the time of publication. Therefore, to illustrate the principles and methodologies of in vivo on-target validation, this guide leverages published data from two well-characterized, potent CTSL inhibitors: KGP94 and napsul-Ile-Trp-CHO (iCL) .
Introduction to Cathepsin L and its Inhibition
Cathepsin L is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and turnover.[1] However, its activity is not confined to the lysosome. Upregulated and secreted in various pathologies, particularly cancer, CTSL contributes to the degradation of the extracellular matrix (ECM), promoting tumor invasion, metastasis, and angiogenesis.[2][3] This makes CTSL a compelling therapeutic target.
Verifying that a CTSL inhibitor engages its target in vivo and elicits the desired biological response is a critical step in preclinical development. This involves a combination of pharmacokinetic analysis, direct target engagement assays, and pharmacodynamic readouts of the downstream biological consequences of CTSL inhibition.
Comparative Analysis of Cathepsin L Inhibitors
This section compares KGP94 and iCL based on their in vivo anti-tumor efficacy, providing a template for how a novel inhibitor like this compound would be evaluated.
| Inhibitor | Animal Model | Cancer Type | Dosing | Key On-Target Effect Observed | Reference |
| KGP94 | C3H/HeNHsd Mice | SCCVII Carcinoma | 20 mg/kg, i.p., daily | Delayed tumor growth | [4] |
| iCL (napsul-Ile-Trp-CHO) | Nude Mice | Neuroblastoma (doxorubicin-resistant) | 20 mg/kg, twice weekly | Reduced tumor growth by ~40% (monotherapy) and ~90% (in combination with doxorubicin) | [5] |
| iCL (napsul-Ile-Trp-CHO) | Nude Mice | Breast Cancer (MDA-MB-231, MCF-7) | 20 mg/kg, twice weekly | Synergistic reduction in tumor growth with doxorubicin | [5] |
Experimental Protocols for In Vivo On-Target Effect Verification
The following protocols are detailed methodologies for key in vivo experiments to assess the on-target effects of a CTSL inhibitor.
In Vivo Tumor Growth Delay Assay
This is a fundamental experiment to determine if the inhibitor has a functional anti-tumor effect in vivo.
Objective: To evaluate the efficacy of a Cathepsin L inhibitor in slowing the growth of solid tumors in a murine model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., Nude mice, SCID mice) or syngeneic models (e.g., C3H/HeNHsd mice).
-
Tumor Cells: A relevant cancer cell line (e.g., SCCVII carcinoma, MDA-MB-231 breast cancer, SK-N-SH neuroblastoma).
-
Test Compound: Cathepsin L inhibitor (e.g., KGP94, iCL).
-
Vehicle Control: A non-active formulation used to dissolve the test compound (e.g., 10% Tween 80 in HEPES buffer for KGP94).
-
Calipers: For measuring tumor dimensions.
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank or other appropriate site of the mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups (n=7-10 per group).
-
Inhibitor Administration:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice or thrice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size (e.g., 1000-1500 mm³) or for a set duration (e.g., 4 weeks). Euthanize animals according to ethical guidelines.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treated and control groups.
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement, it is crucial to measure the downstream effects of CTSL inhibition in the tumor tissue.
Objective: To measure the modulation of CTSL activity or its downstream substrates in tumor tissue following inhibitor treatment.
Materials:
-
Tumor-bearing mice from the efficacy study.
-
Fluorogenic CTSL substrate (e.g., Z-FR-AFC).[6]
-
Lysis buffer.
-
Fluorometer.
-
Antibodies for Western blotting or immunohistochemistry (IHC) against potential CTSL substrates (e.g., components of the ECM like fibronectin or laminin).[1]
Procedure:
-
Tissue Collection: At the study endpoint (or at specific time points post-treatment), euthanize a subset of mice from each group. Excise the tumors.
-
Sample Preparation:
-
For activity assays: Homogenize a portion of the tumor in lysis buffer on ice. Centrifuge to collect the supernatant.
-
For Western blotting/IHC: Snap-freeze a portion of the tumor in liquid nitrogen or fix in formalin.
-
-
Cathepsin L Activity Assay:
-
Determine the total protein concentration of the tumor lysates.
-
In a 96-well plate, add a standardized amount of tumor lysate.
-
Add the fluorogenic CTSL substrate (e.g., Ac-FR-AFC) to each well.[6]
-
Incubate at 37°C for 1-2 hours, protected from light.[6]
-
Measure fluorescence at an excitation of ~400 nm and an emission of ~505 nm.[6]
-
Compare the CTSL activity in tumors from treated versus control animals. A significant reduction in activity indicates on-target engagement.
-
-
Substrate Cleavage Analysis (Western Blot/IHC):
-
Analyze tumor lysates by Western blot for the accumulation of CTSL substrates or inhibition of their degradation.
-
Perform IHC on tumor sections to visualize changes in ECM components that are known CTSL substrates. Increased integrity of these components in treated tumors would suggest on-target activity.
-
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams are provided.
References
- 1. Cathepsin L: R&D Systems [rndsystems.com]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Cathepsin L Inhibitors: Assessing Advantages Across Chemical Classes
For Researchers, Scientists, and Drug Development Professionals
Cathepsin L, a lysosomal cysteine protease, plays a pivotal role in numerous physiological processes, including protein degradation, antigen presentation, and hormone processing.[1][2][3] Its dysregulation, however, is implicated in a range of pathologies such as cancer metastasis, arthritis, and viral infections, making it a compelling therapeutic target.[4][5][6] The development of potent and selective Cathepsin L inhibitors is therefore of significant interest. This guide provides a comparative assessment of various classes of Cathepsin L inhibitors, offering insights into their advantages and disadvantages, supported by experimental data and detailed protocols. While specific data for the tripeptide-sized inhibitor Cathepsin L-IN-3 is not publicly available[7], this guide will use well-characterized examples to highlight the key attributes of different inhibitor classes, including peptide-based inhibitors.
Key Performance Indicators of Cathepsin L Inhibitors
The efficacy of a Cathepsin L inhibitor is determined by several key parameters:
-
Potency (IC50/Ki): The concentration of the inhibitor required to reduce the enzymatic activity of Cathepsin L by 50% (IC50) or the inhibition constant (Ki) are crucial measures of its potency. Lower values indicate higher potency.
-
Selectivity: An ideal inhibitor should exhibit high selectivity for Cathepsin L over other cathepsins (e.g., Cathepsin B, K, S) and other proteases to minimize off-target effects.[8][9]
-
Mechanism of Action: Inhibitors can be reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, leading to permanent inactivation, while reversible inhibitors bind non-covalently.[4] The choice of mechanism depends on the therapeutic application.
-
Cell Permeability: For targeting intracellular Cathepsin L, the ability of the inhibitor to cross cell membranes is essential.
Comparative Analysis of Cathepsin L Inhibitor Classes
The following tables summarize the quantitative data for representative Cathepsin L inhibitors from different chemical classes.
Table 1: Potency of Selected Cathepsin L Inhibitors
| Inhibitor Class | Representative Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| Peptide Aldehyde | Z-Phe-Phe-CHO | Cathepsin L | 0.74 | - | [10] |
| Epoxysuccinate | E-64 | Pan-Cysteine Protease | 9 (for papain) | - | [11] |
| Epoxysuccinamide | CLIK-148 | Cathepsin L | - | - | [10] |
| Thiocarbazate | SID 26681509 | Cathepsin L | 56 (1.0 after 4h preincubation) | 0.89 | [8][9] |
| Nitrile | AZ12878478 | Cathepsin L | - | - | [12] |
| Natural Product | Gallinamide A | Cathepsin L | 5 | - | [10] |
Table 2: Selectivity Profile of SID 26681509
| Protease | IC50 (nM) after 1 hour | Selectivity Index (IC50 Protease / IC50 Cathepsin L) | Reference |
| Cathepsin L | 7.5 | 1 | [8] |
| Papain | 618 | 82.4 | [8] |
| Cathepsin B | >10,000 | >1333 | [8] |
| Cathepsin K | 8442 | 1125.6 | [8] |
| Cathepsin S | 1130 | 150.7 | [8] |
| Cathepsin V | 3890 | 518.7 | [8] |
| Cathepsin G | No inhibition | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
In Vitro Cathepsin L Inhibition Assay
This protocol describes a common method to determine the IC50 value of a potential inhibitor.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 400 mM Sodium Acetate, 4 mM EDTA, pH 5.5
-
Test inhibitor
-
Control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 355/460 nm)
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 78 µL of assay buffer to all wells.
-
Add 10 µL of pre-activated Cathepsin L (final concentration ~5 nM) to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Profiling Assay
To assess the selectivity of an inhibitor, the inhibition assay is performed against a panel of related proteases.
Procedure:
-
Follow the same procedure as the In Vitro Cathepsin L Inhibition Assay.
-
Replace Cathepsin L with other proteases of interest (e.g., Cathepsin B, K, S, Papain).
-
Use appropriate substrates and assay buffers for each enzyme.
-
Determine the IC50 value for each protease.
-
Calculate the selectivity index by dividing the IC50 for the off-target protease by the IC50 for Cathepsin L.
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows.
Caption: Role of Cathepsin L in physiological and pathological processes.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 3. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. E-64 - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
Independent Validation of Cathepsin L Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available Cathepsin L (CTSL) inhibitors, offering supporting experimental data and detailed protocols for independent validation. While this guide was initially intended to focus on the independent validation of "Cathepsin L-IN-3," a thorough search of scientific literature and chemical databases revealed no publicly available data on its specific activity (e.g., IC50 values) or any independent validation studies. The compound, with CAS number 478164-48-6, is described by vendors as a tripeptide-sized Cathepsin L inhibitor[1][2][3]. Due to the absence of published performance data for this compound, this guide will focus on a selection of well-characterized, commercially available alternatives.
Comparison of Alternative Cathepsin L Inhibitors
The following table summarizes the reported activities of several commercially available Cathepsin L inhibitors. This data has been compiled from various scientific publications and vendor technical datasheets, providing a basis for selecting an appropriate inhibitor for your research needs.
| Inhibitor Name | Target(s) | Reported IC50 (nM) | Notes |
| SID 26681509 | Human Cathepsin L | 56 | Potent, reversible, and selective inhibitor. Shows no inhibitory activity against Cathepsin G[4]. |
| Z-FY-CHO | Cathepsin L | Potent and specific | A well-established and specific inhibitor of Cathepsin L[4][5]. |
| Cathepsin L-IN-2 | Cathepsin L | 15,000 (15 µM) | An isomer of the more potent Z-Phe-Phe-FMK. Irreversibly blocks proteolytic function[4]. |
| Balicatib (AAE581) | Cathepsin K, B, L, S | 48 (for Cathepsin L) | A potent, orally active inhibitor with selectivity for Cathepsin K over L, B, and S[4]. |
| Relacatib (SB-462795) | Human Cathepsins K, L, V | 0.068 (68 pM) for L | A novel, potent, and orally active inhibitor with high affinity for multiple cathepsins[4]. |
| K11777 | Cysteine Proteases | 0.68 (for SARS-CoV inhibition) | A broad-spectrum cysteine protease inhibitor that has shown efficacy in inhibiting viral entry mediated by Cathepsin L[6]. |
Experimental Protocols for Inhibitor Validation
To independently validate the activity of these or other Cathepsin L inhibitors, a fluorometric inhibitor screening assay is a common and reliable method.
Fluorometric Cathepsin L Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies[7][8][9][10].
Materials:
-
Recombinant Human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
Cathepsin L Substrate (e.g., Z-FR-AFC or (Z-Phe-Arg)2-R110)
-
Test Inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 400/505 nm for AFC, 490/520 nm for R110)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Cathepsin L in assay buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.
-
Prepare a working solution of the Cathepsin L substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%[7].
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of the diluted test inhibitors or control solutions.
-
Add 25 µL of the diluted Cathepsin L enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Cathepsin L substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths. Readings should be taken every 1-2 minutes for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes), protecting the plate from light.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizing Experimental and Biological Contexts
To better understand the experimental workflow and the biological relevance of Cathepsin L inhibition, the following diagrams are provided.
Caption: Workflow for comparing Cathepsin L inhibitor potency.
Caption: Role of secreted Cathepsin L in tumor invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cathepsin L Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cathepsin L-IN-3
This document provides crucial safety and logistical information for the proper disposal of Cathepsin L-IN-3, a tripeptide-sized cathepsin L inhibitor.[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with laboratory waste management protocols.
Hazard Assessment
This compound, identified with CAS Number 167498-29-5, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2][3][4][5][6] However, it is imperative to handle all laboratory chemicals with caution. Standard laboratory safety practices should be followed to minimize any potential risks.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Safety Glasses: To protect eyes from any potential splashes.
-
Gloves: To prevent skin contact.
-
Laboratory Coat: To protect personal clothing.
Disposal of Unused this compound (Solid Form)
For the disposal of expired or unwanted solid this compound, the recommended procedure is to treat it as non-hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[7][8] Regulations can vary by location.
-
Segregate Waste: Ensure that this compound is not mixed with hazardous waste. Combining non-hazardous with hazardous waste results in the entire mixture being treated as hazardous, increasing disposal costs and environmental impact.[9]
-
Containerize for Disposal:
-
Place the solid this compound in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound" or "Cathepsin L Inhibitor"), CAS number (167498-29-5), and explicitly state "Non-Hazardous Waste".
-
-
Dispose as Solid Waste: Following institutional guidelines, the sealed container can typically be disposed of in the regular laboratory solid waste stream.[7][8]
Disposal of Solutions Containing this compound
For the disposal of dilute solutions containing this compound (e.g., from experimental assays), the primary concern is to prevent the entry of the chemical into the sewer system.
Step-by-Step Disposal Procedure:
-
Review Institutional Policies: Check with your institution's EHS department regarding the disposal of non-hazardous aqueous waste. Some institutions may permit drain disposal for specific non-hazardous chemicals under certain conditions.[7][10]
-
Avoid Drain Disposal (Recommended): Although not classified as hazardous, the Safety Data Sheet for a chemically identical Cathepsin L inhibitor advises against allowing the substance to enter sewers or surface/ground water. Therefore, the most prudent approach is to avoid drain disposal.
-
Collect in a Waste Container:
-
Collect all aqueous waste containing this compound in a designated, leak-proof container.
-
Label the container clearly as "Aqueous Waste with this compound (Non-Hazardous)".
-
-
Arrange for Chemical Waste Pickup: Treat the collected aqueous waste as chemical waste to be collected by your institution's hazardous waste management service.[11] While the chemical itself is not hazardous, this practice ensures environmentally responsible disposal.
Decontamination of Labware
For labware (e.g., glassware, pipette tips) that has come into contact with this compound:
-
Rinse Thoroughly: Rinse the labware with an appropriate solvent (e.g., ethanol, followed by water) to remove any residual inhibitor.
-
Collect Rinsate: The initial rinsate should be collected and disposed of as aqueous chemical waste, following the procedure outlined in section 4.
-
Wash and Reuse/Dispose: After decontamination, the labware can be washed according to standard laboratory procedures for reuse or disposed of as regular laboratory waste.
Experimental Protocols and Data Presentation
No quantitative data or detailed experimental protocols for this compound were available in the public domain to be included in this document.
Signaling Pathways and Workflow Diagrams
Information regarding specific signaling pathways or experimental workflows involving this compound that would necessitate a diagrammatic representation was not available. Therefore, no diagrams have been generated.
The following workflow provides a general logical relationship for the disposal decision-making process:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Cathepsin L Inhibitor | CAS 167498-29-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cathepsin L Inhibitor - Cayman Chemical [bioscience.co.uk]
- 6. 167498-29-5|Benzyl ((S)-1-(((S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. UBC [riskmanagement.sites.olt.ubc.ca]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for Cathepsin L-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Cathepsin L-IN-3, a novel research compound. Given that specific hazard data for this compound is not publicly available, these protocols are based on established best practices for handling potentially potent chemical compounds with unknown toxicity.[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment.
A thorough risk assessment should be conducted based on the chemical class and any available toxicological data before beginning any experiment.[2] All personnel must be trained on these procedures and be familiar with the location and use of emergency equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure.[3] The required level of PPE is dependent on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Flame-resistant lab coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. All eye and face protection must meet ANSI Z87.1 standards.[4][5]
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize the risk of exposure.
1. Preparation:
-
Designate a specific handling area and ensure proper ventilation.[3]
-
Assemble all necessary equipment and PPE before handling the compound.
-
Minimize the quantity of the compound to be handled.[3]
2. Weighing (for solids):
-
Perform this task within a fume hood.
-
Use a disposable weigh boat to avoid contamination of balances.
3. Solution Preparation:
-
Slowly add the solvent to the compound to prevent splashing.
-
Conduct all manipulations of the compound within the designated handling area.
4. Post-Handling Decontamination:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Clean all reusable equipment according to established laboratory procedures.
-
Dispose of all single-use materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of novel chemical compounds is essential to prevent environmental contamination and ensure safety. Do not dispose of this compound down the drain or in regular trash.[1]
1. Waste Segregation and Containment:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
Do not mix with other chemical waste unless compatibility is known.[1]
-
The container must have a tight-fitting, leak-proof cap and be kept closed except when adding waste.[2]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]
-
Include the accumulation start date and the name of the principal investigator.[1]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]
-
Place the waste container in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[1]
4. Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[1]
-
Provide the EHS office with all available information about the compound.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
